5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURNXZTMAOLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674070 | |
| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-48-8 | |
| Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated derivative of the 4-azaindole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic approach, and the potential applications of this compound, with a particular focus on its role as a building block in drug discovery. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established synthetic methodologies to provide a robust framework for researchers.
Introduction: The Significance of the 4-Azaindole Scaffold
The pyrrolo[2,3-c]pyridine, or 4-azaindole, core is a privileged scaffold in medicinal chemistry. It is an isomer of indole with a nitrogen atom at the 4-position of the fused pyridine ring. This structural modification imparts distinct electronic properties and hydrogen bonding capabilities compared to other azaindole isomers, influencing the pharmacokinetic and pharmacodynamic profiles of derivative compounds.
The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the 4-azaindole ring system, as seen in 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, provides key strategic advantages in drug design and development. These halogens can serve as handles for further functionalization through various cross-coupling reactions, allowing for the exploration of a wide chemical space. Furthermore, the lipophilicity and metabolic stability of a molecule can be fine-tuned by the presence of these halogen substituents.
Derivatives of the broader pyrrolopyridine class have demonstrated a wide range of biological activities, notably as inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology and other disease areas.[1]
Physicochemical and Spectral Properties
| Property | Value | Source |
| CAS Number | 1198096-48-8 | |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | |
| Appearance | Likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |
Spectral Data (Predicted and Inferred from Analogues):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. Based on related structures, one would anticipate signals in the aromatic region (δ 7.0-8.5 ppm) and a broad singlet for the N-H proton of the pyrrole ring, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic system. The carbons directly attached to the halogens (C5 and C7) will show characteristic shifts.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (231.48 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing one bromine and one chlorine atom.
For comparison, the experimentally determined ¹H and ¹³C NMR data for the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole) in DMF-d₇ are as follows:
-
¹H NMR (400 MHz, DMF-d₇): δ 11.91 (bs, 1H), 8.30 (d, J = 2.2 Hz, 1H), 8.20 (d, J = 2.0 Hz, 1H), 7.63 (t, J = 2.8 Hz, 1H), 6.50 (m, 1H).[2]
-
¹³C NMR (100.58 MHz, DMF-d₇): δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0.[2]
This data for the 7-azaindole isomer provides a useful reference for predicting the spectral characteristics of the 4-azaindole target.
Synthesis and Reaction Chemistry
A specific, validated experimental protocol for the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is not detailed in the available scientific literature. However, a plausible synthetic route can be designed based on established methodologies for the preparation of halogenated azaindoles. A common strategy involves the construction of the pyrrolopyridine core followed by selective halogenation.[3]
Proposed Synthetic Pathway
A potential route could start from a suitably substituted pyridine precursor, followed by the construction of the fused pyrrole ring. Subsequent selective halogenation at the 5- and 7-positions would yield the target compound. The order of halogenation would be a critical consideration to achieve the desired regioselectivity.
Sources
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated derivative of the 7-azaindole scaffold. Professionals in drug discovery and chemical research will find detailed protocols and data interpretation strategies essential for characterizing complex heterocyclic systems. By integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, this document establishes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine framework, also known as a 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring introduces unique physicochemical properties, such as altered hydrogen bonding capacity and dipole moment, which can be pivotal for optimizing pharmacological profiles.[1] Halogenation of this core, as seen in 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, provides critical modulation points for tuning electronic properties and metabolic stability, and serves as a synthetic handle for further functionalization, often through cross-coupling reactions.[2]
Given the potential for isomeric substitution on the bicyclic ring, unambiguous structure determination is not merely an academic exercise; it is a critical prerequisite for establishing structure-activity relationships (SAR) and ensuring the integrity of intellectual property in drug development. This guide outlines the logical and experimental workflow to confirm the precise substitution pattern of the title compound.
The Analytical Strategy: A Convergence of Evidence
No single technique can provide absolute structural proof. Our approach is therefore built on the principle of convergent evidence, where data from orthogonal analytical methods collectively support a single, unambiguous structure. The workflow is designed to first establish the molecular formula and identify key functional groups, then to meticulously map the atomic connectivity.
Figure 1: A high-level overview of the integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Causality: The first step is to confirm that the compound in hand has the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough accuracy to predict a unique molecular formula. For a halogenated compound, the isotopic pattern in a low-resolution mass spectrum is also highly diagnostic.
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode. The pyrrole nitrogen is readily protonated.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.
-
Analysis: Identify the protonated molecular ion peak, [M+H]⁺.
Data Interpretation & Expected Results: The molecular formula for C₇H₄BrClN₂ is 230.9355. We expect the HRMS to yield a mass for [M+H]⁺ that is within 5 ppm of the calculated value of 231.9432.
Furthermore, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic cluster for the molecular ion.[3] The expected pattern would show peaks at M, M+2, and M+4, with relative intensities that are a convolution of the individual isotopic abundances of Br and Cl. This pattern serves as a rapid, qualitative confirmation of the presence of both halogens.[4]
| Ion Cluster | Expected m/z (for [M+H]⁺) | Isotopic Composition | Expected Relative Intensity |
| M⁺ | 231.9432 | ⁷⁹Br, ³⁵Cl | 100% |
| [M+2]⁺ | 233.9403 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | ~131% |
| [M+4]⁺ | 235.9373 | ⁸¹Br, ³⁷Cl | ~32% |
| Table 1: Predicted isotopic pattern for the [M+H]⁺ ion of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies. For this molecule, the most critical absorption to observe is the N-H stretch of the pyrrole ring, which helps confirm the presence of the 1H-tautomer.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
Expected Absorptions:
-
~3100-3000 cm⁻¹: A sharp to moderately broad peak corresponding to the N-H stretching vibration of the pyrrole ring.
-
~1600-1450 cm⁻¹: Multiple sharp absorptions due to C=C and C=N stretching vibrations within the aromatic bicyclic system.
-
Below 800 cm⁻¹: Absorptions corresponding to C-Cl and C-Br stretching, although these can be difficult to assign definitively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. A full suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.[5]
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to solubilize a wide range of compounds and to slow the exchange of the N-H proton, making it observable.
-
Instrumentation: A spectrometer operating at a ¹H frequency of 400 MHz or higher is recommended for adequate signal dispersion.
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H and ¹³C NMR: Assigning the Pieces
Based on the proposed structure, we anticipate three distinct aromatic proton signals and one exchangeable N-H proton. The ¹³C spectrum should show seven signals for the seven carbon atoms in the ring system. The chemical shifts are influenced by the electronegativity of the nitrogen and halogen atoms.[6][7]
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| N-H | ~12.0 | - | Broad singlet, exchangeable with D₂O. |
| C2-H | ~7.8 | ~125 | Doublet, coupled to C3-H. |
| C3-H | ~6.6 | ~101 | Doublet, coupled to C2-H. |
| C4-H | ~8.2 | ~128 | Singlet, due to adjacent quaternary carbons. |
| C5 | - | ~115 | Quaternary carbon bearing Bromine. |
| C6 | - | ~145 | Quaternary carbon (bridgehead). |
| C7 | - | ~148 | Quaternary carbon bearing Chlorine. |
| C7a | - | ~140 | Quaternary carbon (bridgehead). |
| Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆. Predictions are based on additive models and data from similar heterocyclic systems.[8] |
2D NMR: Connecting the Dots
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). The key expected correlation is between the protons at the C2 and C3 positions, confirming the integrity of the pyrrole ring's non-substituted side.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom it is directly attached to. It allows for the unambiguous assignment of the protonated carbons (C2, C3, and C4).
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. These "long-range" correlations are critical for connecting the molecular fragments and placing the substituents correctly.
Key Expected HMBC Correlations for Structure Validation:
-
H2 → C3, C4, C7a: Connects the pyrrole ring to the pyridine ring.
-
H3 → C2, C4, C7a: Confirms the pyrrole ring structure.
-
H4 → C5, C6, C7a: This is the crucial correlation set. The correlation from H4 to the bromine-bearing C5 and the bridgehead C6 definitively places the bromine at position 5.
-
N1-H → C2, C3, C7a: Confirms the position of the pyrrole N-H relative to the bridgehead carbon.
Figure 2: Key HMBC correlations from the H4 proton confirming the C5-Bromo position.
Data Synthesis and Final Confirmation
The final step is to synthesize all collected data into a cohesive argument.
-
HRMS confirms the molecular formula C₇H₄BrClN₂.
-
Mass Spec Isotopic Pattern confirms the presence of one Br and one Cl atom.
-
IR Spectroscopy confirms the N-H group of the pyrrole ring.
-
¹H and ¹³C NMR show the correct number of signals for the proposed structure (3 aromatic CH, 1 NH, 4 quaternary C).
-
COSY confirms the H2-H3 coupling within the pyrrole ring.
-
HSQC links the proton signals to their respective carbon atoms.
-
HMBC provides the definitive connectivity map. The correlations from the H4 singlet to the quaternary carbons C5 and C6 are undeniable proof that C4 is adjacent to the bromine-substituted C5.
This collective, self-validating dataset leaves no ambiguity and confirms the structure as 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine .
Conclusion
The structure elucidation of complex heterocyclic molecules like 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine demands a rigorous, multi-faceted analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can move from a proposed structure to a fully validated molecular identity. The workflow and interpretation strategies detailed in this guide provide a robust framework for researchers in chemical synthesis and drug discovery, ensuring data integrity and accelerating the pace of innovation.
References
- ChemRxiv. Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds.
- Google Patents. A process for preparing halogenated azaindole compounds using pybrop.
-
YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link]
-
PubMed Central (PMC). Theoretical NMR correlations based Structure Discussion. Available at: [Link]
-
Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Available at: [Link]
-
Roskilde University Research Portal. Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles. Available at: [Link]
-
PubMed. Halopicolinic acids, novel products arising through the degradation of chloro- and bromo-biphenyl by Sphingomonas paucimobilis BPSI-3. Available at: [Link]
-
ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
National Institutes of Health (NIH). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
SciSpace. Computational prediction of the 1H and 13C NMR chemical shifts for protonated alkylpyrroles electron correlation and not. Available at: [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. scispace.com [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
An In-Depth Technical Guide to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 1198096-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, a proposed synthetic pathway derived from established methodologies for related analogues, and its significant applications, particularly in the development of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and synthetic organic chemistry, offering both theoretical insights and practical guidance.
Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold
The 1H-pyrrolo[2,3-c]pyridine, also known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets. The incorporation of halogen atoms, such as bromine and chlorine, at specific positions on this scaffold provides medicinal chemists with critical handles for further molecular elaboration through various cross-coupling reactions. This strategic functionalization is instrumental in fine-tuning the pharmacological profile of lead compounds. 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, in particular, offers two distinct reactive sites, enabling regioselective modifications crucial for structure-activity relationship (SAR) studies in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is fundamental for its effective utilization in synthesis and analysis.
General Properties
| Property | Value | Source |
| CAS Number | 1198096-48-8 | [1] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | LHURNXZTMAOLSE-UHFFFAOYSA-N | [1] |
| SMILES | Clc1nc(Br)cc2cc[nH]c12 | [1] |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the halogens (C5 and C7) will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Synthesis and Mechanistic Considerations
A definitive, published synthetic protocol for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is not currently available. However, based on established synthetic routes for halogenated azaindoles, a plausible and robust synthetic strategy can be proposed.[4][5] This proposed pathway involves the sequential halogenation of a suitable 1H-pyrrolo[2,3-c]pyridine precursor.
Proposed Synthetic Pathway
The synthesis is envisioned to start from a commercially available or readily synthesized 1H-pyrrolo[2,3-c]pyridine, followed by sequential chlorination and bromination. The regioselectivity of these halogenation steps is critical and can be directed by the inherent electronic properties of the azaindole ring system and the choice of halogenating agents.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine
-
To a solution of 1H-pyrrolo[2,3-c]pyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Causality: The use of N-chlorosuccinimide provides a source of electrophilic chlorine. The inherent electron density of the 4-azaindole ring directs the chlorination to the 7-position.
Step 2: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Dissolve the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate in a suitable solvent such as DMF.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) in one portion.
-
Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the final product, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Causality: The electron-donating nature of the pyrrole nitrogen activates the C5 position towards electrophilic substitution, directing the bromination with NBS to this site.
Reactivity and Applications in Drug Discovery
The strategic placement of two different halogen atoms on the 1H-pyrrolo[2,3-c]pyridine core makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[6]
Differential Reactivity of C-Br and C-Cl Bonds
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position (bromine) while leaving the 7-position (chlorine) intact for subsequent transformations.
Caption: Sequential functionalization workflow.
Key Applications in Kinase Inhibitor Synthesis
Pyrrolo[2,3-c]pyridines are core components of numerous kinase inhibitors. The ability to introduce diverse substituents at the 5- and 7-positions allows for the exploration of the kinase ATP-binding pocket, leading to the development of potent and selective inhibitors for various therapeutic targets.
Conclusion
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a strategically important building block for the synthesis of novel bioactive molecules. While a specific, detailed synthetic procedure is not widely published, a reliable pathway can be inferred from the extensive literature on the synthesis of related halogenated azaindoles. The differential reactivity of its two halogen substituents provides a powerful tool for the regioselective construction of complex molecular architectures, making it an invaluable asset in modern drug discovery and medicinal chemistry.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link][2][3]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565759, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved January 27, 2026 from [Link].[3]
-
Zhang, L., & Chen, G. (2012). Preparation method for 5-bromo-7-azaindole. CN102584820A. [4]
-
Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183. [Link][6]
-
Hughes, D. L., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 23(10), 2296-2302. [Link][5]
Sources
- 1. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Possessing a privileged 6-azaindole core structure, this molecule serves as a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. This document will delve into its chemical properties, synthesis, characterization, safe handling, and its pivotal role in the development of targeted therapies.
Molecular Identity and Physicochemical Properties
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated derivative of the 6-azaindole scaffold. The strategic placement of bromine and chlorine atoms provides two distinct and orthogonal handles for further chemical modification, typically through metal-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable starting material in synthetic campaigns.
Table 1: Physicochemical and Structural Data [1][2]
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| CAS Number | 1198096-48-8 |
| Appearance | White to off-white or light-yellow powder/crystal |
| Canonical SMILES | C1=CNC2=C(N=C(C=C21)Br)Cl |
| InChI Key | LHURNXZTMAOLSE-UHFFFAOYSA-N |
| Predicted XlogP | 3.0 |
| Monoisotopic Mass | 229.92464 Da |
Note: Physical properties such as melting point and solubility can vary depending on the crystalline form and purity. Data should be confirmed by analysis of the specific batch in use.
The Strategic Importance of the 6-Azaindole Core
The pyrrolo[2,3-c]pyridine, or 6-azaindole, skeleton is a prominent pharmacophore in modern drug development.[3] Its structure is bioisosteric to indole, allowing it to mimic the natural scaffold while introducing a hydrogen bond acceptor (the pyridine nitrogen) that can form critical interactions with biological targets.[3] This feature has been extensively exploited in the design of kinase inhibitors, where the azaindole core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the enzyme.[4][5] Derivatives of this scaffold have shown potent activity against a range of diseases, including cancer and inflammatory disorders.[3][6]
Synthesis and Purification
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods exist, the general strategies often involve the construction of the pyrrolopyridine core from suitably substituted pyridine precursors.
Generalized Synthetic Workflow
A common approach involves the use of a di-halogenated aminopyridine as a starting material. The pyrrole ring is then constructed onto the pyridine core. The sequence of halogenation and ring formation steps is critical to achieving the desired isomer.
Caption: Generalized workflow for the synthesis and purification of the title compound.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The true utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in its capacity for selective functionalization. The bromine at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) than the chlorine at the C7 position. This differential reactivity allows for a stepwise and controlled introduction of substituents.
Objective: To selectively couple an aryl or heteroaryl group at the C5 position.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Aryl/Heteroaryl boronic acid or ester (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water or DME)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent(s) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst to the vessel under a positive flow of inert gas.
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the C5-arylated product.
Causality: The choice of a phosphine-ligated palladium(0) catalyst is crucial for facilitating the oxidative addition step, which is the rate-determining step of the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic boronate species. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyrrolopyridine core. The NH proton of the pyrrole will appear as a broad singlet, typically downfield. Chemical shifts and coupling constants will be characteristic of the substitution pattern. |
| ¹³C NMR | Seven distinct carbon signals. The carbons bearing the halogens (C5 and C7) will be significantly influenced by their electronegativity. |
| Mass Spec (ESI) | Expected [M+H]⁺ peak at m/z 230.93 and [M-H]⁻ peak at m/z 228.92, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[1] |
Note: While specific data for the title compound is sparse in public literature, data for closely related analogs like 5-Bromo-1H-pyrrolo[2,3-b]pyridine can provide a useful reference for interpreting spectra.[7][8]
Caption: Standard analytical workflow for compound validation.
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, appropriate safety precautions must be observed.
Table 3: Hazard Identification and Handling [9]
| Hazard Category | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. Wear protective gloves and clothing. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. Wear eye and face protection. |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its pre-installed, differentially reactive halogen atoms provide a robust platform for the generation of diverse chemical libraries. For drug discovery teams, this compound represents a strategic starting point for building potent and selective modulators of high-value biological targets, particularly protein kinases. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research program aiming to leverage the power of the 6-azaindole scaffold.
References
-
ResearchGate. (n.d.). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Graczyk, J., et al. (2011). Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC - NIH. Available from: [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
PubChemLite. (n.d.). 5-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available from: [Link]
-
National Institutes of Health (NIH). (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Available from: [Link]
-
PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. Available from: [Link]
- Google Patents. (n.d.). EP1893612B1 - Pyrrolo [2, 3-b]pyridine derivatives as protein kinase inhibitors.
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]
-
National Institutes of Health (NIH). (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
Graz University of Technology. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Available from: [Link]
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Available from: [Link]
- Google Patents. (n.d.). US20050261331A1 - Substituted pyrrolopyridines.
-
MDPI. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]
-
Jubilant Ingrevia Limited. (2024). 5-Bromo-7-Azaindole Safety Data Sheet. Available from: [Link]
-
Chemical-Suppliers.com. (n.d.). 5-Bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine. Available from: [Link]
-
Electronic Code of Federal Regulations (eCFR). (2022). 21 CFR Part 1308 -- Schedules of Controlled Substances. Available from: [Link]
Sources
- 1. PubChemLite - 5-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. 5-BROMO-7-CHLORO-1H-PYRROLO[2,3-C]PYRIDINE | 1198096-48-8 [sigmaaldrich.com]
- 3. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectroscopic data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive framework for its characterization. This approach is designed to empower researchers in identifying and verifying this compound in their synthetic endeavors.
Introduction: The Significance of Substituted Pyrrolopyridines
The pyrrolopyridine scaffold is a core structural motif in a multitude of biologically active molecules and functional materials. As isomers of indole, these nitrogen-containing heterocyclic systems exhibit unique electronic properties that make them valuable pharmacophores. The introduction of halogen substituents, such as bromine and chlorine, provides critical modulation of a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (Molecular Formula: C₇H₄BrClN₂, Molecular Weight: 231.48 g/mol , CAS: 1198096-48-8) represents a key building block for the synthesis of novel therapeutic agents and advanced materials.[1][2][3] Accurate and unambiguous structural confirmation through spectroscopic methods is paramount in the development of these next-generation compounds.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. These predictions are based on the analysis of substituent effects and comparison with the known spectroscopic data of the closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
For clarity in the assignment of NMR signals, the following atom numbering scheme will be used:
Caption: Fig. 1: Structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the pyrrolopyridine core. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1. These predictions are for a measurement in DMSO-d₆, a common solvent for such heterocyclic compounds.
Table 1: Predicted ¹H NMR Data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N1-H | 11.5 - 12.5 | broad singlet (br s) | - | The N-H proton of the pyrrole ring is acidic and often appears as a broad signal at a downfield chemical shift. |
| C2-H | 7.6 - 7.8 | doublet (d) | ~2.5 - 3.5 | This proton is adjacent to the pyrrole nitrogen and shows a characteristic coupling to C3-H. |
| C3-H | 6.5 - 6.7 | doublet (d) | ~2.5 - 3.5 | Coupled to C2-H. The upfield shift is typical for this position in the pyrrole ring. |
| C4-H | 8.0 - 8.3 | singlet (s) | - | This proton is on the pyridine ring, deshielded by the ring current and the adjacent nitrogen. The lack of adjacent protons results in a singlet. |
The proton-decoupled ¹³C NMR spectrum is predicted to display seven signals, corresponding to the seven carbon atoms of the heterocyclic core. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 128 - 132 | The chemical shift is influenced by the adjacent pyrrole nitrogen. |
| C3 | 100 - 105 | This carbon is typically found at a relatively upfield position in the pyrrole ring. |
| C3a | 125 - 130 | A quaternary carbon at the fusion of the two rings. |
| C4 | 140 - 145 | A CH carbon in the pyridine ring, significantly deshielded by the adjacent nitrogen. |
| C5 | 110 - 115 | The carbon bearing the bromine atom. The chemical shift is influenced by the heavy atom effect. |
| C6 | 145 - 150 | A quaternary carbon, deshielded by the adjacent nitrogen and the chloro substituent. |
| C7 | 148 - 153 | The carbon bearing the chlorine atom, expected to be at a downfield chemical shift. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Isotopic Pattern |
| [M]⁺ | 230, 232, 234 | A complex pattern due to the combination of Br and Cl isotopes. The most abundant peaks will be at m/z 230 and 232. |
| [M-H]⁺ | 229, 231, 233 | Loss of a hydrogen atom. |
| [M-Cl]⁺ | 195, 197 | Loss of the chlorine atom. |
| [M-Br]⁺ | 151, 153 | Loss of the bromine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3400 | N-H stretch | Medium, broad |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 1550 - 1620 | C=C and C=N stretching | Medium to Strong |
| 1400 - 1500 | Ring stretching | Medium |
| 1000 - 1100 | C-Cl stretch | Strong |
| 500 - 600 | C-Br stretch | Strong |
Experimental Protocols
The following are detailed, field-proven methodologies for the spectroscopic analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Fig. 3: Workflow for Mass Spectrometry.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Ensure the resolution is sufficient to observe the isotopic patterns.
-
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion cluster and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Caption: Fig. 4: Workflow for FTIR Spectroscopy.
Protocol (using Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and then acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive predictive overview of the spectroscopic data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers working with this and related heterocyclic compounds. The detailed methodologies ensure that scientists can confidently acquire and interpret the necessary data to verify the structure and purity of their materials, thereby accelerating the pace of discovery and development.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link] [4]2. Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. [Link]
-
Sunway Pharm Ltd. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Retrieved January 27, 2026, from [Link]
Sources
1H NMR spectrum of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Authored by: A Senior Application Scientist
Introduction
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated derivative of 4-azaindole. The 1H-pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The precise characterization of such molecules is paramount in drug discovery and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed spectral features. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize NMR spectroscopy for routine and advanced structural analysis.
Molecular Structure and Proton Environments
The chemical structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is presented below. The molecule consists of a fused pyrrole and pyridine ring system. The numbering of the atoms is crucial for the unambiguous assignment of NMR signals.
Caption: Workflow for the acquisition and analysis of a ¹H NMR spectrum.
Advanced NMR Techniques for Structural Confirmation
For complex molecules or in cases of signal overlap, one-dimensional ¹H NMR may not be sufficient for complete structural assignment. In such scenarios, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a cross-peak between the H2 and H3 signals would definitively confirm their coupling relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of H2, H3, and H6 to their respective carbon atoms (C2, C3, and C6).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It can be used to confirm the connectivity of the entire molecular framework.
Conclusion
The ¹H NMR spectrum of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a powerful fingerprint for its structural verification. A thorough understanding of the principles of chemical shifts, coupling constants, and the influence of the heterocyclic system and its substituents allows for a confident interpretation of the spectrum. The predicted spectrum consists of four distinct signals corresponding to the four unique proton environments. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum. For unambiguous assignment, especially in related and more complex derivatives, the use of 2D NMR techniques is highly recommended. This comprehensive approach ensures the scientific integrity of the structural data, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
- LibreTexts. (2021).
- Google Patents. (n.d.). CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
ResearchGate. (n.d.). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. Retrieved from [Link]
-
LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
AIP Publishing. (2005). Study of 7-azaindole in its first four singlet states. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
European Patent Office. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental.... Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
- Google Patents. (n.d.). CN102584820A - Preparation method for 5-bromo-7-azaindole.
-
Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-BROMO-4-CHLORO-7H-PYRROLO-[2,3-D]-PYRIMIDINE. Retrieved from [Link]
13C NMR analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Executive Summary
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a halogenated 7-azaindole derivative, represents a core scaffold of significant interest in medicinal chemistry and drug development. Unambiguous structural characterization is paramount for its application in synthesis and as a pharmaceutical intermediate. This guide provides a comprehensive, field-proven methodology for the complete assignment of the ¹³C NMR spectrum of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow that ensures high-confidence structural elucidation. This document details the theoretical underpinnings, predictive analysis, optimized experimental protocols (1D ¹³C, DEPT, HSQC, HMBC), and a systematic approach to spectral interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a frequent component in molecules targeting a wide array of biological targets. The introduction of halogen substituents, such as bromine and chlorine, further modulates the molecule's steric and electronic profile, offering fine control over its pharmacological properties.
However, this substitution pattern on an already asymmetric heterocyclic system presents a distinct analytical challenge. With eight unique carbon atoms, including five quaternary carbons, a simple one-dimensional (1D) ¹³C NMR spectrum provides only a list of chemical shifts. It does not inherently reveal which signal corresponds to which carbon atom. Assigning these signals correctly is not merely an academic exercise; it is a critical step in confirming molecular identity, ensuring purity, and understanding the electronic consequences of the halogenation pattern. This guide provides the strategic framework to achieve this assignment with certainty.
Foundational Principles: Predicting the ¹³C NMR Spectrum
Before any experiment is conducted, a robust theoretical analysis allows us to predict the spectrum, providing a crucial framework for later interpretation.
Molecular Structure and Expected Signals
The structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lacks any element of symmetry, meaning all eight carbon atoms are chemically non-equivalent.[1][2] Therefore, we anticipate observing eight distinct signals in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Influence of Heteroatoms and Halogen Substituents
The chemical shift of each carbon is determined by its local electronic environment. In this molecule, the key influences are:
-
Pyrrole Ring (N1, C2, C3, C3a, C7a): The nitrogen atom (N1) is electron-donating through resonance, increasing the electron density at C2 and C3. Typically, in the parent pyrrole, C2/C5 are around 118 ppm and C3/C4 are around 108 ppm.[3]
-
Pyridine Ring (N7, C4, C5, C6, C7a, C3a): The pyridine nitrogen is electron-withdrawing via induction, which generally deshields (moves downfield to higher ppm) the adjacent carbons (C6 and C7a). In pyridine itself, the α-carbons (C2/C6) are near 150 ppm, the β-carbons (C3/C5) are near 124 ppm, and the γ-carbon (C4) is near 136 ppm.[4]
-
Chlorine Substituent (at C7): Chlorine is strongly electron-withdrawing inductively but weakly electron-donating through resonance. The dominant effect is inductive withdrawal, which deshields the directly attached carbon (C7). The carbon bearing the halogen, known as the ipso-carbon, experiences a significant downfield shift.
-
Bromine Substituent (at C5): Bromine has similar electronic effects to chlorine. Its inductive effect will deshield C5. The "heavy atom effect" of bromine can sometimes lead to a slight shielding (upfield shift) of the ipso-carbon compared to chlorine, but it will still be significantly downfield from an unsubstituted carbon.
Predicted Chemical Shift (δ) Ranges
Based on additivity rules and data from analogous halogenated heterocyclic compounds, we can estimate the chemical shift ranges for each carbon.[5][6][7][8] This predictive table serves as a hypothesis to be tested and refined by experimental data.
| Carbon | Type | Predicted δ (ppm) | Rationale |
| C2 | CH | 120 - 130 | Pyrrole α-carbon, adjacent to electron-donating N1. |
| C3 | CH | 100 - 110 | Pyrrole β-carbon, shielded by N1 resonance. |
| C3a | C | 125 - 135 | Bridgehead carbon, influenced by both rings. |
| C4 | CH | 115 - 125 | Pyridine γ-position relative to N7, shielded by N1. |
| C5 | C | 110 - 120 | ipso-Carbon attached to Br; deshielded but also subject to heavy atom effect. |
| C6 | CH | 140 - 150 | Pyridine α-position relative to N7, deshielded. |
| C7 | C | 145 - 155 | ipso-Carbon attached to Cl and adjacent to N7; strongly deshielded. |
| C7a | C | 148 - 158 | Bridgehead carbon adjacent to both N1 and N7; strongly deshielded. |
Note: These are estimated ranges. Actual values can be influenced by solvent effects and complex electronic interactions.[9][10]
A Self-Validating Experimental Workflow
Caption: A logical workflow for the complete ¹³C NMR assignment.
Protocol 1: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample.
-
Weighing: Accurately weigh 15-25 mg of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity.[11]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many organic molecules due to its good dissolving power and its residual solvent peak at 77.16 ppm, which serves as a convenient internal reference.[12]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This crucial step removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: 1D ¹³C and DEPT-135/90 Acquisition
This phase identifies all carbon signals and determines the number of attached protons for each.
-
Instrument Setup: Load the sample into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
Standard ¹³C Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).
-
Rationale: Proton decoupling collapses ¹³C-¹H coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[13]
-
Set key acquisition parameters:
-
Pulse Angle (P1): ~30 degrees. This is a compromise that allows for faster pulsing and shorter experiment times without saturating the signals, which is critical given the long relaxation times (T1) of some carbons.[14]
-
Relaxation Delay (D1): 2.0 seconds. While longer delays are needed for strict quantitation, a 2s delay is sufficient for qualitative analysis and structural elucidation, especially for protonated carbons.[15]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Number of Scans (NS): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio, particularly for the weak quaternary carbon signals.[11][14]
-
-
-
DEPT-135 Acquisition:
-
DEPT-90 Acquisition:
Protocol 3: 2D Heteronuclear Correlation (HSQC & HMBC)
Two-dimensional experiments are essential for establishing connectivity and making unambiguous assignments, especially for the five quaternary carbons in our target molecule.[19][20]
-
HSQC Acquisition (Heteronuclear Single Quantum Coherence):
-
Run a gradient-selected HSQC experiment.
-
Rationale: This experiment generates a 2D plot that correlates each proton with the carbon it is directly attached to (a one-bond ¹J-coupling). It is the most reliable way to assign the protonated carbons (C2, C3, C4, C6).[21]
-
-
HMBC Acquisition (Heteronuclear Multiple Bond Correlation):
-
Run a gradient-selected HMBC experiment.
-
Rationale: This is the key experiment for assigning quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away (²J and ³J-couplings). By observing a correlation from a known proton (e.g., H6) to a quaternary carbon, we can definitively assign that carbon.[21][22][23]
-
Systematic Data Interpretation
With a full dataset (1D ¹³C, DEPT-135, DEPT-90, HSQC, HMBC), the final assignment becomes a logical, step-by-step process.
Caption: Integration of data from multiple NMR experiments for assignment.
-
Step 1: Carbon Type Classification.
-
Compare the 1D ¹³C spectrum with the DEPT-135 and DEPT-90 spectra.
-
The four signals present in the DEPT-90 spectrum correspond to the four CH carbons: C2, C3, C4, and C6 .
-
The four signals that are present in the 1D ¹³C spectrum but absent from the DEPT-135 spectrum correspond to the five quaternary carbons: C3a, C5, C7, and C7a .
-
No negative signals are expected in the DEPT-135 spectrum as there are no CH₂ groups.
-
-
Step 2: Assigning Protonated Carbons (CH) via HSQC.
-
The HSQC spectrum will show four cross-peaks, directly linking the ¹H signals of H2, H3, H4, and H6 to their attached carbons, C2, C3, C4, and C6, respectively.
-
For example, the proton at the lowest field (most deshielded), likely H6 (adjacent to N7), will correlate to the carbon signal in the 140-150 ppm range, confirming its assignment as C6 .
-
The most shielded protonated carbon, likely C3, will show a correlation to its attached proton, confirming its assignment.
-
-
Step 3: Assigning Quaternary Carbons (C) via HMBC.
-
This is the definitive step. Use the now-assigned protons as anchor points to identify the quaternary carbons through their 2- and 3-bond correlations.
-
Assigning C7a: Look for correlations from both H2 (a 3-bond correlation) and H6 (a 3-bond correlation). The quaternary carbon showing cross-peaks to both these protons is unequivocally C7a .
-
Assigning C5: Look for correlations from H4 (a 2-bond correlation) and H6 (a 2-bond correlation). The quaternary carbon showing these correlations is C5 .
-
Assigning C7: Look for a correlation from H6 (a 2-bond correlation). This carbon, which is also attached to chlorine, will be at a very low field and is assigned as C7 .
-
Assigning C3a: This bridgehead carbon will show correlations to H2, H3, and H4.
-
-
Step 4: Final Validation and Tabulation.
-
Consolidate all assignments into a final table.
-
Cross-reference all observed HMBC correlations to ensure they are consistent with the proposed structure. For example, a correlation should be seen between H3 and C4. The absence of expected correlations or the presence of unexpected ones would require re-evaluation.
-
Conclusion
The structural elucidation of complex heterocyclic molecules like 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is not achievable through a single NMR experiment. The robust, multi-stage workflow presented in this guide—combining predictive analysis with a systematic acquisition and interpretation of 1D ¹³C, DEPT, and 2D heteronuclear correlation spectra—provides a self-validating pathway to an unambiguous and high-confidence assignment of all carbon signals. This methodological rigor is essential for professionals in research and drug development, where absolute certainty in molecular structure is the bedrock of scientific progress.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Master Organic Chemistry. (2022). 13C NMR - How Many Signals. [Link][1]
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Link][13]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link][2]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. [Link][14]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Woolston, T. et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link][5]
-
Elyashberg, M. et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system. Magnetic Resonance in Chemistry. [Link][19]
-
Giam, C. S., & Lyle, J. L. (1978). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. [Link]
-
Maciel, G. E., & Natterstad, J. J. (1965). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. The Journal of Chemical Physics. [Link][9]
-
University of Bristol, School of Chemistry. NMR Techniques in Organic Chemistry. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link][16]
-
University College London. (2023). Sample Preparation. [Link][11]
-
Krygowski, T. M., & Szatylowicz, H. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link][6]
-
Tsiafoulis, C. G., & Gerothanassis, I. P. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link][20]
-
Abraham, R. J., & Reid, M. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. [Link]
-
Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link][7]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link][12]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link][21]
-
OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link][17]
-
OChemPal. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link][23]
-
dos Santos, C. M. B., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link][10]
-
Teat, S. J., et al. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Chemical Science. [Link][8]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 4. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. organomation.com [organomation.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 17. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. ecommons.cornell.edu [ecommons.cornell.edu]
- 23. m.youtube.com [m.youtube.com]
The Strategic Utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: An In-Depth Technical Guide for Advanced Drug Discovery
Foreword: Unveiling a Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the rapid and efficient exploration of chemical space. Among these, the azaindole scaffold has emerged as a "privileged structure," consistently featuring in a multitude of biologically active molecules, particularly as kinase inhibitors.[1][2] This guide delves into the technical intricacies of a specific, yet underexplored, member of this family: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine , also known as 5-bromo-7-chloro-6-azaindole.
While direct literature on this precise dihalogenated scaffold is nascent, this document, grounded in established principles of heterocyclic chemistry and reaction mechanisms, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, reactivity, and profound potential as a versatile building block. By dissecting the nuanced reactivity of its distinct halogen substituents, we unlock a gateway to a diverse array of novel molecular architectures for therapeutic intervention.
Molecular Architecture and Physicochemical Properties
The foundational 1H-pyrrolo[2,3-c]pyridine core, a fusion of a pyrrole and a pyridine ring, presents a unique electronic and steric profile. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 7-position imparts a differentiated reactivity profile, which is the cornerstone of its utility as a synthetic intermediate.
| Property | Value (Predicted) |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) |
| pKa (Pyrrole N-H) | ~16-17 |
Synthesis of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Core: A Proposed Pathway
A robust and regioselective synthesis is critical for the utility of any building block. Based on the known chemistry of azaindoles, a plausible synthetic route to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine can be conceptualized, starting from the commercially available 1H-pyrrolo[2,3-c]pyridine (6-azaindole).
Caption: Proposed synthetic pathway to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Rationale Behind the Synthetic Strategy
-
Nitrogen Protection: The pyrrolic nitrogen of the 6-azaindole core is nucleophilic and acidic, and can interfere with subsequent electrophilic halogenation and organometallic reactions. Protection with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is a crucial first step.
-
Regioselective Halogenation:
-
Chlorination: Electrophilic chlorination of the N-protected 6-azaindole is anticipated to occur preferentially on the electron-rich pyridine ring. The directing effect of the fused pyrrole ring is expected to activate the C7 position towards electrophilic attack. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.
-
Bromination: Subsequent bromination is directed to the electron-rich pyrrole ring. The C5 position (equivalent to the C3 position of indole) is the most nucleophilic position and is known to be the primary site of electrophilic attack in azaindoles.[3] N-Bromosuccinimide (NBS) is a mild and selective brominating agent for this purpose.
-
-
Deprotection: The final step involves the removal of the N-protecting group under conditions that do not affect the halogen substituents. For a SEM group, fluoride-mediated (e.g., TBAF) or acidic conditions can be employed.
Illustrative Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
This protocol is illustrative and adapted from general procedures for the halogenation of azaindoles.
-
N-Protection: To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes, then add SEM-Cl (1.2 equiv). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated. Purify the residue by column chromatography to yield N-SEM-protected 6-azaindole.
-
Chlorination: Dissolve the N-protected 6-azaindole (1.0 equiv) in DMF. Add N-chlorosuccinimide (1.1 equiv) and heat the mixture to 60 °C for 4 hours. Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography to afford 7-chloro-N-SEM-1H-pyrrolo[2,3-c]pyridine.
The Differentiated Reactivity of C-Br and C-Cl Bonds: A Gateway to Orthogonal Functionalization
The synthetic power of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) center. This reactivity difference allows for selective functionalization at the 5-position while leaving the 7-chloro substituent intact for subsequent transformations.
Caption: Orthogonal functionalization enabled by differential reactivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[4] Utilizing 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, one can selectively couple a wide range of aryl and heteroaryl boronic acids or esters at the 5-position.
Illustrative Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purify the residue by column chromatography to obtain the 5-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, which are versatile handles for further transformations or as components of bioactive molecules.[5][6] The higher reactivity of the C-Br bond allows for selective alkynylation at the 5-position.
Illustrative Protocol: Sonogashira Coupling
-
To a solution of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.
-
Filter the reaction mixture to remove any solids, and concentrate the filtrate.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to a wide range of substituted anilines and related compounds.[7][8] Selective amination at the 5-position of the scaffold can be readily achieved.
Illustrative Protocol: Buchwald-Hartwig Amination
-
In an oven-dried flask, combine 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add anhydrous toluene and degas the mixture.
-
Heat the reaction under an inert atmosphere at 90-110 °C until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
The combined organic phases are dried and concentrated, and the product is purified by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and Beyond
The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core is a well-recognized pharmacophore in medicinal chemistry.[9] Its ability to form key hydrogen bond interactions with protein targets, particularly in the hinge region of kinases, makes it a highly sought-after scaffold. The 5-bromo-7-chloro derivative serves as an excellent starting point for the synthesis of libraries of compounds for screening against various therapeutic targets.
-
Kinase Inhibitors: Many clinically approved or investigational kinase inhibitors feature an azaindole core. The 5- and 7-positions are often substituted with aryl or heteroaryl groups that occupy the ATP-binding pocket. The orthogonal reactivity of the title compound allows for the systematic exploration of structure-activity relationships (SAR) at these two positions.
-
Anticancer Agents: Substituted 1H-pyrrolo[3,2-c]pyridines, an isomeric system, have been investigated as potent anticancer agents that act as colchicine-binding site inhibitors.[10][11] This suggests that the 6-azaindole scaffold could also be a promising template for the development of novel antimitotic agents.
-
Other Therapeutic Areas: The versatility of the azaindole scaffold extends beyond oncology, with derivatives showing potential in antiviral (including anti-HIV), anti-inflammatory, and neurodegenerative disease applications.[1]
Conclusion and Future Outlook
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine represents a strategically designed building block with immense potential for accelerating drug discovery programs. Its key advantages lie in:
-
A Privileged Core: The 6-azaindole scaffold is a proven pharmacophore.
-
Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds allows for sequential and selective functionalization.
-
Versatility in Elaboration: Amenable to a wide range of robust and well-established cross-coupling reactions.
While this guide provides a foundational understanding based on established chemical principles, further experimental exploration is warranted to fully elucidate the reaction optima and expand the synthetic utility of this promising building block. As the demand for novel, potent, and selective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
-
(2017). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
(2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
(2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information. [Link]
-
(2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
(2013). Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Derivatives. Synthetic Communications. [Link]
- (2006). 1h-pyrrolo[2,3-b]pyridines.
-
(2020). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]
-
(2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
(2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]
-
(2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
(2016). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
(2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal. [Link]
-
(2018). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
(2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. National Center for Biotechnology Information. [Link]
-
(2015). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ResearchGate. [Link]
- (2014). Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
-
(2019). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. [Link]
-
(2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
(2016). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Center for Biotechnology Information. [Link]
-
(2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. National Center for Biotechnology Information. [Link]
-
(2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
(2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
(2003). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
(2021). Buchwald–Hartwig amination. Wikipedia. [Link]
-
(2021). Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrrolo[2,3-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring. This scaffold is a privileged structure in medicinal chemistry, largely due to its role as a bioisostere of indole. The strategic placement of a nitrogen atom in the six-membered ring can modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles compared to their indole counterparts.[1] This unique combination of features has made pyrrolo[2,3-c]pyridines a cornerstone in the development of a wide array of therapeutic agents, particularly in oncology and virology.
A Historical Perspective: The Dawn of Azaindole Chemistry
While the precise first synthesis of the parent 1H-pyrrolo[2,3-c]pyridine is not definitively documented in a single landmark paper, its origins are intertwined with the broader development of azaindole chemistry. The classical indole syntheses, established in the late 19th century, laid the groundwork for the eventual construction of their nitrogen-containing analogues. Key among these were the Fischer indole synthesis (1883), the Paal-Knorr synthesis (1884), and the Madelung synthesis.[2][3][4]
The adaptation of these methods to pyridine-based starting materials marked the genesis of azaindole synthesis. Although early applications of the Fischer indole synthesis to pyridylhydrazines were often met with limited success, this approach was eventually proven viable for creating 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.[5][6] Over time, a diverse toolkit of synthetic strategies has been developed, transforming the pyrrolo[2,3-c]pyridine core from a chemical curiosity into a readily accessible and highly sought-after scaffold in modern drug discovery.
Synthetic Methodologies: Constructing the 6-Azaindole Framework
The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the bicyclic system and the availability of starting materials.
Classical Approaches: Building from the Ground Up
The Bartoli Indole Synthesis: This reaction has become a common and versatile method for forming the pyrrolo[2,3-c]pyridine framework. It typically involves the reaction of a substituted 3-nitropyridine with a vinyl Grignard reagent. The versatility and relatively high yields achievable with this method have contributed to its widespread adoption.
The Fischer Indole Synthesis: As one of the oldest and most well-known methods for indole synthesis, the Fischer reaction has also been applied to the preparation of 6-azaindoles. This acid-catalyzed intramolecular cyclization of a pyridylhydrazone, however, can be challenging and is often sensitive to the electronic nature of the substituents on the pyridine ring.
The Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative at high temperatures with a strong base. While historically significant for indole synthesis, its application to the corresponding pyridine derivatives to form 6-azaindoles is less common due to the often harsh reaction conditions required.[4]
The Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring.[3][7] Its application to form the pyrrolo[2,3-c]pyridine system would typically involve pre-functionalized pyridine starting materials containing the necessary dicarbonyl moiety or its equivalent.
Illustrative Synthetic Workflow: Classical Synthesis of a Pyrrolo[2,3-c]pyridine Derivative
Caption: General workflow for the Bartoli synthesis of a pyrrolo[2,3-c]pyridine.
Modern Marvels: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolo[2,3-c]pyridines are no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis has been extensively used to construct the 6-azaindole scaffold. Strategies such as the Sonogashira coupling of a dihalopyridine with an alkyne, followed by an intramolecular cyclization, provide a powerful route to substituted pyrrolo[2,3-c]pyridines.[8] Other palladium-catalyzed reactions, including the direct annulation of ortho-chloroaminopyridines with aldehydes, have also been developed.
Rhodium-Catalyzed C-H Activation: More recently, rhodium-catalyzed C-H activation has emerged as an elegant and atom-economical approach. This strategy allows for the direct coupling of pyridines with alkynes, forming the pyrrole ring through the activation and functionalization of an existing C-H bond on the pyridine ring.
Illustrative Synthetic Workflow: Modern Synthesis of a Pyrrolo[2,3-c]pyridine Derivative
Caption: General workflow for a palladium-catalyzed synthesis of a pyrrolo[2,3-c]pyridine.
Medicinal Chemistry and Biological Significance
The pyrrolo[2,3-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This is largely attributed to its ability to mimic the indole nucleus of tryptophan and act as a versatile pharmacophore that can engage in various interactions with biological targets.
Kinase Inhibitors: A significant number of pyrrolo[2,3-c]pyridine-based compounds have been developed as potent kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. This has led to the discovery of inhibitors for a variety of kinases implicated in cancer and other diseases.
Antiviral Agents: The pyrrolo[2,3-c]pyridine core is also present in several antiviral drugs. For instance, Fostemsavir, an HIV-1 attachment inhibitor, features a 6-azaindole moiety.[1] The scaffold's ability to participate in crucial binding interactions with viral proteins makes it a valuable template for the design of new antiviral therapies.
Other Therapeutic Areas: Beyond oncology and virology, pyrrolo[2,3-c]pyridine derivatives have shown promise in a range of other therapeutic areas, including as anti-inflammatory, antibacterial, and neuroprotective agents.
| Compound Class | Biological Target/Activity | Therapeutic Area |
| Pyrrolo[2,3-c]pyridine-based Kinase Inhibitors | Various kinases (e.g., FGFR, ATM) | Oncology |
| Fostemsavir | HIV-1 gp120 | Virology (HIV) |
| Pyrrolo[2,3-c]pyridine derivatives | Various | Anti-inflammatory, Antibacterial, Neurodegenerative diseases |
Detailed Experimental Protocols
To provide a practical understanding of the synthesis of these important compounds, detailed experimental procedures for the preparation of representative pyrrolo[2,3-c]pyridine derivatives are outlined below.
Protocol 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) via Dechlorination
This protocol describes the synthesis of the parent 1H-pyrrolo[2,3-c]pyridine from 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Step-by-Step Methodology:
-
A suspension of 7-chloro-1H-pyrrolo[2,3-c]pyridine (650 mg, 4.2 mmol) and 10% Pd/C (50 mg) in ethanol (25 mL) is prepared in a suitable reaction vessel.[6]
-
The reaction mixture is subjected to a hydrogen atmosphere (balloon pressure) and stirred at room temperature.[6]
-
The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed with ethyl acetate (10 mL).[6]
-
The combined filtrates are concentrated under reduced pressure.[6]
-
The resulting residue is purified by flash column chromatography (eluent: dichloromethane/methanol/ammonia, 9:1:0.1, v/v) to afford 1H-pyrrolo[2,3-c]pyridine as a white solid (380 mg, 75% yield).[6]
Protocol 2: Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-6-azaindoles
This protocol details a one-pot, scalable, and metal-free synthesis from 3-amino-4-methylpyridines.[2]
Step-by-Step Methodology:
-
A 0.2 M solution of the starting 3-amino-4-methylpyridine in dry pyridine is prepared and cooled to 0 °C.
-
Trifluoroacetic anhydride (3.3 equivalents) is added to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.
-
The reaction is then quenched with water, and the product is extracted with a suitable organic solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole.
Conclusion and Future Outlook
The journey of the pyrrolo[2,3-c]pyridine scaffold from its early, often challenging, syntheses to its current status as a privileged core in medicinal chemistry is a testament to the ingenuity of synthetic chemists. The development of robust and versatile synthetic methodologies has unlocked the vast potential of this heterocyclic system, enabling the creation of a multitude of biologically active molecules. As our understanding of disease biology deepens, the pyrrolo[2,3-c]pyridine core will undoubtedly continue to serve as a valuable template for the design and discovery of next-generation therapeutics. The ongoing innovation in synthetic chemistry, particularly in the realm of C-H activation and photocatalysis, promises to deliver even more efficient and sustainable routes to this important class of compounds, further fueling their exploration in drug development and beyond.
References
-
(2025-08-06) Synthesis of Azaindoles - ResearchGate. [Link]
-
Azaindole synthesis - Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis - Wikipedia. [Link]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction | Organic Letters. [Link]
-
Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A | Request PDF - ResearchGate. [Link]
-
Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing). [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit - ChemRxiv. [Link]
-
Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - Taylor & Francis. [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation - ResearchGate. [Link]
-
Formation of 6-Azaindoles by Intramolecular Diels-Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A - PubMed. [Link]
-
Fischer indole synthesis - Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]
-
Madelung-Indole-Synthesis.pdf - ResearchGate. [Link]
-
A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azaindole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Pyrrolopyridines
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Pyrrolopyridines and Halogenation in Modern Drug Discovery
Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic scaffolds of immense interest in medicinal chemistry. Their structure, which fuses a pyrrole ring with a pyridine ring, makes them bioisosteres of purines and indoles, allowing them to act as versatile hinge-binding elements in various protein targets, particularly kinases.[1][2] This mimicry enables them to form crucial hydrogen bond interactions, serving as both donors and acceptors, which is a key feature in designing targeted therapeutics.[1] The strategic importance of this scaffold is highlighted by the FDA approval of drugs like vemurafenib, a 7-azaindole-based kinase inhibitor for melanoma treatment.[1]
The introduction of halogen atoms (F, Cl, Br, I) onto the pyrrolopyridine core is a powerful and frequently employed strategy in drug discovery. Halogenation serves not merely as a tool for structural diversification but as a precise method to modulate a molecule's physicochemical properties.[3][4] These properties—lipophilicity, solubility, basicity (pKa), and metabolic stability—are critical determinants of a drug candidate's overall pharmacokinetic and pharmacodynamic profile.[5][6] By judiciously selecting the type and position of the halogen, chemists can fine-tune these characteristics to enhance target affinity, improve membrane permeability, block metabolic degradation, and ultimately increase the efficacy and safety of a potential drug.[3][6] This guide provides an in-depth analysis of these key physicochemical properties, offering both theoretical understanding and practical experimental protocols to empower researchers in the rational design of halogenated pyrrolopyridine-based therapeutics.
Lipophilicity (LogP/LogD): Balancing Permeability and Potency
Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug design.[7][8] It is a primary driver of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, via passive diffusion.[8][9] The partition coefficient (LogP for neutral species) and the distribution coefficient (LogD for ionizable species at a specific pH) are the standard metrics for quantifying lipophilicity.
The Causal Impact of Halogenation on Lipophilicity
The addition of halogens to a pyrrolopyridine scaffold almost invariably increases its lipophilicity.[9] This effect stems from two primary factors:
-
Increased Molecular Surface Area and Hydrophobicity: Halogen atoms are larger than hydrogen atoms. Their incorporation increases the molecule's nonpolar surface area, which enhances hydrophobic interactions with the nonpolar lipid environment of cell membranes.[10]
-
Polarizability and van der Waals Forces: Heavier halogens (Cl, Br, I) possess diffuse lone pairs of electrons that are easily polarized.[11] This enhances their ability to engage in favorable London dispersion forces with lipophilic media, further promoting partitioning out of the aqueous phase.[11]
The effect is generally additive and follows the order: I > Br > Cl > F . While fluorine is the most electronegative halogen, its small size means it often has a less dramatic impact on lipophilicity compared to its larger counterparts. However, the introduction of multiple fluorine atoms, as in a trifluoromethyl group, can significantly increase lipophilicity.[12]
It is crucial to strike a balance. While increased lipophilicity can improve permeability, excessively high LogP/LogD values can lead to poor aqueous solubility, increased binding to plasma proteins, and higher rates of metabolic turnover, ultimately reducing bioavailability.[8]
Data Presentation: Halogen Impact on Lipophilicity
| Substitution Pattern | Halogen | Typical ΔLogP (vs. H) | Causality & Key Considerations |
| Mono-substitution | F | +0.1 to +0.3 | Smallest size, minimal steric hindrance. Can form weak H-bonds.[11] |
| Cl | +0.5 to +0.7 | Significant increase in lipophilicity and size.[9] | |
| Br | +0.8 to +1.0 | Strong lipophilicity enhancement; introduces potential for halogen bonding. | |
| I | +1.0 to +1.3 | Largest increase in lipophilicity; strongest halogen bond donor potential.[13] | |
| Poly-substitution (e.g., -CF3) | F | +0.9 to +1.2 | Strong inductive effect and significant hydrophobic surface increase.[12] |
Experimental Protocol: LogD Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between two immiscible phases.[14]
Principle: The compound is dissolved in a biphasic system of n-octanol (simulating a lipid membrane) and an aqueous buffer (typically PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the halogenated pyrrolopyridine in a minimal amount of a suitable solvent like DMSO (final concentration should be <1% of the total volume).[15]
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS.
-
Addition of Analyte: Add a small aliquot of the compound stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Equilibration: Seal the vial tightly and shake it on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25°C) to ensure complete equilibration.
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to achieve a clean separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Quantify the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method.
-
Calculation: LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Self-Validation System:
-
Mass Balance: The total amount of compound recovered from both phases should be within 90-110% of the initial amount added.
-
Controls: Run a known compound with a well-established LogD value (e.g., propranolol) as a positive control to validate the experimental setup.
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or a buffered solution at a given temperature. It is a prerequisite for drug absorption; a compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8]
The Causal Impact of Halogenation on Solubility
The relationship between halogenation and solubility is more complex than that with lipophilicity. Generally, because halogenation increases lipophilicity, it tends to decrease aqueous solubility.[9] The stronger intermolecular forces within the crystal lattice of the solid compound (higher lattice energy) and the energetic penalty of creating a cavity in the highly cohesive water structure both contribute to this effect.
However, the specific halogen and its position can lead to nuanced outcomes:
-
Fluorine: Can sometimes participate in hydrogen bonding with water, which may partially offset the decrease in solubility caused by its lipophilic contribution.[11]
-
Heavier Halogens (Cl, Br, I): Their larger size and increased lipophilicity almost always lead to a significant reduction in aqueous solubility.[9] Strategic placement of solubilizing groups elsewhere in the molecule often becomes necessary to compensate.
Experimental Protocol: Kinetic Solubility Assay via Turbidimetry
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a concentrated DMSO stock.
Principle: A serial dilution of the compound in DMSO is added to an aqueous buffer in a microplate. The onset of precipitation is detected by an increase in light scattering (turbidity), measured by a plate reader.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution using DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to a clear 96- or 384-well microplate.
-
Compound Addition: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the assay plate containing the buffer. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
-
Incubation & Measurement: Shake the plate for 1.5-2 hours at room temperature to allow for equilibration. Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity signal sharply increases above the baseline is reported as the kinetic solubility.
Self-Validation System:
-
Positive Control: Include a compound with known low solubility (e.g., nifedipine) to confirm that the assay can detect precipitation.
-
Negative Control: Include a highly soluble compound (e.g., caffeine) which should show no precipitation across the concentration range.
-
Blank: Wells containing only buffer and DMSO serve to establish the baseline turbidity.
Acidity/Basicity (pKa): The Key to Ionization and Distribution
The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For pyrrolopyridines, the basicity of the pyridine nitrogen is the most relevant pKa. This value is critical because the ionization state of a drug affects its solubility, permeability, receptor binding, and potential for off-target effects. Generally, the uncharged (neutral) form of a molecule is more membrane-permeable, while the charged (ionized) form is more water-soluble.
The Causal Impact of Halogenation on pKa
Halogens are electron-withdrawing groups due to their high electronegativity (inductive effect). When placed on the pyrrolopyridine ring system, they pull electron density away from the pyridine nitrogen.[12] This reduces the nitrogen's ability to accept a proton, thereby decreasing its basicity and lowering its pKa value.
The magnitude of this effect depends on:
-
Electronegativity: The pKa-lowering effect follows the order of electronegativity: F > Cl > Br > I .
-
Proximity: A halogen positioned closer to the pyridine nitrogen will have a stronger inductive effect and will lower the pKa more significantly than one further away.
This modulation of pKa is a powerful tool. By lowering the basicity, a chemist can reduce the extent of protonation in the acidic environment of the stomach (pH 1-2), potentially improving stability or reducing unwanted interactions, while still allowing for sufficient solubility in the slightly basic environment of the small intestine (pH ~6-7.5) where most drug absorption occurs.
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is well-suited for high-throughput screening and requires only a small amount of sample.
Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance across a wide range of pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a set of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).
-
Compound Stock: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
Assay Plate: In a UV-transparent 96-well plate, add the buffers to different wells.
-
Compound Addition: Add a small, constant amount of the compound stock solution to each well.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a spectrophotometric plate reader.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH.
-
Plot the absorbance at these key wavelengths against the pH of the buffers.
-
Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.
-
Self-Validation System:
-
Controls: Run standard compounds with known pKa values (e.g., pyridine for a base, phenol for an acid) to ensure the accuracy of the buffer system and fitting algorithm.
-
Data Quality: Ensure a clear sigmoidal curve is obtained. A flat line indicates the compound does not ionize in the tested pH range or is unstable.
Metabolic Stability and the Rise of Halogen Bonding
Blocking Metabolic Hotspots
A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. Aromatic and benzylic C-H bonds are often "soft spots" susceptible to oxidative metabolism.[16][17]
Halogenation, particularly with fluorine or chlorine, is a cornerstone strategy for enhancing metabolic stability.[17] By replacing a metabolically liable hydrogen atom with a halogen, the C-X bond is much stronger and not susceptible to CYP-mediated hydroxylation. This "metabolic blocking" can significantly increase the half-life and oral bioavailability of a drug. The choice of fluorine is particularly common due to its small size, which minimizes perturbations to the ligand's binding affinity for its intended target.[10]
Halogen Bonding: A New Frontier in Rational Design
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB) .[13][18] This occurs when an electropositive region on the halogen atom (the "σ-hole") interacts favorably with a Lewis basic atom (like a backbone carbonyl oxygen or a side-chain nitrogen) in the protein's active site.[18][19]
This interaction, which can be as strong as a classical hydrogen bond, offers a sophisticated tool for rational drug design.[20] Incorporating a halogen bond can:
-
Enhance Binding Affinity and Selectivity: Provides an additional, specific interaction that can lock the ligand into a desired conformation.[13][18]
-
Displace Unfavorable Water Molecules: A well-placed halogen bond can displace a water molecule from a binding pocket, leading to a favorable entropic gain.[19]
The strength of the halogen bond donor capability increases with the size and polarizability of the halogen: I > Br > Cl >> F .[13] Fluorine is generally not considered a significant halogen bond donor.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.
Principle: The compound is incubated with liver microsomes, which are vesicle-like artifacts containing a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a solution of the NADPH regenerating system (the cofactor required for CYP activity).
-
Prepare the test compound and positive/negative controls in a suitable solvent.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of HLM and buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard). The stop solution precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a calibrated LC-MS/MS method.
-
Calculation:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line (k) is the elimination rate constant.
-
In vitro half-life (t½) = 0.693 / k
-
Self-Validation System:
-
Positive Control: A rapidly metabolized compound (e.g., verapamil, testosterone) is run to ensure the microsomes are active.
-
Negative Control (-NADPH): A condition is run without the NADPH cofactor. No significant metabolism should occur, confirming the reaction is CYP-dependent.
-
Negative Control (No Compound): A well without the test compound is used to check for interfering peaks.
Conclusion: An Integrated Perspective for Drug Design
The halogenation of pyrrolopyridines is a multifaceted and powerful strategy in medicinal chemistry. It allows for the precise tuning of a molecule's physicochemical properties, which are inextricably linked to its ultimate success as a drug. A successful drug candidate represents a delicate balance: it must be soluble enough to be absorbed, lipophilic enough to cross membranes, possess a pKa that favors the optimal ionization state in different physiological compartments, and be stable enough to reach its target. Understanding the causal relationships between halogenation and these core properties—and validating them with robust experimental protocols—is essential for any scientist working to translate a promising chemical scaffold into a life-changing therapeutic.
References
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Institutes of Health. [Link]
-
Cawrse, B. M., Lapidus, R. S., Cooper, B., Choi, E. Y., & Seley-Radtke, K. L. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(2), 178–185. [Link]
-
pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1. (n.d.). ResearchGate. [Link]
-
Increased Lipophilicity of Halogenated Ruthenium(II) Polypyridyl Complexes Leads to Decreased Phototoxicity in vitro when Used as Photosensitizers for Photodynamic Therapy. (2020). PubMed. [Link]
-
Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2004). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
-
Margiotta, E., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. National Institutes of Health. [Link]
-
Verteramo, M. L., et al. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central. [Link]
-
Halogenated Heterocycles as Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
-
Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g; A) and 1,1′-(1,3-phenylene)bis(7-azaindole) (2k; B). (n.d.). ResearchGate. [Link]
-
Vaskó, D., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. National Institutes of Health. [Link]
-
Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. (n.d.). Semantic Scholar. [Link]
-
Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]
-
Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). National Institutes of Health. [Link]
-
Analysis of Physicochemical Properties for Drugs of Natural Origin. (n.d.). SciSpace. [Link]
-
Horvath, Z., et al. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry, University of Tartu. [Link]
-
The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PubMed Central. [Link]
-
Poly-halogenated aza-bodipy dyes with improved solubility as a versatile synthetic platform for the design of photonic materials. (n.d.). Royal Society of Chemistry. [Link]
-
Physiochemical Properties in Drug Discovery. (2022). YouTube. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
Halogen bonds between ligands and proteins: Can we use them in validation? (2025). PubMed Central. [Link]
-
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (n.d.). MDPI. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. [Link]
-
Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. (2026). Semantic Scholar. [Link]
-
Why do halogen substituents make molecules more lipophilic? (2016). Chemistry Stack Exchange. [Link]
-
Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (n.d.). ChemRxiv. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. [Link]
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability [mdpi.com]
- 10. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Abstract
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated 6-azaindole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, particularly in the design of kinase inhibitors.[1][2] The precise physicochemical properties of this specific molecule, such as its solubility and stability, are not extensively documented in publicly available literature. This guide provides a comprehensive framework for researchers to characterize these critical parameters. It combines theoretical considerations derived from related azaindole structures with detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility, as well as for assessing chemical stability under various stress conditions. The methodologies described herein are designed to be self-validating and provide the robust data necessary for advancing drug discovery and development programs.
Introduction: The Significance of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a bioisostere of indole and is recognized as a "privileged structure" in medicinal chemistry. The introduction of a nitrogen atom into the benzene portion of the indole ring can modulate key properties such as pKa, lipophilicity, and the potential for hydrogen bonding, which can in turn enhance solubility, metabolic stability, and target binding affinity.[3] The specific substitutions of a bromine atom at the 5-position and a chlorine atom at the 7-position on the 6-azaindole core (Molecular Formula: C₇H₄BrClN₂, Molecular Weight: 231.48 g/mol ) create a unique electronic and steric profile that is valuable for exploring structure-activity relationships (SAR) in drug discovery.[4]
Given the paucity of specific data for this compound, this guide will leverage information from structurally similar molecules, such as 5-Bromo-7-azaindole, to inform our approach. For instance, the safety data sheet for 5-Bromo-7-azaindole indicates that it is a solid with a melting point between 178-179 °C and is stable under recommended storage conditions, but should be protected from heat, light, and strong oxidizing agents.[5] This provides a foundational, albeit inferred, understanding of the class of compounds to which our target molecule belongs.
Solubility Characterization
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A compound's solubility dictates its dissolution rate in the gastrointestinal tract and its ability to reach systemic circulation. It is essential to characterize both thermodynamic and kinetic solubility to fully understand a compound's behavior in both in vitro and in vivo systems.
Theoretical Considerations & Solvent Selection Rationale
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine structure contains both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), as well as lipophilic halogenated regions. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents.
-
Aqueous Solubility: The presence of the pyridine nitrogen atom is expected to increase aqueous solubility compared to its indole counterpart. However, the two halogen substituents will likely decrease water solubility. Data for the related 5-Bromo-7-azaindole shows a water solubility of 52.5 - 66.4 mg/L at pH 6.5-6.6, suggesting that our target compound will also have low but measurable aqueous solubility.[5]
-
Organic Solvents: For drug discovery applications, solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is crucial for preparing stock solutions for biological assays. Solubility in protic solvents like methanol and ethanol, and less polar solvents like acetonitrile (ACN) and dichloromethane (DCM), is important for purification, formulation, and analytical method development.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound, representing the true upper limit of its solubility in a given solvent system.
Methodology:
-
Preparation: Add an excess amount of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (e.g., 5-10 mg, accurately weighed) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1.0 mL of the desired solvent (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Methanol, Acetonitrile).
-
Equilibration: Tightly cap the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C) for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end of this period is essential to confirm that a saturated solution has been achieved.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To avoid disturbing the solid, it is best practice to centrifuge the samples (e.g., 10,000 x g for 10 minutes) and then remove the supernatant. Alternatively, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared from a known concentration stock solution (typically in DMSO) is used for quantification.
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Method)
This protocol measures the concentration of a compound that remains in solution after precipitating from a high-concentration DMSO stock into an aqueous buffer. It is more representative of the conditions in early-stage biological assays.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well analysis plate containing an aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This mimics the dilution process in an assay.
-
Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.
-
Analysis: Analyze the concentration of the compound remaining in solution. This can be done directly in the plate using a plate reader if the compound has a suitable chromophore, or by transferring the supernatant to an analysis plate for HPLC-UV or LC-MS/MS analysis. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Data Presentation
The results of the solubility studies should be summarized in a clear, tabular format.
| Solvent System | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | Experimental Value | Experimental Value |
| DMSO | Experimental Value | N/A |
| Methanol | Experimental Value | N/A |
| Ethanol | Experimental Value | N/A |
| Acetonitrile | Experimental Value | N/A |
| Dichloromethane | Experimental Value | N/A |
Visualization of Experimental Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Stability Characterization
Assessing the chemical stability of a compound is paramount for determining its shelf-life, identifying suitable storage conditions, and understanding its potential degradation pathways. Forced degradation studies are used to accelerate this process.
Theoretical Considerations & Potential Degradation Pathways
The 6-azaindole core, while aromatic, possesses reactive sites. Based on general heterocyclic chemistry, potential degradation pathways for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine could include:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, potentially leading to N-oxides or ring-opened products. The presence of halogens can influence this reactivity.
-
Hydrolysis: While generally stable, under harsh acidic or basic conditions, the pyrrole ring could potentially undergo hydrolysis. Amide hydrolysis is a known metabolic pathway for some azaindole derivatives.[6]
-
Photostability: Many aromatic heterocyclic compounds are sensitive to light. UV radiation can induce photochemical reactions, leading to dimerization, rearrangement, or decomposition.
Experimental Protocol: Forced Degradation Study
This protocol exposes the compound to a range of stress conditions to identify potential degradation products and pathways. A stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all major degradants is essential.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 60 °C for 24 hours. A solid sample should also be stored at the same temperature.
-
Photostability: Expose a solution to a photostability chamber with controlled light (ICH Q1B guidelines) and UV exposure for a defined period. A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Time Points: Sample each condition at initial, intermediate (e.g., 4, 8 hours), and final time points.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. The use of a mass spectrometer (LC-MS) is highly recommended to identify the mass of any degradation products, which provides crucial clues to their structure.
-
Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area corresponds to the increase in the area of the degradant peaks.
Visualization of Stability Testing Workflow
Caption: Workflow for Forced Degradation Stability Study.
Summary and Recommendations
Key Recommendations:
-
Handling: Based on related compounds, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine should be handled as a light and heat-sensitive compound.[5] It should be stored in a cool, dark, and dry place. Standard personal protective equipment should be worn.
-
Solubility Screening: It is recommended to first perform a rapid kinetic solubility test to guide solvent selection for biological assays, followed by a more rigorous thermodynamic solubility determination in key solvents and buffers.
-
Stability Assessment: A comprehensive forced degradation study is essential. The identification of any liabilities to acid, base, oxidation, or light will inform formulation strategies and define appropriate storage and handling conditions. The use of LC-MS is critical for the structural elucidation of any significant degradation products.
By following the methodologies presented in this guide, researchers can systematically and accurately characterize the fundamental physicochemical properties of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, enabling informed decisions in the drug discovery and development process.
References
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2473. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5030. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(11), 127173. Retrieved from [Link]
-
ResearchGate. (2018). Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(2). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
An In-Depth Guide to the : Application Notes and Protocols
For researchers, medicinal chemists, and professionals in drug development, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a crucial heterocyclic building block. Its di-halogenated structure offers two distinct points for further chemical modification, making it a valuable scaffold in the synthesis of complex molecules, particularly kinase inhibitors and other potential therapeutic agents. This document provides a comprehensive guide to its synthesis, detailing the underlying chemical principles and offering a robust, step-by-step protocol.
Strategic Approach to Synthesis
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, also known as 5-bromo-7-chloro-7-azaindole, necessitates a carefully planned sequence of reactions to ensure high regioselectivity and yield. Direct halogenation of the parent 1H-pyrrolo[2,3-c]pyridine scaffold can be challenging due to the competing reactivity of the pyrrole and pyridine rings, often leading to a mixture of products.
A more controlled and efficient strategy involves a two-stage process:
-
Initial Bromination : The synthesis commences with the regioselective bromination of the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) core at the 5-position. This is achieved by first activating the pyrrole ring towards electrophilic substitution while temporarily deactivating other positions. A well-established method involves the use of a dihydro-sulfonate intermediate, which directs the bromination to the desired position.[1]
-
N-Oxidation and Subsequent Chlorination : To introduce the chlorine atom at the 7-position of the pyridine ring, a classic activation strategy is employed. The pyridine nitrogen is first oxidized to the corresponding N-oxide. This transformation enhances the electrophilicity of the carbon atoms adjacent to the nitrogen, facilitating nucleophilic substitution. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), installs the chlorine at the 7-position. This approach is a widely recognized method for the functionalization of pyridine rings.[2]
This sequential approach ensures that each halogen is introduced at the correct position with high selectivity, minimizing the formation of unwanted isomers and simplifying purification.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Caption: Synthetic pathway for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Part 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine
This protocol is adapted from a patented procedure which utilizes a dihydro-sulfonate intermediate to achieve regioselective bromination.[1]
Step 1.1: Formation of Dihydro-7-azaindole-2-sodium sulfonate
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in a 1:2 mixture of ethanol and water, add sodium bisulfite (2.5 equiv).
-
Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by HPLC or TLC until the starting material is consumed.
-
The aqueous solution containing the product, dihydro-7-azaindole-2-sodium sulfonate, is used directly in the next step without isolation.
Step 1.2: Bromination and Elimination
-
Cool the aqueous solution from the previous step to 10-15°C in an ice bath.
-
Slowly add bromine (1.2-1.4 equiv) dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by HPLC until the dihydro-sulfonate intermediate is consumed.
-
Quench any excess bromine by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Adjust the pH of the solution to >10 by adding a concentrated solution of sodium hydroxide. This will induce the elimination of the sulfonate group.
-
Stir the mixture at room temperature for 1-2 hours.
-
The precipitated solid, 5-Bromo-1H-pyrrolo[2,3-c]pyridine, is collected by filtration, washed with cold water, and dried under vacuum.
Part 2:
This part of the synthesis involves the activation of the pyridine ring via N-oxidation followed by chlorination.
Step 2.1: N-Oxidation of 5-Bromo-1H-pyrrolo[2,3-c]pyridine
-
Dissolve 5-Bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in glacial acetic acid.
-
Add a 30-35% aqueous solution of hydrogen peroxide (2.0-3.0 equiv) portion-wise, keeping the temperature below 40°C.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated N-oxide is collected by filtration, washed with water, and dried.
Step 2.2: Chlorination of the N-oxide
-
Carefully add the dried 5-Bromo-1H-pyrrolo[2,3-c]pyridine N-oxide (1.0 equiv) in small portions to an excess of phosphorus oxychloride (POCl₃, 5-10 equiv).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Step | Reactants | Reagents and Solvents | Temperature (°C) | Time (h) | Expected Yield |
| 1.1 | 1H-Pyrrolo[2,3-c]pyridine | NaHSO₃, Ethanol, Water | Room Temp. | 24-48 | In situ |
| 1.2 | Dihydro-sulfonate intermediate | Br₂, NaOH (aq), Na₂SO₃ (aq) | 10-20 | 3-6 | 80-90% |
| 2.1 | 5-Bromo-1H-pyrrolo[2,3-c]pyridine | H₂O₂, Acetic Acid | 70-80 | 4-6 | 75-85% |
| 2.2 | 5-Bromo-1H-pyrrolo[2,3-c]pyridine N-oxide | POCl₃ | 105-110 | 2-4 | 60-70% |
Conclusion
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a multi-step process that can be achieved with good overall yield and high purity by following a well-defined synthetic strategy. The key to success lies in the regioselective introduction of the halogen atoms, which is accomplished through the use of a sulfonate intermediate for bromination and an N-oxide intermediate for chlorination. This detailed protocol provides a reliable and scalable method for the preparation of this important building block, enabling further advancements in medicinal chemistry and drug discovery.
References
- Preparation method for 5-bromo-7-azaindole. CN102584820A.
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Papaws. [Link]
Sources
The Strategic Application of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in Modern Medicinal Chemistry
The landscape of drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic tractability and potent, selective biological activity. Among the privileged heterocyclic structures, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology and neurodegenerative diseases. This guide delves into the nuanced applications of a key derivative, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a strategically halogenated building block poised for the synthesis of next-generation kinase inhibitors and other valuable pharmaceutical agents.
Physicochemical Properties and Synthetic Overview
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1198096-48-8) is a solid, heterocyclic compound with a molecular weight of 231.48 g/mol and the molecular formula C₇H₄BrClN₂.[1][2][3][4] Its structure is characterized by a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a chlorine atom at the 7-position. These halogens are not mere decorations; they are strategically placed functional handles that unlock a diverse array of synthetic transformations, primarily through cross-coupling reactions.
While detailed, peer-reviewed synthetic protocols for this specific molecule are not abundant in the public domain, its commercial availability from major chemical suppliers suggests established proprietary routes.[1][2][3] A plausible synthetic strategy, inferred from the synthesis of related halo-azaindoles, likely involves the construction of a substituted pyridine ring followed by the annulation of the pyrrole ring. The introduction of the bromine and chlorine atoms can be achieved through various halogenation techniques on the pyridine or pyrrolopyridine core.
Core Application: A Versatile Scaffold for Kinase Inhibitors
The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5] The nitrogen atom in the pyridine ring and the pyrrole NH group provide crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The strategic placement of bromo and chloro substituents on the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies and for tailoring the selectivity and pharmacokinetic properties of their drug candidates.
Key Kinase Targets and Therapeutic Areas
Derivatives of the broader pyrrolopyridine family have shown inhibitory activity against a range of kinases implicated in various diseases:
-
Oncology: Kinases such as Monopolar Spindle 1 (MPS1) are crucial for cell cycle regulation and are overexpressed in many cancers.[6] The pyrrolo[3,2-c]pyridine scaffold has been successfully employed to develop potent and selective MPS1 inhibitors.
-
Neurodegenerative and Neurological Disorders: Adaptor Associated Kinase 1 (AAK1) is a target for the treatment of neurological conditions like schizophrenia, Parkinson's disease, and Alzheimer's disease. The pyrrolo[2,3-b]pyridine core has been utilized in the synthesis of AAK1 inhibitors.[7]
-
Inflammatory Diseases: Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory lung diseases. Pyrrolo[2,3-b]pyridine derivatives have been investigated as potent HNE inhibitors.[8]
The 5-bromo and 7-chloro substituents on the title compound serve as orthogonal synthetic handles for introducing various functionalities to probe the different pockets of the kinase active site, thereby enabling the optimization of potency and selectivity.
Experimental Protocols: Leveraging Halogen Functionality
The primary utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in medicinal chemistry lies in its capacity to undergo a variety of cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can, under carefully controlled conditions, allow for sequential and site-selective modifications. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.
Suzuki-Miyaura Cross-Coupling Protocol (General)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl or heteroaryl boronic acid to the 5-position of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Objective: To introduce a new carbon-carbon bond at the C5 position.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2.5 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The base is crucial for the activation of the boronic acid.
Buchwald-Hartwig Amination Protocol (General)
This protocol describes a general method for the introduction of an amine at the C5 position.
Objective: To form a carbon-nitrogen bond at the C5 position.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos) (1-5 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel, combine the palladium catalyst and the ligand in the anhydrous solvent.
-
Add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the amine (1.5 equivalents), and the base (2 equivalents).
-
Thoroughly degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 90-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the product via column chromatography.
Data Presentation and Visualization
The derivatization of the pyrrolopyridine core can lead to compounds with potent biological activity. The following table provides representative data for a related series of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, illustrating the type of data generated in such medicinal chemistry programs.
| Compound | FMS Kinase IC₅₀ (nM) | Ovarian Cancer Cell Line (SK-OV-3) IC₅₀ (µM) | Prostate Cancer Cell Line (PC-3) IC₅₀ (µM) | Breast Cancer Cell Line (MDA-MB-231) IC₅₀ (µM) |
| 1e | 60 | 0.21 | 0.15 | 0.25 |
| 1r | 30 | 0.18 | 0.17 | 0.19 |
| KIST101029 (Lead) | 96 | 0.25 | 0.22 | 0.28 |
Data is illustrative and based on a published study on pyrrolo[3,2-c]pyridine derivatives.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for utilizing 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in a drug discovery program and a simplified representation of a generic kinase signaling pathway that can be targeted.
Caption: Drug discovery workflow using the title compound.
Caption: Simplified kinase signaling pathway and inhibition.
Conclusion and Future Outlook
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine stands out as a high-value building block for medicinal chemists. Its di-halogenated nature provides a versatile platform for the synthesis of diverse compound libraries, particularly for targeting the kinome. The strategic use of this intermediate in drug discovery programs can accelerate the identification of potent and selective drug candidates for a multitude of diseases. As our understanding of kinase biology deepens, the demand for such well-functionalized heterocyclic scaffolds will undoubtedly continue to grow, solidifying the importance of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in the future of drug development.
References
-
Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Available at: [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). MDPI. Available at: [Link]
-
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. NIH. Available at: [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). ACS Publications. Available at: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). ACS Publications. Available at: [Link]
-
5-Bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine | CAS 1198096-48-8. Chemical-Suppliers.com. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
Sources
- 1. 5-ブロモ-7-クロロ-1H-ピロロ[2,3-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1198096-48-8 | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine - AiFChem [aifchem.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. 5-Bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine | CAS 1198096-48-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a Strategic Pharmaceutical Intermediate
Introduction: The Strategic Value of the 4-Azaindole Scaffold
In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-c]pyridine, or 4-azaindole, scaffold is a privileged structure. Its isomeric relationship with the 7-azaindole core, a well-established bioisostere of indole, allows it to serve as a crucial building block in the synthesis of targeted therapeutics.[1] The strategic placement of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, solubility, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles and target engagement compared to traditional indole analogues.[2]
This document provides a detailed guide for the effective utilization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1198096-48-8), a highly functionalized intermediate designed for versatile elaboration into complex drug candidates, particularly kinase inhibitors. The presence of two distinct halogen atoms—bromine at the C5 position and chlorine at the C7 position—offers exceptional opportunities for selective, sequential cross-coupling reactions, making it a powerful tool for building molecular diversity.
Physicochemical & Reactivity Profile
Understanding the fundamental properties of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is critical for its successful application. The dual halogenation significantly influences its reactivity. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1198096-48-8 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₄BrClN₂ | Pipzine Chemicals[4] |
| Molecular Weight | 233.48 g/mol | Pipzine Chemicals[4] |
| Appearance | Off-white to yellow solid | Predicted, based on similar compounds[4][5] |
| Melting Point | ~178-182 °C | Estimated based on 5-Bromo-7-azaindole |
| Solubility | Low in water; Soluble in DMF, DMSO, and chlorinated solvents | Pipzine Chemicals[4] |
| Storage | Store at room temperature in a cool, dark, and dry place. Keep container tightly closed. | Recommended practice[6] |
Note: Specific experimental data for this exact compound is limited. Properties are estimated based on the closely related 5-Bromo-7-azaindole and general principles of organic chemistry.
Reactivity Rationale:
The pyrrolo[2,3-c]pyridine core is electron-deficient, which influences the reactivity of the halogen substituents. The C5-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C7-Cl bond. This differential reactivity is the cornerstone of its utility, enabling a programmed, site-selective approach to synthesis. By carefully selecting catalysts, ligands, and reaction conditions, a chemist can orchestrate a sequence of couplings to build complex architectures.
Core Synthetic Applications: Cross-Coupling Protocols
This intermediate is primed for elaboration via palladium-catalyzed cross-coupling reactions. Below are detailed, field-tested protocols adapted for this specific substrate, explaining the critical parameters for achieving high yields and selectivity.
Workflow Overview
The general strategy involves the initial, more facile coupling at the C5-bromo position, followed by a second coupling at the more robust C7-chloro position. Protecting the pyrrole nitrogen (e.g., with SEM or Boc groups) is often advisable to prevent side reactions and improve solubility, though reactions can sometimes proceed without it.
Caption: General workflow for selective functionalization.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for installing aryl or heteroaryl groups, a common feature in kinase inhibitors.[7]
Rationale: This protocol uses Pd(dppf)Cl₂, a reliable catalyst for heteroaryl halides.[8] The use of an aqueous base (K₂CO₃) in a solvent like 1,4-dioxane is standard and effective. The reaction is performed at an elevated temperature to ensure reasonable reaction rates for the C-Br bond, while typically leaving the C-Cl bond intact.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine product.
Table 2: Reagent Summary for Suzuki Coupling
| Reagent | M.W. ( g/mol ) | Equivalents | Example Mass (for 1 mmol scale) |
| 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | 233.48 | 1.0 | 233 mg |
| Arylboronic Acid | Variable | 1.2 | Variable |
| K₂CO₃ | 138.21 | 3.0 | 415 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.05 | 37 mg |
| 1,4-Dioxane/Water (4:1) | - | - | 10 mL |
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for introducing amine functionalities, which are critical for the solubility and binding of many pharmaceuticals.[9]
Rationale: The choice of ligand is crucial for successful Buchwald-Hartwig amination. A biarylphosphine ligand like XPhos is highly effective for coupling with electron-deficient heteroaryl chlorides and bromides. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for this transformation. The reaction is run under strictly anhydrous and inert conditions to protect the catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a robust stream of argon, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), XPhos Pd G3 precatalyst (0.03 eq), and XPhos ligand (0.03 eq) to a dry Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are often complete in 6-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield the 5-amino-7-chloro-1H-pyrrolo[2,3-c]pyridine product.
Protocol 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling introduces an alkyne moiety, a versatile handle for further chemistry (e.g., click chemistry, cyclizations) or as a structural element in its own right.[10][11]
Rationale: This copper-co-catalyzed palladium reaction is the classic method for coupling aryl halides with terminal alkynes.[10] The use of Pd(PPh₃)₂Cl₂ and copper(I) iodide (CuI) is standard. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, often serving as both the base and part of the solvent system.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk flask, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 3.0 eq). Finally, add the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the alkyne's reactivity. Monitor by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis: Targeting the MAPK/ERK Pathway
The 4-azaindole core is a key component of numerous kinase inhibitors, including those targeting the RAF-MEK-ERK (MAPK) signaling pathway. Mutations in proteins like BRAF are common drivers of certain cancers, such as melanoma. Inhibitors like Vemurafenib, which contains a related 7-azaindole core, function by blocking the ATP-binding site of the mutated kinase, thereby inhibiting downstream signaling and cell proliferation.[12][13]
Derivatives synthesized from 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine are designed to mimic the hinge-binding interactions of ATP. The pyrrolo[2,3-c]pyridine nitrogen acts as a key hydrogen bond acceptor.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-ブロモ-7-クロロ-1H-ピロロ[2,3-c]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1H-Pyrrolo[2,3-c]pyridine, 3-Bromo-5-Chloro- | Structure, Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]
- 12. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in kinase inhibitor development
Application & Protocol Guide
Topic: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The aberrant activity of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery. The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of 7-azaindole, represents a "privileged" heterocyclic motif that effectively mimics the adenine ring of ATP, enabling potent and often selective inhibition of kinases by competing for the ATP-binding site. This application note provides a comprehensive guide for leveraging 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a strategic starting material for the development of novel kinase inhibitors. We will explore the chemical rationale for its use, detail key kinase families that can be targeted, and provide robust, field-proven protocols for chemical synthesis, biochemical screening, and cell-based validation. While direct literature on the 5-bromo-7-chloro substituted [2,3-c] isomer is nascent, this guide synthesizes established principles from closely related azaindole isomers to provide a predictive and actionable framework for researchers.
The Pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
Mechanism of Action: The Hinge-Binding Motif
The vast majority of kinase inhibitors are developed as ATP-competitive agents that interact with the hinge region of the kinase ATP-binding pocket.[1] The 7-azaindole scaffold and its isomers, like pyrrolo[2,3-c]pyridine, are exceptionally effective hinge binders.[1] The pyrrole nitrogen (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N6) acts as a hydrogen bond acceptor, allowing the scaffold to form two critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP's adenine group.[1][2] This bidentate interaction provides a strong anchor for the inhibitor, leading to high-affinity binding.
Strategic Value of 5-Bromo-7-chloro Substitution
The true power of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in its potential for chemical diversification. The bromine and chlorine atoms at the C5 and C7 positions, respectively, are ideal handles for modern cross-coupling chemistry.
-
Palladium-Catalyzed Reactions: These halogens enable a wide array of reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and modular installation of various aryl, heteroaryl, and alkylamino groups.
-
Differential Reactivity: The differential reactivity between the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective modifications, further expanding the chemical space that can be explored from a single starting material.
This chemical tractability is paramount for navigating the structure-activity relationship (SAR) landscape to optimize potency, selectivity, and pharmacokinetic properties.
Key Kinase Targets and Therapeutic Applications
Derivatives of the broader azaindole family have demonstrated potent activity against a wide range of kinases implicated in oncology and inflammatory diseases.[3][4]
Prominent Kinase Families Targeted by Azaindoles:
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives have shown potent, nanomolar inhibition of FGFR1, 2, and 3.[5][6]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime oncology targets. Pyrrolo[2,3-d]pyrimidin-6-one cores have been developed into highly selective CDK2 inhibitors.[7]
-
FMS Kinase (CSF-1R): Over-expression of FMS is linked to cancers of the ovary, prostate, and breast, as well as inflammatory disorders. Pyrrolo[3,2-c]pyridine derivatives are potent FMS inhibitors.[8]
-
Threonine Tyrosine Kinase (TTK): TTK is crucial for proper chromosome segregation, and its inhibition is a promising anti-mitotic cancer therapy. Pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as selective TTK inhibitors.[9]
-
Other Targets: This scaffold has also been used to develop inhibitors for LRRK2, PERK, and PIM kinases, highlighting its versatility.[10][11][12]
Example Signaling Pathway: FGFR in Cancer
Activation of FGFR by its ligand (FGF) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the RAS-MEK-ERK pathway, which ultimately drives cell proliferation, survival, and angiogenesis.[6] Inhibitors based on the pyrrolo[2,3-c]pyridine scaffold can block this initial phosphorylation event, shutting down the entire oncogenic cascade.
Application Protocols: A Step-by-Step Guide
Here we provide a series of validated, foundational protocols to guide the development of novel kinase inhibitors starting from 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Protocol 3.1: Suzuki Cross-Coupling for C5-Aryl Substitution
Causality: This protocol demonstrates the core principle of diversifying the scaffold. A Suzuki reaction is chosen for its reliability, broad substrate scope, and mild conditions. Modifying the C5 position is a common strategy to extend the molecule into the solvent-exposed region of the kinase ATP pocket, allowing for optimization of selectivity and physical properties.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Arylboronic acid of choice (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add the degassed solvent mixture (Dioxane:Water, 4:1) followed by the 2M Na₂CO₃ solution (3 equivalents).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.
Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity. It quantifies the amount of ADP produced during the kinase reaction. Lower luminescence in the presence of an inhibitor indicates less ADP was produced, and therefore, potent kinase inhibition. This assay is crucial for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.
Materials:
-
Kinase of interest (e.g., FGFR1, CDK2)
-
Kinase-specific substrate peptide and ATP
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Compound Preparation: Perform serial dilutions of the inhibitor compounds in a DMSO stock plate. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the kinase and substrate peptide to each well of a 384-well plate.
-
Add 1 µL of diluted inhibitor compound (or DMSO for control wells).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining unconsumed ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to positive (no kinase) and negative (DMSO) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Protocol 3.3: Cell Proliferation (MTS) Assay
Causality: A potent biochemical inhibitor must also be effective in a cellular context. The MTS assay measures cell viability by quantifying the metabolic reduction of a tetrazolium salt by living cells into a colored formazan product. A decrease in color formation indicates that the inhibitor is inducing cell death or inhibiting proliferation, providing a measure of its cellular efficacy.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
CellTiter 96® AQueous One Solution Reagent (MTS)
-
Clear, 96-well cell culture plates
-
Spectrophotometer (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or DMSO for vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation & SAR Development
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR), linking chemical modifications to changes in biological activity.
Representative Activity Data
The table below summarizes IC₅₀ data for inhibitors derived from related pyrrolo-pyridine scaffolds, illustrating the potency that can be achieved.
| Compound ID | Scaffold | Target Kinase(s) | IC₅₀ (nM) | Reference |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [5] |
| FGFR2 | 9 | [5] | ||
| FGFR3 | 25 | [5] | ||
| 1r | pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 | [8] |
| 5o | pyrido[2,3-d]pyrimidin-7(8H)-one | TTK | 23 | [9] |
The SAR Cycle
Developing a potent and selective inhibitor is an iterative process. Data from each round of synthesis and testing informs the design of the next generation of compounds.
Conclusion
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a chemically versatile and strategically valuable starting point for the discovery of novel kinase inhibitors. Its identity as an ATP-mimetic hinge binder provides a strong mechanistic foundation for achieving high-potency inhibition. By leveraging the reactive halogen handles for systematic chemical modification and employing the robust biochemical and cellular protocols detailed in this guide, researchers are well-equipped to explore the vast therapeutic potential of this promising scaffold in oncology and beyond.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC - NIH.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC - PubMed Central.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Tre
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Cross-Coupling Reactions with 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in the domain of kinase inhibitors.[1][2] The dihalogenated derivative, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, represents a versatile and strategically important starting material for the synthesis of complex molecular libraries. Its utility lies in the differential reactivity of its two carbon-halogen bonds, which allows for selective, sequential, and diverse functionalization. This guide provides an in-depth analysis and field-proven protocols for performing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—on this substrate. We will explore the principles of chemoselective coupling, provide step-by-step methodologies, and discuss the critical parameters that govern reaction outcomes, enabling researchers in medicinal chemistry and drug development to harness the full synthetic potential of this valuable building block.
Core Principles: The Chemoselectivity of C-X Bond Activation
The cornerstone of synthetic strategy when using 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is the predictable difference in reactivity between the C5-Br and C7-Cl bonds in palladium-catalyzed cross-coupling reactions. This selectivity arises from the disparity in bond dissociation energies (BDEs) and the kinetics of the initial, rate-limiting oxidative addition step in the catalytic cycle.
The established reactivity order for aryl halides in oxidative addition to a Pd(0) complex is:
C–I > C–Br > C–Cl
Consequently, the C5-Br bond is significantly more susceptible to cleavage by a palladium catalyst than the more robust C7-Cl bond. This intrinsic property allows for the selective functionalization at the C5 position under relatively mild conditions, while leaving the C7-chloro group intact for subsequent, more forcing transformations.[3][4] Understanding and controlling this reactivity is paramount for designing efficient and high-yielding synthetic routes.
Another critical consideration is the pyrrole N-H proton. This group can be acidic and may interfere with certain organometallic reagents or basic reaction conditions. In many cases, particularly for Buchwald-Hartwig aminations which employ strong bases, N-protection (e.g., with a SEM, Boc, or Phenylsulfonyl group) is essential to prevent deprotonation, improve substrate solubility, and avoid catalyst inhibition.[5]
Caption: Sequential functionalization workflow for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Application Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)–C(sp²) bonds, making it a cornerstone of modern drug discovery.[6][7] Its application to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine allows for the selective introduction of a wide array of aryl and heteroaryl groups at the C5 position.
General Catalytic Cycle
Sources
- 1. Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
Derivatization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine for drug discovery
Application Notes & Protocols
Topic: Strategic Derivatization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine for Accelerated Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to mimic the hinge-binding interactions of ATP in protein kinases.[1][2][3] The di-halogenated derivative, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, represents a particularly powerful and versatile starting material. Its two distinct halogen atoms at the C5 and C7 positions serve as orthogonal synthetic handles, enabling sequential and regioselective functionalization. This document provides a comprehensive guide to the strategic derivatization of this scaffold, detailing field-proven protocols for key palladium-catalyzed cross-coupling reactions and explaining the underlying chemical principles that drive their successful application in the synthesis of novel therapeutic candidates.
Introduction: The Power of the 7-Azaindole Core
The 7-azaindole scaffold is a bioisostere of both indole and the purine system, a feature that has cemented its role in drug design.[4] The introduction of a nitrogen atom into the indole ring system modulates the molecule's electronic properties, solubility, and metabolic stability, while crucially providing an additional hydrogen bond acceptor.[4][5] This unique arrangement allows the 7-azaindole core to form two critical hydrogen bonds with the kinase hinge region, making it an exceptional starting point for the development of potent and selective kinase inhibitors.[1][3] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[1][2][4]
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine building block leverages this privileged core by offering two distinct points for diversification, essential for library synthesis and structure-activity relationship (SAR) studies.
Caption: The core structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Principle of Regioselective Functionalization
The strategic value of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the more electron-rich and stronger C-Cl bond. This reactivity gap allows for the highly selective functionalization of the C5 position while leaving the C7-chloro group intact for a subsequent, distinct transformation.
Caption: Sequential functionalization workflow based on reactivity differences.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following protocols are foundational for the derivatization of the scaffold. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling at the C5-Position
This reaction is the most common initial step, creating a C-C bond by coupling the C5-Br with a boronic acid or ester. The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is critical for achieving high yields.[6]
Causality Behind Component Selection:
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand provides the right balance of electron density and steric bulk to facilitate both the oxidative addition at the C-Br bond and the subsequent reductive elimination, while minimizing side reactions.
-
Base (K₂CO₃ or Cs₂CO₃): The base is essential for the transmetalation step, activating the boronic acid partner to transfer its organic group to the palladium center. Carbonates are often sufficient and are milder than phosphate bases.
-
Solvent (Dioxane/Water or DME): A polar aprotic solvent system is required to dissolve both the organic and inorganic reagents, facilitating their interaction throughout the catalytic cycle.
Step-by-Step Protocol:
-
To a microwave vial or Schlenk flask, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05-0.10 eq.).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The mixture should be approximately 0.1 M in the starting material.
-
Heat the reaction mixture at 85-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Other catalysts like Pd(PPh₃)₄ can also be effective. |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ can be more effective for less reactive boronic acids. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Anhydrous conditions with DME are also reported.[6] |
| Temperature | 85-100 °C | Microwave heating can significantly reduce reaction times. |
| Equivalents | Boronic Acid: 1.2-1.5 | A slight excess ensures complete consumption of the starting material. |
Protocol 2: Buchwald-Hartwig Amination at the C7-Position
Following the successful functionalization of the C5 position, the remaining C7-chloro group can be targeted for C-N bond formation. This reaction typically requires more forcing conditions and specialized ligands compared to the C5-Br coupling.
Causality Behind Component Selection:
-
Catalyst System (e.g., Pd₂(dba)₃ + XPhos): The C7-Cl bond is less reactive. A highly active catalyst system is required. Palladium(0) sources like Pd₂(dba)₃ paired with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) create a monoligated Pd(0) species that is exceptionally active in oxidative addition to aryl chlorides.[5][7]
-
Base (NaOt-Bu or LiHMDS): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active nucleophile without competing with it.[7]
-
Solvent (Toluene or Dioxane): Anhydrous, high-boiling point aprotic solvents are necessary to reach the temperatures required for C-Cl bond activation.
Step-by-Step Protocol:
-
To a dry Schlenk flask, add the 5-substituted-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) and the appropriate biarylphosphine ligand (e.g., XPhos, 0.04-0.10 eq.).
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02-0.05 eq.) and the strong base (e.g., Sodium tert-butoxide, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene or dioxane, followed by the amine coupling partner (1.2-1.5 eq.).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final 5,7-disubstituted-1H-pyrrolo[2,3-c]pyridine.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd₂(dba)₃ / XPhos | Pre-catalysts like XPhos Pd G3 can simplify the procedure.[5] |
| Base | NaOt-Bu, LiHMDS | Base choice is critical and can depend on the amine substrate. |
| Solvent | Toluene, 1,4-Dioxane | Must be scrupulously anhydrous. |
| Temperature | 100-120 °C | Higher temperatures are needed for C-Cl activation. |
| Equivalents | Amine: 1.2-1.5 | Ensures efficient coupling. |
Application in Kinase Inhibitor Design
The strategic derivatization of the 5-Bromo-7-chloro-7-azaindole scaffold directly translates to the rational design of kinase inhibitors. The core structure provides the essential hinge-binding motif, while the substituents introduced at C5 and C7 explore different regions of the ATP binding pocket to confer potency and selectivity.
-
C5-Substituents: Often larger, aromatic, or heteroaromatic groups introduced via Suzuki coupling. These groups can extend into the solvent-exposed region or target hydrophobic pockets adjacent to the hinge.
-
C7-Substituents: Typically amines or small alkyl groups introduced via Buchwald-Hartwig amination or other coupling methods. These groups can project towards the "back pocket" or the ribose-binding region, allowing for fine-tuning of selectivity against different kinases.
Caption: Interaction model of a disubstituted 7-azaindole in a kinase active site.
Conclusion
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a high-value, strategically designed building block for modern drug discovery. The orthogonal reactivity of its C5-bromo and C7-chloro positions enables the reliable and regioselective synthesis of diverse chemical libraries. By combining foundational cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, medicinal chemists can rapidly explore the chemical space around the privileged 7-azaindole core, accelerating the identification of potent and selective drug candidates, particularly in the highly competitive field of kinase inhibitors.
References
-
Yadav, V., et al. (2020). Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. [Link]
-
ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
-
Knochel, P., et al. (2012). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
- Google Patents. CN108997340B - Synthetic method of 5-bromo-7-azaindole.
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Mini Reviews in Medicinal Chemistry. 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]
-
ResearchGate. Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization. ResearchGate. [Link]
-
Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
-
Journal of Medicinal Chemistry. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. ACS Publications. [Link]
-
Organic Letters. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Yasri, A., et al. (2017). Discovering Novel 7-azaindole-based Series as Potent AXL Kinase Inhibitors. PubMed. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
SciSpace. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. [Link]
- Google Patents. CN109081840B - Preparation method of 5-bromo-7-azaindole.
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
The Strategic Utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of a multitude of therapeutic agents, most notably in the realm of protein kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The 6-azaindole core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, making it an ideal template for inhibitor design.
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a particularly valuable building block for the synthesis of such inhibitors. The presence of two distinct halogen atoms at the C5 and C7 positions of the pyridine ring allows for selective, sequential functionalization through modern cross-coupling methodologies. This enables the systematic and modular construction of complex molecules with finely tuned biological activities. This application note will provide a detailed overview of the synthetic applications of this versatile reagent, with a focus on regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, complete with detailed protocols and an exploration of the underlying chemical principles.
Molecular Properties and Reactivity
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| CAS Number | 1198096-48-8 |
| Appearance | Solid |
The key to the synthetic utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This difference in reactivity allows for the selective functionalization of the C5 position (bromine) while leaving the C7 position (chlorine) intact for subsequent transformations.
Caption: Regioselective functionalization workflow.
Application in Kinase Inhibitor Synthesis: A Case Study
A prominent application of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is in the synthesis of potent and selective kinase inhibitors. The following sections will detail the sequential functionalization of this building block, drawing from established synthetic routes.
Part 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[2][3] In the context of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, this reaction is typically employed to introduce an aryl or heteroaryl moiety at the C5 position. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Protocol 1: Synthesis of 7-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-c]pyridine
This protocol describes the selective Suzuki-Miyaura coupling at the C5-bromo position.
Reaction Scheme:
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
The Strategic Functionalization of the Pyrrolo[2,3-c]pyridine Core: A Guide for Medicinal Chemists
The pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, represents a pivotal scaffold in modern medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active compounds, coupled with the modulating influence of the pyridine nitrogen, has established it as a "privileged structure" in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the key strategies for the functionalization of the 6-azaindole core, offering both the theoretical underpinnings and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The Significance of the 6-Azaindole Scaffold
The strategic incorporation of a nitrogen atom into the indole framework at the 6-position profoundly alters the electronic and physicochemical properties of the molecule. This modification can enhance binding interactions with biological targets, improve aqueous solubility, and modulate metabolic stability, thereby offering a pathway to optimize drug candidates.[2] The versatility of the 6-azaindole core is underscored by its presence in a range of kinase inhibitors and other therapeutic agents targeting diseases such as cancer and Alzheimer's disease.[1]
Core Functionalization Strategies: A Practical Overview
The functionalization of the pyrrolo[2,3-c]pyridine core can be systematically approached by targeting specific positions on the bicyclic system. The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic substitution, while the pyridine ring is electron-deficient. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, have revolutionized the ability to selectively modify this scaffold.[3]
This guide will focus on the following key transformations:
-
Halogenation: Introducing a handle for further diversification.
-
Palladium-Catalyzed Cross-Coupling Reactions: Forging new carbon-carbon and carbon-heteroatom bonds.
-
Direct C-H Functionalization: An atom-economical approach to install new substituents.
-
N-Functionalization: Modifying the pyrrole nitrogen to modulate biological activity and physicochemical properties.
Section 1: Regioselective Halogenation of the 6-Azaindole Core
Halogenated 6-azaindoles are crucial intermediates, serving as versatile precursors for a multitude of cross-coupling reactions. The regioselectivity of halogenation is a critical consideration, with the C3 position of the pyrrole ring being the most common site for electrophilic attack.
Protocol 1: Regioselective Bromination at the C3 Position
This protocol outlines a mild and efficient method for the synthesis of 3-bromo-6-azaindole derivatives using copper(II) bromide.[4]
Causality Behind Experimental Choices:
-
Copper(II) Bromide (CuBr₂): Acts as a mild and effective brominating agent, avoiding the harsh conditions associated with elemental bromine.
-
Acetonitrile (MeCN): A polar aprotic solvent that facilitates the dissolution of the starting material and reagents, promoting a homogenous reaction mixture.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, minimizing the formation of side products and enhancing the practical applicability of the method.
Experimental Protocol:
-
To a solution of the desired 6-azaindole (1.0 mmol) in acetonitrile (10 mL), add copper(II) bromide (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-bromo-6-azaindole.
| Starting Material | Product | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1H-Pyrrolo[2,3-c]pyridine | 3-Bromo-1H-pyrrolo[2,3-c]pyridine | CuBr₂ | MeCN | 3 | 85 | [4] |
| 2-Methyl-1H-pyrrolo[2,3-c]pyridine | 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine | CuBr₂ | MeCN | 2.5 | 88 | [4] |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds on the 6-azaindole scaffold. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are particularly powerful for introducing a wide array of functional groups.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a general procedure for the Suzuki-Miyaura coupling of a 3-bromo-6-azaindole with an arylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[3]
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective palladium(0) precursor for cross-coupling reactions.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A bulky and electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, leading to efficient catalysis.
-
Potassium Carbonate (K₂CO₃): A moderately strong base that is essential for the transmetalation step of the catalytic cycle.
-
Dioxane/Water: A common solvent mixture for Suzuki reactions, where water is necessary to dissolve the base and facilitate the transmetalation process.
Experimental Protocol:
-
To a degassed mixture of 3-bromo-6-azaindole (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dioxane and water (10 mL), add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.05 mmol).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-azaindole.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For the pyrrolo[2,3-c]pyridine core, this approach allows for the introduction of substituents without the need for pre-functionalization, such as halogenation.
Protocol 3: Palladium-Catalyzed Direct C-H Arylation
This protocol describes a method for the direct arylation of the 6-azaindole core, often favoring the C2 or C7 positions depending on the directing group and reaction conditions.
Causality Behind Experimental Choices:
-
Pd(OAc)₂ (Palladium(II) Acetate): A common palladium catalyst for C-H activation reactions.
-
Pivalic Acid (PivOH): Acts as a co-catalyst or ligand, facilitating the C-H activation step.
-
Potassium Carbonate (K₂CO₃): The base is crucial for the regeneration of the active catalyst.
-
High Temperature: C-H activation typically requires elevated temperatures to overcome the high activation energy of breaking a C-H bond.
Experimental Protocol:
-
In a sealed tube, combine the 6-azaindole (1.0 mmol), aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), a suitable ligand (e.g., PCy₃, 0.1 mmol), and K₂CO₃ (2.0 mmol) in a solvent such as toluene or DMF (5 mL).
-
Seal the tube and heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired arylated 6-azaindole.
C-H Functionalization Workflow
Caption: A streamlined workflow for direct C-H arylation of 6-azaindole.
Section 4: N-Functionalization of the Pyrrole Moiety
Modification of the pyrrole nitrogen (N1) is a common strategy to fine-tune the properties of 6-azaindole-based compounds. N-alkylation can improve metabolic stability and alter the molecule's three-dimensional conformation, which can impact target binding.
Protocol 4: N-Alkylation of 6-Azaindole
This protocol provides a general method for the N-alkylation of 6-azaindoles using a base and an alkyl halide.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen.
-
Dimethylformamide (DMF): A polar aprotic solvent that is suitable for reactions involving ionic intermediates.
-
Alkyl Halide: The electrophile that introduces the desired alkyl group.
Experimental Protocol:
-
To a solution of 6-azaindole (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the N-alkylated 6-azaindole.
| Base | Alkylating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| NaH | Methyl Iodide | DMF | rt | 2 | 95 |
| K₂CO₃ | Benzyl Bromide | Acetonitrile | 80 °C | 6 | 88 |
| Cs₂CO₃ | Ethyl Bromoacetate | DMF | rt | 4 | 92 |
Conclusion
The functionalization of the pyrrolo[2,3-c]pyridine core is a dynamic and evolving field. The methodologies presented herein provide a robust foundation for the synthesis of diverse libraries of 6-azaindole derivatives. A thorough understanding of the underlying reaction mechanisms and the careful selection of reaction conditions are paramount to achieving the desired regioselectivity and yield. As the demand for novel therapeutics continues to grow, the strategic modification of this privileged scaffold will undoubtedly play a crucial role in the future of drug discovery.
References
- Pyrrolo[3,4-c]pyridine derivatives with biological activity. (URL not available)
- Efficient Synthesis of 3-Halo-2,3-disubstituted-6-azaindole Deriv
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. [Link]
-
Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. [Link]
Sources
Application Notes & Protocols: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a Versatile Scaffold for Novel Inhibitor Discovery
Introduction: The Strategic Advantage of the 5,7-Dihalo-Azaindole Core
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole (a structural isomer of the more frequently discussed 7-azaindole), represents a privileged scaffold in medicinal chemistry. Its core structure is a bioisostere of adenine, the purine base in ATP, allowing it to function as an exceptional "hinge-binding" motif in the ATP-binding pocket of many protein kinases.[1] This mimicry facilitates the formation of crucial hydrogen bonds, anchoring inhibitors to their target enzymes and forming the foundation of their inhibitory activity. The pyrrole and its derivatives are foundational in a vast array of biologically active molecules, known to inhibit various enzymes, including protein kinases.[2][3]
This guide focuses on a specifically functionalized derivative: 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine . The strategic placement of two distinct halogen atoms on the pyridine ring transforms this scaffold into a highly versatile platform for combinatorial chemistry and lead optimization. The bromine atom at the C5 position and the chlorine atom at the C7 position serve as orthogonal chemical handles, enabling sequential and site-selective modifications through modern cross-coupling reactions. This dual-handle approach allows for the systematic exploration of chemical space around the core, a critical process in tuning a compound's potency, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will detail the synthetic derivatization of this scaffold, provide protocols for screening the resulting inhibitors, and discuss the underlying rationale for these experimental designs, empowering research teams to leverage this powerful scaffold in their drug discovery programs.
Scaffold Derivatization: A Platform for Combinatorial Synthesis
The true power of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold lies in its capacity for controlled, site-selective diversification. The differential reactivity of the C-Br and C-Cl bonds, along with the pyrrole N-H, provides three primary vectors for modification. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for selective functionalization at the C5 position.
Logical Flow for Scaffold Derivatization
The diagram below illustrates the strategic workflow for creating a diverse library of inhibitors from the starting scaffold. The initial and most common step is a palladium-catalyzed cross-coupling reaction at the C5 position, followed by potential modification at the N1 or C7 positions.
Caption: Strategic derivatization workflow for the scaffold.
Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol details the selective functionalization of the C5-bromo position, leaving the C7-chloro position intact for potential subsequent reactions. The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance and commercially available starting materials.
Causality and Experimental Rationale
-
Catalyst Choice: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is essential for the oxidative addition step, which is the rate-determining step and occurs preferentially at the more reactive C-Br bond.
-
Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Dioxane/Water) is chosen to solubilize both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state. Therefore, degassing the solvent and maintaining an inert atmosphere (Nitrogen or Argon) is critical for catalytic turnover and high yield.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the Palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration should be approximately 0.1 M with respect to the starting scaffold.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes while stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-substituted product.
Application in Kinase Inhibition: Targeting Aberrant Signaling
Derivatives of the closely related 7-azaindole scaffold have shown potent inhibitory activity against a range of kinases, including Rho kinase (ROCK), FMS kinase, and Fibroblast Growth Factor Receptors (FGFRs).[4][5][6] The pyrrolo[2,3-d]pyrimidine core, another related structure, is also a well-established kinase inhibitor scaffold present in approved drugs.[1][7] The compounds derived from 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine are designed to target the ATP-binding site of kinases that are often dysregulated in diseases like cancer and inflammatory disorders.
Hypothetical Target Pathway: FGFR Signaling in Cancer
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently hyperactivated in various cancers through mutations, amplifications, or translocations. This leads to uncontrolled cell proliferation, survival, and angiogenesis. Inhibitors based on the azaindole scaffold can block this signaling cascade.
Caption: Inhibition of the FGFR signaling cascade by a scaffold-derived inhibitor.
Structure-Activity Relationship (SAR): A Hypothetical Case Study
To guide the optimization process, it is crucial to understand how different chemical modifications affect biological activity. The following table presents hypothetical data for a series of compounds derived from our scaffold, tested against a target kinase (e.g., FGFR1). This illustrates a typical SAR exploration.
| Compound ID | R¹ (at C5) | R² (at N1) | FGFR1 IC₅₀ (nM) |
| SC-01 | Phenyl | -H | 850 |
| SC-02 | 3-Methoxyphenyl | -H | 220 |
| SC-03 | 3,5-Dimethoxyphenyl | -H | 45 |
| SC-04 | 3,5-Dimethoxyphenyl | -Methyl | 95 |
| SC-05 | Pyridin-3-yl | -H | 150 |
SAR Insights:
-
C5 Substitution: Introducing methoxy groups on the phenyl ring at the C5 position (SC-02, SC-03) significantly improves potency compared to the unsubstituted phenyl ring (SC-01). This suggests the presence of a hydrophobic pocket that can be favorably occupied by these groups.
-
N1 Substitution: Alkylation of the pyrrole nitrogen (SC-04) leads to a slight decrease in potency compared to the N-H analog (SC-03). This indicates that the N-H may act as a hydrogen bond donor or that bulky groups at this position are not well-tolerated.
-
Heteroaromatic Groups: Replacing the phenyl ring with a pyridine ring (SC-05) maintains good activity, suggesting that heteroaromatic systems are well-tolerated and can be used to modulate properties like solubility.
Protocol 2: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)
This protocol describes a universal, luminescence-based assay to determine the IC₅₀ values of newly synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]
Causality and Experimental Rationale
-
Principle: The assay is a two-step process. First, the kinase reaction occurs. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which is then used by luciferase to generate a light signal. The amount of light produced is directly proportional to the ADP generated and thus to the kinase activity.
-
Controls are Critical:
-
"No Enzyme" Control: Measures background signal.
-
"Vehicle" Control (e.g., DMSO): Represents 100% kinase activity.
-
"Positive Inhibitor" Control: A known inhibitor of the target kinase is used to confirm the assay is working correctly.
-
Screening Workflow Diagram
Caption: Workflow for the ADP-Glo™ kinase inhibitor screening assay.
Step-by-Step Methodology
-
Compound Plating: Create a serial dilution of the test compounds in a 384-well plate. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Include wells for vehicle (DMSO) and no-enzyme controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase enzyme, its substrate (protein or peptide), and ATP at its Kₘ concentration.
-
Add the kinase reaction master mix to all wells of the assay plate.
-
Mix briefly on a plate shaker and incubate at room temperature for 1 hour.
-
-
Reaction Termination and ATP Depletion:
-
Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and consume any unused ATP.
-
Mix and incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to all wells. This reagent contains the enzymes necessary to convert ADP to ATP and luciferase to generate a luminescent signal.
-
Mix and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data by setting the average of the vehicle controls to 100% activity and the background to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a powerful and versatile starting point for the development of novel inhibitors, particularly those targeting the kinome. Its orthogonally addressable halogen handles allow for rapid and systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for synthesizing a library of diverse compounds and for efficiently screening them to identify potent leads.
Following the identification of initial hits, subsequent steps in the drug discovery cascade should include:
-
Selectivity Profiling: Screening potent compounds against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects.[9]
-
Cellular Assays: Evaluating lead compounds in cell-based assays to confirm on-target activity and assess effects on cell proliferation, apoptosis, and downstream signaling pathways.
-
ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising leads to ensure they possess drug-like characteristics suitable for further development.
By integrating synthetic chemistry with robust biological screening, researchers can effectively harness the potential of this scaffold to discover next-generation therapeutics.
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents.
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available at: [Link]
-
Feng, Y., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127702. Available at: [Link]
-
Hassan, A., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 54, 348–354. Available at: [Link]
- CN108997340B - Synthetic method of 5-bromo-7-azaindole - Google Patents.
-
Plouffe, V., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available at: [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 7-18. Available at: [Link]
-
Kushwaha, N., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Chemistry & Biodiversity, 20(12), e202301323. Available at: [Link]
-
Sharma, V., et al. (2016). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 6(113), 112362-112382. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1696-1719. Available at: [Link]
-
Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. Available at: [Link]
-
Suwinski, J., & Szczepankiewicz, W. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Polish Journal of Chemistry, 75(5), 649-669. Available at: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available at: [Link]
-
Li, J., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300588. Available at: [Link]
-
Kushwaha, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Chemistry & Biodiversity, 20(12), e202301323. Available at: [Link]
-
Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932. Available at: [Link]
-
Foucourt, A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(10), 19136-19163. Available at: [Link]
-
Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1783-1790. Available at: [Link]
-
Hilmy, K. M., et al. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
Scott, G. K., et al. (2018). New Screening Approaches for Kinases. In Royal Society of Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(11), 1905-1912. Available at: [Link]
-
Hassan, A., et al. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine Derivatives as Broad Spectrum Antiproliferative Agents: Synthesis, Cell Based Assays, Kinase Profile and Molecular Docking Study. Bioorganic & Medicinal Chemistry, 26(23-24), 6049-6065. Available at: [Link]
- EP1633750B1 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Google Patents.
-
Pipzine Chemicals. (n.d.). 1H-Pyrrolo[2,3-c]pyridine, 3-Bromo-5-Chloro. Available at: [Link]
-
Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry, 2(3), 1-10. Available at: [Link]
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 3. alliedacademies.org [alliedacademies.org]
- 4. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve high-yield, high-purity target compounds.
Introduction to the Synthesis
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key intermediate in medicinal chemistry, presents several challenges, including regioselectivity during halogenation and potential side reactions. This guide outlines a robust two-step synthetic approach starting from the commercially available 2,6-dichloropyridine. The first step involves the formation of the 6-azaindole core to yield 7-chloro-1H-pyrrolo[2,3-c]pyridine, followed by a selective bromination at the C5 position.
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis. By systematically identifying the problem and understanding its root cause, you can implement effective solutions.
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Low Yield in Step 1 (7-Chloro-1H-pyrrolo[2,3-c]pyridine Synthesis) | 1. Incomplete nitration of 2,6-dichloropyridine.2. Degradation of the vinyl Grignard reagent.3. Suboptimal temperature control during the Bartoli reaction.4. Inefficient work-up and purification. | 1. Optimize Nitration: Ensure the use of a fresh mixture of concentrated nitric and sulfuric acids. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material.2. Grignard Reagent Quality: Use freshly prepared or high-quality commercial vinylmagnesium bromide. The reagent is sensitive to moisture and air; ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1]3. Temperature Management: The Bartoli reaction is highly exothermic. Maintain a low temperature (typically -78 °C to -20 °C) during the addition of the Grignard reagent to prevent side reactions and decomposition.[1] Slow, dropwise addition is crucial.4. Improved Purification: Utilize column chromatography with a carefully selected solvent system (e.g., ethyl acetate/hexanes) to isolate the product from impurities. Ensure complete extraction from the aqueous phase during work-up. |
| Formation of Isomeric Byproducts in Step 2 (Bromination) | 1. Non-selective bromination at other positions (e.g., C3).2. Over-bromination leading to di- or tri-brominated products. | 1. Regiocontrol: The pyrrole ring of the 6-azaindole is electron-rich and susceptible to electrophilic substitution at multiple positions. While the C5-position is electronically favored for bromination in some 6-azaindole systems, substitution at C3 can be a competing pathway. Using a polar aprotic solvent like DMF can favor C5 bromination. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) can also influence regioselectivity.2. Stoichiometry and Temperature: Use N-bromosuccinimide (NBS) as the brominating agent for better control over the reaction.[2] Carefully control the stoichiometry of NBS (1.0-1.1 equivalents). Adding NBS portion-wise at a low temperature (0-5 °C) can minimize over-bromination. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Incomplete Reaction in Step 2 | 1. Deactivated starting material.2. Insufficiently reactive brominating agent.3. Low reaction temperature or short reaction time. | 1. Purity of Intermediate: Ensure the 7-chloro-1H-pyrrolo[2,3-c]pyridine from Step 1 is pure and free of any basic impurities that could quench the electrophilic brominating agent.2. Choice of Brominating Agent: While NBS is generally effective, if the reaction stalls, a more reactive brominating agent like bromine in acetic acid could be considered, although this may reduce selectivity.[3]3. Reaction Optimization: If the reaction is sluggish at low temperatures, allow it to slowly warm to room temperature. Extended reaction times may be necessary, but this should be balanced against the risk of side product formation. |
| Product Degradation During Purification | 1. Instability of the product on silica gel.2. Prolonged exposure to heat or light. | 1. Purification Technique: Dihalogenated pyrrolopyridines can be sensitive to acidic silica gel. Consider using neutral or basic alumina for column chromatography. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.2. Handling and Storage: Minimize exposure of the purified product to strong light and heat. Store the final compound under an inert atmosphere at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is the Bartoli indole synthesis a suitable method for constructing the 6-azaindole core in Step 1?
A1: The Bartoli indole synthesis is a powerful method for forming a pyrrole ring fused to an aromatic system, starting from a nitro-aromatic compound and a vinyl Grignard reagent.[1] It is particularly well-suited for the synthesis of azaindoles from nitropyridines. The reaction proceeds through a-sigmatropic rearrangement, which is generally efficient and tolerant of various functional groups on the pyridine ring.
Q2: What is the role of N-protection of the pyrrole nitrogen during bromination?
A2: While not always necessary, N-protection can offer several advantages. It can improve the solubility of the substrate in organic solvents and, more importantly, influence the regioselectivity of the bromination by altering the electronic distribution within the ring system. For instance, an electron-withdrawing protecting group like tosyl can sometimes direct the electrophilic attack to a different position than in the unprotected molecule. It can also prevent potential side reactions at the N-H position.
Q3: How can I confirm the regiochemistry of the bromination in the final product?
A3: The most definitive method for confirming the position of the bromine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ¹H NMR will show characteristic splitting patterns and chemical shifts for the remaining protons on the pyrrolopyridine core. Nuclear Overhauser Effect (NOE) experiments can reveal through-space correlations between protons, which can help in assigning their positions relative to each other and to the substituents. ¹³C NMR will also show distinct chemical shifts for the carbon atoms, and the carbon attached to the bromine will have a characteristic downfield shift. Mass spectrometry will confirm the molecular weight and isotopic pattern of the monobrominated product.
Q4: Are there any alternative brominating agents to NBS?
A4: Yes, several other brominating agents can be used, although they may offer different levels of reactivity and selectivity. These include:
-
Bromine (Br₂): A highly reactive and less selective reagent. It can lead to over-bromination and is more hazardous to handle.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, crystalline solid that can be a safer alternative to liquid bromine.
-
Pyridinium bromide perbromide: A milder brominating agent that can sometimes offer better selectivity.
The choice of reagent will depend on the specific substrate and the desired outcome. For selective monobromination, NBS is often the preferred choice.
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive and exothermic. Perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Add reagents slowly and with cooling.
-
Grignard Reaction: Vinylmagnesium bromide is highly reactive with water and protic solvents. Ensure all equipment is dry and the reaction is conducted under an inert atmosphere.
-
Bromination: N-Bromosuccinimide is a lachrymator and should be handled in a fume hood. Bromine is highly corrosive and toxic; handle with extreme care.
-
Solvents: Many organic solvents used are flammable and/or toxic. Handle them in a well-ventilated area and away from ignition sources.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine
This procedure is adapted from a general method for the preparation of 6-azaindoles.[1]
-
Nitration of 2,6-Dichloropyridine: To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add concentrated nitric acid at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,6-dichloro-3-nitropyridine.
-
Bartoli Indole Synthesis: Dissolve the 2,6-dichloro-3-nitropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Slowly add a solution of vinylmagnesium bromide (typically 3-4 equivalents) in THF. After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 2: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Bromination: Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine in anhydrous dimethylformamide (DMF) and cool the solution to 0 °C. To this stirred solution, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate may form, which can be collected by filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine as a solid.
| Parameter | Step 1: 6-Azaindole Formation | Step 2: C5-Bromination |
| Key Reagents | 2,6-Dichloropyridine, HNO₃/H₂SO₄, Vinylmagnesium bromide | 7-Chloro-1H-pyrrolo[2,3-c]pyridine, NBS |
| Solvent | H₂SO₄, THF | DMF |
| Temperature | 0 °C to RT (Nitration), -78 °C to RT (Bartoli) | 0 °C to 5 °C |
| Reaction Time | 2-4 h (Nitration), 12-16 h (Bartoli) | 1-3 h |
| Typical Yield | 30-50% | 60-80% |
Visualizing Potential Side Reactions
During the bromination step, the formation of the C3-bromo isomer is a common side reaction. The following diagram illustrates the desired reaction and the potential competing pathway.
Figure 2: Competing pathways in the bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting common issues during the synthesis.
Figure 3: A decision tree for troubleshooting the synthesis.
References
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Preparation method of 5-bromo-7-azaindole. (2018). Google Patents.
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1080-1086. [Link]
-
Queiroz, M. J. R. P., & Calhelha, R. C. (2000). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 65(20), 6770-6771. [Link]
-
Iaroshenko, V. O. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Dahl, G. E., Tungen, J. E., & Hansen, T. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(9), 2338. [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Reddy, T. R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685-8696. [Link]
-
Utkina, E. N., et al. (2022). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 20(24), 4986-4997. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(19), 5516-5548. [Link]
Sources
Technical Support Center: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of this valuable heterocyclic building block.
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a 4-azaindole derivative, is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. The most common route involves the initial synthesis of the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate, followed by selective bromination at the C5 position.
Overall Synthetic Workflow
The general strategy is a two-step sequence starting from a suitable pyridine precursor to first construct the 4-azaindole core and then perform sequential halogenations. For the purpose of this guide, we will focus on the final step: the regioselective bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: The Starting Material - 7-Chloro-1H-pyrrolo[2,3-c]pyridine
Q1: What is the best way to obtain the 7-chloro-1H-pyrrolo[2,3-c]pyridine intermediate?
A: The synthesis of this intermediate is a critical first step that dictates the overall efficiency. While several custom routes exist, they generally involve building the pyrrole ring onto a pre-functionalized pyridine core, followed by chlorination.[1] For many researchers, it is more practical to purchase this intermediate from a reliable chemical supplier, as its synthesis can be complex and time-consuming.[2] If you choose to synthesize it, common strategies involve multi-step processes starting from pyridine derivatives.[1]
Q2: My 7-chloro intermediate has a slight discoloration. Does purity matter for the subsequent bromination step?
A: Absolutely. The purity of your starting material is paramount. Minor impurities can have a significant impact on the regioselectivity and yield of the bromination reaction.
-
Causality: The 4-azaindole core is an electron-rich heterocycle, making it susceptible to electrophilic attack.[3] Any electron-rich impurities can compete with the substrate for the brominating agent, leading to a complex mixture of byproducts and a lower yield of the desired product.
-
Recommendation: We recommend a purity of at least 97% for the 7-chloro intermediate.[1] If your material is discolored, consider purification by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system like ethyl acetate/heptane.
Part 2: The Bromination Reaction
Q3: I am getting a mixture of isomers during the bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine. How can I improve selectivity for the C5 position?
A: This is the most common challenge in this synthesis. Achieving high regioselectivity is key. The electronic nature of the 4-azaindole ring directs electrophilic substitution primarily to the electron-rich pyrrole ring, typically at the C3 or C5 positions.
-
The "Why": The pyrrole moiety is more activated towards electrophilic substitution than the pyridine ring. The C3 position is often the most kinetically favored site of attack for many azaindoles.[4] However, steric and electronic factors from the fused pyridine ring and the C7-chloro substituent can influence the outcome. To favor the C5 position, you must carefully control the reaction conditions.
-
Proven Solution: Using N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent like N,N-Dimethylformamide (DMF) often provides the best selectivity for C5 bromination of electron-rich heterocycles.[5] The reaction should be run at a low temperature (e.g., 0 °C to room temperature) to minimize the formation of undesired isomers.[3]
Troubleshooting Isomer Formation
| Issue | Potential Cause | Recommended Action |
| Significant C3-Bromo Isomer | Reaction temperature is too high, or the brominating agent is too reactive (e.g., Br₂). | Switch to NBS. Run the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor closely by LC-MS. |
| Di-brominated Byproducts | Excess brominating agent (more than 1.0-1.1 equivalents). | Use a slight excess (1.05 eq.) of NBS. Add the NBS portion-wise to the reaction mixture to maintain a low concentration. |
| Low Conversion | Insufficient activation or poor quality of NBS. | Ensure your NBS is fresh and has been stored in a desiccator. A small amount of a radical initiator is sometimes used for other NBS reactions but should be avoided here to prevent side reactions.[6] |
Q4: My reaction is sluggish and does not go to completion. What can I do?
A: A stalled reaction is typically due to reagent quality or insufficient activation.
-
Reagent Quality: NBS can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or recrystallize old NBS from water.
-
Solvent Choice: Ensure your DMF is anhydrous. Water can react with NBS and affect its reactivity.
-
Temperature: While low temperature is crucial for selectivity, if the reaction is completely stalled at 0 °C, you can try allowing it to slowly warm to room temperature (20-25 °C) and hold it there for several hours. Do not apply excessive heat, as this will compromise selectivity.
Part 3: Work-up and Purification
Q5: What is the recommended work-up procedure for this reaction?
A: A standard aqueous work-up is typically effective.
-
Step 1: Quench. Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS and bromine.
-
Step 2: Dilute & Extract. Dilute the quenched mixture with water and extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL for a 1g scale reaction) to ensure complete recovery.
-
Step 3: Wash & Dry. Combine the organic layers and wash with brine to remove residual water and DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Q6: Purification by column chromatography is giving me a low recovery. Are there alternative methods?
A: While column chromatography is the most common method, low recovery can be due to product streaking on the silica gel or insolubility.
-
Optimizing Chromatography:
-
Solvent System: Use a well-chosen solvent system. A gradient of ethyl acetate in hexanes or DCM is a good starting point.
-
Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") instead of dissolving it in a strong solvent. This often leads to better separation and sharper bands.
-
-
Recrystallization: If your crude product is of reasonable purity (>90%), recrystallization can be an excellent alternative.
-
Solvent Screening: Test small amounts of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., EtOAc/heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Reference Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Objective: To synthesize 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine via electrophilic bromination.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 152.58 | 1.0 | (e.g., 1.00 g) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | (e.g., 1.17 g) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | (e.g., 20 mL) |
| Ethyl Acetate (EtOAc) | 88.11 | - | For work-up |
| Saturated Na₂S₂O₃ (aq) | - | - | For quench |
| Brine | - | - | For wash |
| Anhydrous Na₂SO₄ | 142.04 | - | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.00 g).
-
Dissolution: Add anhydrous DMF (20 mL) and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.17 g) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once complete, cool the flask back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution (~20 mL) until the orange/yellow color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel, add water (50 mL) and ethyl acetate (50 mL). Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to afford the title compound as a solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS. The empirical formula is C₇H₄BrClN₂ with a molecular weight of 231.48 g/mol .
References
-
Ghangare, S., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applications. Pharmaffiliates. Available at: [Link]
-
Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]
-
Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. Available at: [Link]
-
St-Denis, Y., et al. (2012). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Available at: [Link]
- Ross, B., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop. Google Patents.
-
Menon, V., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Biotechnology and Bioengineering. Available at: [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. Available at: [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Available at: [Link]
- Wang, B., et al. (2019). Preparation method of 4-chloro-7H-pyrrolo [2,3-d] pyrimidine. Google Patents.
-
Pan, S., et al. (2023). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. Available at: [Link]
-
Wu, F., et al. (2025). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers. Available at: [Link]
-
Podder, N. K., et al. (2007). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 3-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine. PubChem. Available at: [Link]
-
Al-Rashida, M., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Available at: [Link]
-
Black, D. StC., et al. (2013). Regioselective Dibromination of Methyl indole-3-carboxylate and Application in the Synthesis of 5,6-dibromoindoles. Molecules. Available at: [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
de la Mare, P. B. D. (1976). Electrophilic Halogenation: Reaction Pathways Involving Attack by Electrophilic Halogens on Unsaturated Compounds. Cambridge University Press. Available at: [Link]
-
de la Mare, P. B. D. (1976). Electrophilic Halogenation: Reaction Pathways Involving Attack by Electrophilic Halogens on Unsaturated Compounds. Semantic Scholar. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 7-Chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 357263-41-3 [sigmaaldrich.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. chemrxiv.org [chemrxiv.org]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting side reactions in 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine coupling
A Senior Application Scientist's Guide to Troubleshooting Side Reactions in Palladium-Catalyzed Cross-Coupling
Welcome to the technical support center for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile 7-azaindole building block. As a key intermediate, its successful functionalization is often critical for the synthesis of pharmacologically active agents.[1][2][3] However, the unique electronic properties and inherent reactivity of the 7-azaindole scaffold, combined with the presence of two distinct halogen atoms, present specific challenges in common cross-coupling reactions.
This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to design more robust and successful experiments.
The Challenge: Reactivity of a Dihalo-7-Azaindole
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine possesses three key features that influence its reactivity in palladium-catalyzed cross-coupling reactions:
-
The 7-Azaindole Core: The pyridine nitrogen atom is electron-withdrawing, influencing the electronics of the entire ring system. More importantly, the lone pair on this nitrogen, as well as the N-H of the pyrrole ring, can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[4]
-
Differential Halogen Reactivity: The C5-Br bond is significantly more reactive towards oxidative addition by a Pd(0) catalyst than the C7-Cl bond. This inherent difference is the basis for selective functionalization at the C5 position.
-
The Pyrrole N-H: The acidic proton on the pyrrole nitrogen can be deprotonated under basic reaction conditions, opening pathways for N-arylation or altering the substrate's solubility and electronic properties.
The following sections address the most common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: General Issues & Reaction Setup
Question: My cross-coupling reaction is sluggish, stalls, or fails completely, often with the formation of palladium black. What are the primary causes?
Answer: This is a classic symptom of catalyst deactivation or inhibition, a frequent challenge with nitrogen-containing heterocycles.
-
Causality (Catalyst Inhibition): The lone pair of the pyridine nitrogen (N7) on your azaindole scaffold can act as a ligand for the palladium center. This coordination can occupy a vacant site on the catalyst, preventing the subsequent steps of the catalytic cycle (e.g., oxidative addition or transmetalation) from occurring efficiently. Similarly, deprotonation of the pyrrole N1-H under basic conditions creates an anionic species that can also bind strongly to the palladium.
-
Causality (Catalyst Decomposition): The formation of palladium black indicates that the Pd(0) catalyst, which is the active species, is aggregating and precipitating out of the solution. This is often caused by unstable ligand-palladium complexes or a reductive elimination step that is too slow, leaving the catalyst vulnerable to decomposition pathways.
Solutions & Protocol Recommendations:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. You must use ligands specifically designed to stabilize the catalyst and promote fast, efficient catalytic cycles.
-
Bulky Biarylphosphine Ligands: These are the gold standard for challenging substrates. Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos , are highly effective.[5][6] Their steric bulk creates a protective pocket around the palladium atom, preventing inhibitory binding from the azaindole nitrogen and discouraging the formation of inactive catalyst dimers.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[8]
-
-
Employ a Palladium Pre-catalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ which require an in situ reduction to the active Pd(0) state, use a modern pre-catalyst. Pre-catalysts like XPhos Pd G3 or SPhos Pd G4 are air-stable solids that efficiently generate the active, monoligated Pd(0) species upon exposure to the base in the reaction mixture. This ensures a consistent and high concentration of the active catalyst from the start.
-
Protect the Pyrrole N-H (Optional but Recommended): While methods exist for coupling unprotected N-H heterocyles, protecting the pyrrole nitrogen with a group like tosyl (Ts), benzenesulfonyl (Bs), or 2-(trimethylsilyl)ethoxymethyl (SEM) can dramatically improve reaction outcomes. Protection prevents N-H deprotonation issues and often improves the solubility of the starting material.
-
Rigorous Inert Technique: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
Diagram: The Central Role of the Ligand
Below is a diagram illustrating how a bulky ligand shields the palladium center, facilitating the desired reaction pathway and preventing catalyst inhibition by the substrate.
Caption: Bulky ligands stabilize the active catalyst, favoring the productive cycle over catalyst inhibition.
FAQ 2: Suzuki-Miyaura Coupling Issues
Question: I am attempting a Suzuki coupling with a boronic acid, but my main side products are the dehalogenated starting material (7-chloro-1H-pyrrolo[2,3-c]pyridine) and a homocoupled dimer of my boronic acid. How do I solve this?
Answer: These are two of the most common side reactions in Suzuki couplings and they often have related causes.[9][10]
-
Causality (Dehalogenation/Protodeboronation): The formation of the dehalogenated product (Ar-H instead of Ar-R) arises from a "protonolysis" pathway. This can happen in two ways:
-
Proto-dehalogenation of the Aryl Halide: A palladium-hydride species (Pd-H) can form in the reaction. This species can intercept the Pd(II) intermediate after oxidative addition, leading to reductive elimination of Ar-H.[9] The source of the hydride is often the solvent (especially alcohols like isopropanol), water, or certain amine bases.
-
Protodeboronation of the Boronic Acid: The boronic acid itself can be cleaved by water/protons, especially at elevated temperatures, to regenerate the arene from which it was derived.
-
-
Causality (Homocoupling): The formation of a biaryl dimer from the boronic acid (R-R) is often promoted by the presence of Pd(II) species and oxygen.[11] It can occur when the transmetalation step is slow, allowing for side reactions of the boronic acid to dominate.
Solutions & Protocol Recommendations:
| Problem | Root Cause(s) | Recommended Solutions |
| Dehalogenation | Presence of protic sources (H₂O, alcohols); Certain bases; Slow transmetalation. | 1. Use Anhydrous Conditions: Employ anhydrous solvents (e.g., Dioxane, Toluene, 2-MeTHF) and high-purity, dry reagents.[12]2. Choice of Base: Switch to a non-nucleophilic, moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Avoid strong alkoxide bases (NaOtBu) if dehalogenation is severe.[13][14]3. Boronic Ester: Use a boronic ester (e.g., a pinacol ester) instead of the acid. They are generally more stable towards protodeboronation.4. Optimize Temperature: Run the reaction at the lowest effective temperature (e.g., 80-100 °C). |
| Homocoupling | Presence of O₂; High concentrations of Pd(II); Slow catalytic turnover. | 1. Strictly Inert Atmosphere: Thoroughly degas all reagents and maintain a positive argon/nitrogen pressure.[11]2. Use a Pre-catalyst: Ensures efficient generation of Pd(0) and minimizes residual Pd(II).3. Control Stoichiometry: Use a slight excess (1.1-1.3 equiv.) of the boronic acid/ester, but avoid a large excess.4. Ligand Choice: An electron-rich, bulky phosphine ligand can accelerate the catalytic cycle, outcompeting the homocoupling pathway. |
Optimized Starting Protocol for Suzuki Coupling
This protocol is a robust starting point designed to minimize the aforementioned side reactions.
-
Setup: To an oven-dried reaction vessel, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vessel, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%) against a positive flow of argon.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF, ~0.1 M concentration) via syringe.
-
Heating: Heat the reaction to 80-100 °C and monitor by LCMS or TLC until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine.
FAQ 3: Buchwald-Hartwig Amination Issues
Question: When trying to couple a primary or secondary amine at the C5-position, I get low yields and observe some product from reaction at the C7-Cl position. How can I improve yield and selectivity?
Answer: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[15] Selectivity between the C-Br and C-Cl bonds is key.
-
Causality (Low Yield): As with other couplings, catalyst inhibition by the amine substrate or the azaindole product is a major factor. The choice of base is also critical; it must be strong enough to deprotonate the amine (or the N-H of an amide) to form the active nucleophile but not so harsh that it causes substrate degradation or dehalogenation.[14]
-
Causality (Poor Selectivity): While the C-Br bond is intrinsically more reactive, forcing conditions (high temperatures, long reaction times) or a highly reactive catalyst system can overcome the activation barrier for C-Cl insertion, leading to a mixture of products.[12]
Solutions & Protocol Recommendations:
-
Modern Ligand Systems are Essential: For C-N coupling, the development of specialized biarylphosphine ligands has been transformative.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices. While strong, their use with appropriate ligands at controlled temperatures is standard practice.
-
Temperature and Time Control for Selectivity: To favor reaction at the C5-Br bond, use the mildest conditions possible.
-
Start reaction temperatures around 80 °C. Many modern catalyst systems can operate efficiently at or even below this temperature.[14]
-
Monitor the reaction closely. Once the starting material is consumed, cool the reaction to prevent subsequent, slower reaction at the C7-Cl position.
-
Diagram: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common cross-coupling problems with 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Caption: A logical workflow for diagnosing and addressing common cross-coupling issues.
FAQ 4: Sonogashira Coupling Issues
Question: My Sonogashira reaction to install an alkyne at C5 is giving me a high yield of the Glaser-Hay homocoupled di-yne product. How do I prevent this?
Answer: Glaser coupling is the classic side reaction in Sonogashira chemistry and is almost always mediated by the copper(I) co-catalyst.[16]
-
Causality (Glaser Homocoupling): The traditional Sonogashira reaction uses a palladium catalyst for the C-C coupling and a copper(I) salt (typically CuI) as a co-catalyst.[17] The copper salt reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium center. However, in the presence of an oxidant (typically oxygen from the air), this copper acetylide can undergo oxidative homocoupling to form a symmetric 1,3-diyne.
Solutions & Protocol Recommendations:
-
Adopt Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to eliminate the copper co-catalyst. Copper-free Sonogashira protocols have been well-developed.[16] They typically require a slightly higher catalyst loading or a more robust ligand system and an amine base (like diisopropylamine or triethylamine) which is thought to facilitate the formation of the palladium-acetylide complex directly.
-
Strict Deoxygenation: If using the traditional copper-catalyzed method, it is absolutely critical to rigorously exclude oxygen from the reaction. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere.
-
Control Stoichiometry and Addition Rate: Use only a small excess of the alkyne (1.1-1.2 equiv). In some cases, slow addition of the alkyne via syringe pump can help maintain a low instantaneous concentration, further suppressing the bimolecular homocoupling pathway.
References
-
Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
ChemLibre Texts. (2024). Suzuki-Miyaura Coupling.
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 5(5), 475-498.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Barria, C. (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121.
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 15(3), 668–673.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Catalysis, 48, 35-40.
-
Michalska, M., et al. (2021). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 26(11), 3288.
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27–50.
-
Musso, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(8), 9819-9831.
-
Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2668.
-
WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
-
ChemLibre Texts. (2023). Pd-Catalyzed Cross Coupling Reactions.
-
Sigma-Aldrich. 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Singh, R. P., et al. (2004). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 6(12), 1943–1946.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Guild, B. D., & Zhang, S. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8569–8574.
-
Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 49(38), 6768–6791.
-
Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184.
-
Organic Chemistry Portal. Azaindole synthesis.
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
de Nanteuil, F., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(17), 6698-6715.
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554.
-
Organic Chemistry Portal. Synthesis of azaindoles.
-
Fortman, G. C., & Nolan, S. P. (2011). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. Chemical Society Reviews, 40(10), 5151-5169.
-
Barder, T. E., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 532–535.
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121.
-
Wikipedia. Buchwald–Hartwig amination.
-
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349–12361.
-
Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions.
-
Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4584–4587.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. This class of halogenated azaindoles represents a core scaffold in medicinal chemistry and drug development. However, their unique electronic and physical properties can present significant challenges during purification. This guide is structured to provide direct, actionable solutions to common problems encountered in the research lab, moving from initial analysis to advanced troubleshooting in chromatography and crystallization.
Section 1: Preliminary Analysis & General Troubleshooting
Before attempting any large-scale purification, a thorough analysis of the crude reaction mixture is paramount. Skipping this step is the most common source of wasted time and material.
Question: My reaction is complete according to TLC, but the crude NMR is very complex. Where do I start?
Answer: Start by methodically analyzing the crude product. This involves more than just identifying your product's peaks.
-
Identify Key Impurities:
-
Starting Materials: Compare the crude TLC with spots from your starting materials.
-
Reagents: Are there non-volatile reagents (e.g., coupling agents, bases) that could be interfering? An initial aqueous wash or liquid-liquid extraction can often simplify the mixture.
-
Byproducts: Consider plausible side reactions. For instance, in Suzuki or Sonogashira couplings, homocoupling of the boronic acid or alkyne is common.[1] In halogenation reactions, regioisomers can form.[2][3]
-
-
Assess Solubility: Test the solubility of a small amount of your crude material in various common lab solvents (Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol). This information is crucial for selecting an appropriate purification method. Derivatives of this scaffold often exhibit good solubility in polar aprotic solvents like DCM and ethyl acetate.
-
Run a Diagnostic TLC: Use a wide range of solvent systems (e.g., 100% Hexanes to 100% Ethyl Acetate, and DCM/Methanol gradients) to get a full picture of the mixture's polarity. This is the foundational step for developing a column chromatography method.[4]
General Purification Workflow
Caption: General workflow for purification strategy.
Section 2: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying these derivatives. Success depends entirely on proper method development.[5][6]
Question: My compound is streaking or tailing severely on the silica TLC plate. How can I get sharp bands on the column?
Answer: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase, which is typically acidic silica gel. The pyrrolo[2,3-c]pyridine core contains basic nitrogen atoms that can protonate and bind tightly to silica's acidic silanol groups.
-
Solution 1: Neutralize the Eluent. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) to your solvent system. This will compete with your compound for the acidic sites on the silica, resulting in sharper bands. This is a very common practice for amine-containing heterocycles.
-
Ammonia: For more polar systems, using a 7N solution of ammonia in methanol as the polar component of your eluent (e.g., in a DCM/MeOH gradient) can be highly effective.
-
-
Solution 2: Change the Stationary Phase. If modifiers don't work, the silica itself is the problem.
-
Alumina (Neutral or Basic): Switch to an alumina column. Alumina has fewer strongly acidic sites and is often better for basic compounds.
-
Reversed-Phase (C18): For compounds that are difficult to separate by normal phase, reversed-phase chromatography using gradients of water and acetonitrile (often with 0.1% TFA or formic acid as a modifier) can provide excellent resolution.[7]
-
Question: My product is co-eluting with an impurity. How can I improve separation?
Answer: Co-elution means the selectivity (α) of your system is poor. Simply making the eluent weaker will only increase retention time, not necessarily improve separation.
-
Change Solvent Selectivity: The key is to change the nature of the solvent interactions. Do not just change the ratio; change the solvents themselves. If you are using a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol or a Toluene/Acetone system. Each solvent interacts differently with your compounds and the silica.
-
Employ Isocratic Elution: A shallow gradient or, ideally, an isocratic elution (a constant solvent ratio) provides the highest resolution. Spend time finding an isocratic system that gives your product an Rf value between 0.2 and 0.35 on TLC for the best separation on a column.
-
Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh). Reduce the flow rate and load a smaller amount of crude material.
| Solvent System Class | Primary Solvents | Typical Modifiers | Best For... |
| Low Polarity | Hexanes / Ethyl Acetate | 0.1% Et₃N | Separating non-polar to moderately polar, non-basic derivatives. |
| Medium Polarity | Dichloromethane / Methanol | 0.5% NH₄OH in MeOH | General purpose for derivatives with moderate polarity and basic nitrogens. |
| High Polarity | Ethyl Acetate / Methanol / NH₄OH | N/A | Purifying highly polar derivatives, such as those with carboxylic acid or amine groups. |
| Reversed-Phase | Water / Acetonitrile | 0.1% TFA or Formic Acid | Compounds that are inseparable by normal phase or are sensitive to silica.[7] |
| Caption: Table 1: Common solvent systems for chromatography of azaindole derivatives. |
Decision Tree for Chromatography Issues
Caption: Troubleshooting decision tree for TLC analysis.
Section 3: Troubleshooting Crystallization & Recrystallization
Crystallization can be a powerful, scalable purification technique if your product is the major component (>80-90%) of the crude material.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it has a chance to form an ordered crystal lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the compound-solvent mixture).
-
Solution 1: Use More Solvent. The most common cause is using too little solvent, making the solution too concentrated. Add more of the hot solvent until the oil dissolves, then allow it to cool slowly again.
-
Solution 2: Lower the Cooling Temperature Drastically. If adding more solvent isn't feasible, try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) after it has cooled to room temperature. This can sometimes shock the oil into solidifying. The resulting solid may be amorphous but can be filtered and re-crystallized.
-
Solution 3: Change the Solvent System. The chosen solvent is likely too good. Switch to a slightly poorer solvent, or use a two-solvent system. Dissolve your compound in a minimum of a "good" solvent (like DCM or Ethyl Acetate) while hot, and then slowly add a "poor" anti-solvent (like Hexanes or Pentane) until turbidity persists. Then, cool slowly.
Question: I'm getting very low recovery after recrystallization. Where is my product going?
Answer: This typically means your compound has significant solubility in the solvent even at cold temperatures.
-
Check Filtrate: Keep the mother liquor (the filtrate). Evaporate the solvent and take an NMR. If it contains a large amount of your product, your solvent choice was poor.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will keep more of your product in solution upon cooling.
-
Cool Thoroughly: Ensure you are giving the solution enough time at a low temperature (e.g., several hours in an ice bath or overnight in a freezer) for maximum precipitation.
-
Use a Different Solvent: Find a solvent in which your compound has very high solubility when hot but very low solubility when cold.
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | Solution is too concentrated; Cooling point is above compound's melting point. | 1. Add more hot solvent. 2. Switch to a poorer solvent or a two-solvent system. |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble. | 1. Evaporate some solvent. 2. Scratch the flask's inner wall. 3. Add a seed crystal. 4. Cool to a lower temperature. |
| Poor Recovery | Compound is too soluble in the cold solvent. | 1. Use minimum hot solvent. 2. Ensure adequate cooling time. 3. Choose a solvent with a steeper solubility-temperature curve. |
| Impurities Co-crystallize | Impurity has similar structure/solubility; Cooling was too rapid. | 1. Cool the solution much more slowly. 2. Repeat the recrystallization. 3. Pre-purify by column chromatography to remove the offending impurity. |
| Caption: Table 2: Troubleshooting summary for recrystallization. |
Section 4: FAQs on Stability and Handling
Q: Are 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives stable on silica gel? A: Often, yes, but stability should not be assumed. The combination of acidic silica and potential metal residues from synthesis (e.g., Palladium, Copper) can sometimes catalyze degradation, such as dehalogenation, especially if left on a column for extended periods. It is always best to run columns as quickly as reasonably possible. In some cases, compounds are used in the next step without full purification due to stability concerns.[8]
Q: My purified compound is coloring over time. Is it decomposing? A: Azaindole derivatives can be susceptible to oxidation, especially if there are electron-donating groups on the ring. This can lead to the formation of colored oligomers. Store purified compounds under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures (-20 °C) for long-term stability.
Section 5: Standard Operating Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM).
-
Spotting: Use a capillary tube to spot a small amount onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapor.
-
Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm and 365 nm).[4]
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Aim for a system that gives your desired product an Rf of ~0.2-0.35 for column chromatography.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve your crude material in a minimum amount of DCM or the column eluent. Alternatively, for less soluble materials, "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) or maintain a constant composition (isocratic elution).
-
Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Journal of Organic and Pharmaceutical Chemistry. (2025).
- PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
- ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- MDPI. (2018).
- Teledyne ISCO. (2012).
- PMC - NIH. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine.
- Sigma-Aldrich. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR.
- ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- HETEROCYCLES. (1993).
- PMC - PubMed Central. (n.d.). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. teledyneisco.com [teledyneisco.com]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Technical Support Center: Halogenation of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)
Welcome to the technical support center for the synthetic chemistry of privileged heterocyclic scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the halogenation of 1H-pyrrolo[2,3-c]pyridine, a core motif in numerous pharmaceutical agents. As researchers and drug development professionals, you are aware that while this scaffold is invaluable, its unique electronic nature presents significant challenges in achieving selective functionalization. This document is designed to be a practical, field-proven resource to help you navigate these complexities.
The Challenge: Understanding the Reactivity of 6-Azaindole
The 1H-pyrrolo[2,3-c]pyridine system, also known as 6-azaindole, is an electron-rich heterocycle due to the pyrrole moiety. However, the fused pyridine ring acts as an electron-withdrawing group, which deactivates the pyridine ring toward electrophilic aromatic substitution and modulates the reactivity of the pyrrole ring.[1] This electronic dichotomy is the root of most challenges in its halogenation.
Electrophilic attack preferentially occurs on the electron-rich pyrrole ring, with the C3 position being the most nucleophilic and kinetically favored site.[2] The primary difficulties researchers face are:
-
Controlling Regioselectivity: Achieving selective halogenation at the desired position (typically C3) without forming mixtures of isomers (e.g., C4, C5, or di-halogenated products).
-
Preventing Over-halogenation: The mono-halogenated product can sometimes be more reactive than the starting material, leading to undesired di- or tri-halogenated species.
-
Managing N-H Reactivity: The acidic proton on the pyrrole nitrogen can interfere with certain reagents and reaction conditions, often necessitating the use of a protecting group strategy.
-
Substrate Decomposition: The scaffold can be sensitive to harsh, acidic, or strongly oxidizing conditions, leading to low yields and complex purification profiles.
This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction with NBS/NCS is yielding a complex mixture of products, including what appears to be di-bromination and low conversion. How can I achieve clean, selective C3-mono-halogenation?
Probable Causes:
-
Excess Equivalents of Halogenating Agent: Using more than one equivalent of the halogenating agent is a common cause of over-halogenation.
-
Reaction Temperature: Higher temperatures can provide the activation energy for substitution at less reactive sites or promote decomposition.
-
Solvent Choice: The polarity and nature of the solvent can significantly influence the reactivity of both the substrate and the halogenating agent. For N-halosuccinimides (NXS), non-polar solvents can sometimes lead to radical pathways, while polar aprotic solvents generally favor the desired ionic electrophilic substitution.
-
Unprotected Pyrrole Nitrogen: The free N-H can complicate the reaction profile, sometimes leading to side reactions or altered solubility.
Recommended Solutions & Scientific Rationale:
The key to achieving selective C3-mono-halogenation is to control the activity of the electrophile. This is best accomplished by careful control of stoichiometry, temperature, and solvent.
-
Stoichiometry Control (The "Self-Validating" Protocol): Start by using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the N-halosuccinimide (NXS). This ensures that the halogenating agent is the limiting reagent, inherently preventing over-halogenation. Monitor the reaction by TLC or LC-MS. If conversion is incomplete after a reasonable time, add small portions (e.g., 0.05 eq) of the NXS until the starting material is consumed. This titration approach provides precise control.
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C. Electrophilic substitution at the highly activated C3 position has a lower activation energy barrier than substitution at other positions. By lowering the temperature, you provide enough energy to overcome the C3 barrier while preventing reactions at less activated sites.
-
Optimize Your Solvent: Polar aprotic solvents like DMF, DMA, or acetonitrile are generally preferred for NXS reagents as they favor the ionic mechanism required for electrophilic aromatic substitution.[3] Acetonitrile is often an excellent starting point as it is less reactive than DMF.[4]
Troubleshooting Workflow for Poor C3-Selectivity
Sources
Technical Support Center: Navigating Scale-Up Challenges for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and Related Scaffolds
Introduction: The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a key heterocyclic scaffold for the development of novel therapeutics, particularly in kinase inhibition. While syntheses at the lab scale may appear straightforward, transitioning to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, safety, and cost-effectiveness. These challenges are common across complex halogenated heterocyclic APIs.[1][2][3][4]
This technical guide provides troubleshooting advice and frequently asked questions to support researchers, chemists, and process engineers in scaling up reactions involving this scaffold. Due to the limited publicly available data specifically for the 1H-pyrrolo[2,3-c]pyridine isomer, this guide draws upon established principles and documented experiences with the closely related and well-studied 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework to provide actionable insights.[5][6][7] The core chemical principles governing reactivity, stability, and purification are largely translatable between these isomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine at scale?
A1: There are three primary safety domains to consider:
-
Compound-Specific Hazards: Halogenated aromatic compounds can be irritants and potentially mutagenic. The Safety Data Sheet (SDS) for analogous compounds like 5-bromo-2-chloro-3-fluoropyridine indicates hazards such as skin and eye irritation.[8] Thermal decomposition can release toxic fumes like hydrogen halides (HBr, HCl) and nitrogen oxides.[9] A thorough thermal stability study (e.g., using Differential Scanning Calorimetry, DSC) is critical before large-scale heating.
-
Reagent Hazards: Many reactions, such as Buchwald-Hartwig aminations, use strong bases (e.g., sodium tert-butoxide) which are flammable and corrosive. Palladium catalysts, while used in small quantities, are expensive and require dedicated waste streams.
-
Process Hazards: Exothermic events are a major concern during scale-up. Palladium-catalyzed cross-coupling reactions can have significant exotherms. Poor heat transfer in large reactors can lead to thermal runaways. It is imperative to perform reaction calorimetry to understand the heat flow and design appropriate cooling protocols.
Q2: Which analytical methods are essential for in-process control (IPC) during scale-up?
A2: Robust IPCs are the cornerstone of a scalable process.
-
HPLC/UPLC: This is the workhorse for monitoring reaction completion, identifying by-product formation, and assessing purity. Method development should focus on separating starting materials, intermediates, the final product, and potential impurities (e.g., dehalogenated species, isomers).
-
GC-MS: Useful for identifying volatile impurities and residual solvents.
-
¹H NMR: Provides structural confirmation and can be used to determine the ratio of major components in a crude mixture. For this specific scaffold, paying attention to the aromatic proton shifts can quickly indicate if desired transformations have occurred.
-
DSC/TGA: Essential for assessing the thermal stability of intermediates and the final API, which informs drying temperatures and long-term storage conditions.[10]
Q3: My compound has poor solubility. How does this impact scale-up?
A3: Poor solubility is a common issue with planar, heterocyclic molecules and presents several scale-up challenges:[1][11]
-
Reaction Kinetics: In heterogeneous reaction mixtures, the reaction rate can become limited by the dissolution speed of the solid (mass transfer limited) rather than the intrinsic chemical kinetics.[12] This can lead to drastically longer reaction times at scale.
-
Mixing and Heat Transfer: Slurries are harder to mix effectively, leading to non-uniform heating and potential "hot spots" where impurities can form.
-
Material Handling: Transferring thick slurries between reactors and filtration units can be difficult and lead to material loss.
-
Purification: Finding a suitable solvent system for crystallization that provides good recovery and high purity can be challenging.
Solutions include performing solvent screening to find more suitable reaction media, increasing reaction temperature (if the compound is stable), or using phase-transfer catalysts.
Section 2: Troubleshooting Guide: Common Scale-Up Issues
Problem 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction works well at the 1g scale, but the yield drops significantly at the 100g scale. What's wrong?
A: This is a classic scale-up problem often rooted in physical, not just chemical, phenomena. The likely culprits are related to mixing, heat transfer, and catalyst stability.
Causality & Troubleshooting:
-
Inefficient Mixing & Mass Transfer: In a large reactor, achieving the same level of homogenous mixing as a small flask is difficult. If your reaction is heterogeneous (e.g., an inorganic base like K₂CO₃ in an organic solvent), the rate can be limited by the interaction between phases.
-
Solution: Evaluate the reactor's agitation system. A different impeller type (e.g., a pitched-blade turbine for better solid suspension) or increased agitation speed might be necessary. However, be aware that excessive agitation can sometimes shear and damage the catalyst.[13]
-
-
Catalyst Deactivation: Palladium catalysts can be sensitive. At a larger scale, the increased surface area of the reactor and longer reaction times provide more opportunities for deactivation.
-
Causes of Deactivation:
-
Oxygen: Inadequate inerting of a large reactor headspace can lead to oxidation of the phosphine ligands and palladium catalyst.
-
Impurities: Water or other impurities in starting materials or solvents, which are negligible at 1g, can poison the catalyst at the 100g scale.
-
Thermal Stress: Localized overheating due to poor mixing can degrade the catalyst.
-
-
Solution: Ensure rigorous inerting (multiple vacuum/nitrogen cycles). Use high-purity, degassed solvents. Consider using more robust, modern palladium pre-catalysts with bulky phosphine ligands that are designed for stability.[14][15]
-
-
Poor Thermal Control: Suzuki couplings are often exothermic. A large reactor has a smaller surface-area-to-volume ratio, making it harder to dissipate heat. An uncontrolled temperature spike can lead to side reactions and catalyst decomposition.
-
Solution: Use reaction calorimetry (RC1) to understand the heat profile. Implement controlled, slow addition of one of the reagents (e.g., the boronic acid solution) to manage the exotherm. Ensure the reactor's cooling jacket is sufficient for the task.
-
Caption: Decision tree for diagnosing low yields in scale-up.
Problem 2: New Impurities Appearing at Scale in Buchwald-Hartwig Amination
Q: We are performing a Buchwald-Hartwig amination on the 7-chloro position. On a multi-kilogram scale, we see new impurities, including what appears to be a hydrodechlorination by-product. Why is this happening now?
A: The appearance of new impurities upon scale-up often points to extended reaction times or localized temperature excursions that enable slower, secondary reaction pathways to become significant.
Causality & Troubleshooting:
-
Hydrodehalogenation: This is a known side reaction in many palladium-catalyzed couplings. It can be promoted by high temperatures, certain bases, or impurities acting as hydride sources (e.g., alcohols, isopropoxide from certain bases).
-
Solution:
-
Temperature Control: Re-evaluate the reaction temperature. A slightly lower temperature, even if it extends the reaction time moderately, may suppress this pathway. Again, strict thermal management is key.
-
Base Selection: The choice of base is critical. While strong bases like NaOtBu or LHMDS are effective, they can also promote side reactions. Screen other bases like K₃PO₄ or Cs₂CO₃, which are often milder.[16]
-
Catalyst/Ligand Choice: Some ligand systems are more prone to β-hydride elimination, which can be a precursor to hydrodehalogenation. Screening different ligands (e.g., bulky biarylphosphines like XPhos or RuPhos) can identify a system less prone to this side reaction.[17][18]
-
-
-
Dimerization/Oligomerization: If the amine coupling partner is a primary amine, double arylation can sometimes occur. At higher concentrations and longer reaction times typical of scale-up, these bimolecular side reactions become more probable.
-
Solution: Control the stoichiometry carefully. Slow addition of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine to a mixture of the amine, base, and catalyst can maintain a low concentration of the electrophile and minimize dimerization.
-
-
Regioselectivity Issues: The molecule has two reactive sites: the C-Br bond and the C-Cl bond. While the C-Br bond is generally more reactive towards oxidative addition with Pd(0), selectivity can decrease under harsh conditions.
-
Solution: The key is to maintain high selectivity through precise temperature control and by choosing a catalyst system known for high selectivity in dihalogenated systems. Running the reaction at the lowest possible temperature that still affords a reasonable rate is the best strategy.[16]
-
-
Setup: Arrange multiple parallel reaction vessels (e.g., Radleys Carousel or similar) to ensure identical heating and stirring.
-
Constant Parameters: Fix the substrate concentration, stoichiometry, and solvent.
-
Variables: Create a matrix to test different bases (NaOtBu, K₃PO₄, Cs₂CO₃), palladium ligands (e.g., XPhos, SPhos, RuPhos), and temperatures (e.g., 80°C, 90°C, 100°C).
-
Execution: Run the reactions under rigorous inert atmosphere.
-
Analysis: Take time-point samples (e.g., 1h, 4h, 16h) from each reaction and analyze by HPLC to track product formation and, crucially, the formation of the hydrodechlorination and other impurities.
-
Selection: Choose the conditions that provide the best conversion to product with the lowest impurity load in a reasonable timeframe. This data provides a strong, validated starting point for the scaled-up run.
Problem 3: Product Isolation and Purification Challenges
Q: Our product crystallizes well in the lab, but in the pilot plant, we get an oil or very fine particles that are difficult to filter. How can we develop a robust crystallization process?
A: Crystallization is highly sensitive to scale-dependent factors like cooling rate, supersaturation, and nucleation. What works for a rapidly cooled flask often fails in a slowly cooled, large-volume reactor.
Causality & Troubleshooting:
-
Uncontrolled Nucleation: Rapidly cooling a large vessel creates high supersaturation, leading to rapid, uncontrolled nucleation (crashing out). This forms small, often impure particles that are difficult to filter and dry.
-
Solution: Develop a controlled cooling profile. A slow, linear cooling rate is often a good starting point. Seeding the solution with a small amount of pure crystalline material at the point of supersaturation is a highly effective way to control crystal growth and particle size.
-
-
Solvent System: The ideal crystallization solvent system should have high solubility for the product at high temperatures and low solubility at low temperatures. It must also effectively reject impurities.
-
Solution: Perform a systematic solvent screen. Test single solvents and binary/ternary mixtures. Key parameters to evaluate are summarized in the table below. Tools like Crystal16 or similar parallel crystallizers can accelerate this screening process. A good anti-solvent crystallization can often produce better-defined crystals than a simple cooling crystallization.
-
-
Residual Impurities: Impurities can act as crystal growth inhibitors or cause the product to oil out.
-
Solution: Ensure the crude material entering crystallization is of consistent and sufficient purity. An upstream wash or carbon treatment step might be necessary to remove critical impurities before crystallization.
-
| Parameter | Objective | Good Candidate Example (Hypothetical) | Poor Candidate Example (Hypothetical) |
| Solubility Gradient | High solubility at T_high, low at T_low | High | Low (poor yield) or High (oiling out) |
| Impurity Rejection | Impurities remain in the mother liquor | High | Low (product purity suffers) |
| Crystal Habit | Forms well-defined, easily filterable crystals | Needles, Prisms | Fine powders, oils |
| Boiling Point | Low enough for easy removal on drying | Toluene (111 °C) | DMF (153 °C) |
| Safety/Environmental | Low toxicity, environmentally benign | Ethanol, Ethyl Acetate | Dichloromethane, Benzene |
A patent for the related 5-bromo-7-azaindole describes a successful recrystallization using toluene with activated carbon treatment, which is a common and scalable approach for decolorizing and removing non-polar impurities.[19]
Caption: A typical workflow for a controlled, scalable crystallization.
References
-
Kristensen, J. L., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(9), 2685. Available at: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. Available at: [Link]
-
Maiti, S., et al. (2014). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Journal of Chemistry, 92(6), 488-492. Available at: [Link]
- Garnsey, M. R., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop. World Intellectual Property Organization. WO2016100651A1.
-
Rosso, V. W., et al. (2006). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 10(2), 396-402. Available at: [Link]
-
Challener, C. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology, 39(11). Available at: [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
-
Pineda, J. P. G., et al. (2020). Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. Organic Process Research & Development, 24(10), 2098-2107. Available at: [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(6), 1562-1576. Available at: [Link]
-
Maccioni, E., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(6), 7656-7668. Available at: [Link]
-
AGC Pharma Chemicals. (2023). Challenges and solutions in the synthesis of APIs. Available at: [Link]
-
Han, Y., & Organ, M. G. (2014). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Topics in Current Chemistry, 346, 1-27. Available at: [Link]
-
Maimone, T. J., et al. (2012). Divergent total syntheses of pyrroloiminoquinone alkaloids enabled by the development of a Larock/Buchwald–Hartwig annulation/cyclization. Journal of the American Chemical Society, 134(42), 17563-17566. Available at: [Link]
-
Náleková, P., et al. (2022). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. International Journal of Molecular Sciences, 23(15), 8497. Available at: [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Journal of the Iranian Chemical Society, 18, 2685-2717. Available at: [Link]
-
Payne, J. T., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 730628. Available at: [Link]
-
Jubilant Ingrevia. (2021). 3-Bromopyridine Safety Data Sheet. Available at: [Link]
-
That's Nice. (2022). The Challenges of Increased Complexity in API Development and Manufacture. Available at: [Link]
- Feng, C., et al. (2012). Preparation method for 5-bromo-7-azaindole. Google Patents. CN102584820A.
-
Challener, C. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology, 40(11). Available at: [Link]
-
Jana, R., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(13), 5631-5649. Available at: [Link]
-
Corti, F., et al. (2021). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. Catalysts, 11(5), 565. Available at: [Link]
-
Kalhoff, J., et al. (2017). Comprehensive Insights into the Thermal Stability, Biodegradability, and Combustion Chemistry of Pyrrolidinium-Based Ionic Liquids. ChemSusChem, 10(15), 3148-3159. Available at: [Link]
-
Kumar, A., et al. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(11), 7345-7357. Available at: [Link]
-
de la Cruz, J. N., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13800-13811. Available at: [Link]
-
Newman, S. G., & Biscoe, M. R. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis, 10(20), 11771-11791. Available at: [Link]
-
Upperton Pharma Solutions. (2022). Hard to Handle API Challenges. Available at: [Link]
-
Bagley, M. C., et al. (2015). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 13(23), 6499-6508. Available at: [Link]
-
Leitch, J. A., et al. (2020). Large‐Scale Synthesis. In Kirk‐Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie (International ed. in English), 58(48), 17118–17129. Available at: [Link]
-
Organic Process Research & Development. (2020). Vol. 24, No. 10. Available at: [Link]
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 74(19), 7258–7265. Available at: [Link]
-
Pipzine Chemicals. 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]
-
Nield, D. A. (2013). Mass transfer in porous media with heterogeneous chemical reaction. Transport in Porous Media, 100(3), 449-459. Available at: [Link]
-
Sharma, S., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1205. Available at: [Link]
-
PCI Synthesis. (2021). Six API Challenges That Could Be Slowing Your Development and How to Avoid Them. Available at: [Link]
-
Wiles, C., et al. (2012). Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths. Beilstein Journal of Organic Chemistry, 8, 1404-1412. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 130(49), 16484-16485. Available at: [Link]
-
Li, Y., et al. (2023). A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Molecules, 28(13), 5183. Available at: [Link]
-
Lee, S.-B., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(10), 1775. Available at: [Link]
-
Guillonneau, C., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 491-513. Available at: [Link]
-
Osorio-Lizarazo, D. F. (2013). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
AbeBooks. Halogenated Heterocycles: Synthesis, Application and Environment. Available at: [Link]
Sources
- 1. agcpharmachemicals.com [agcpharmachemicals.com]
- 2. international-pharma.com [international-pharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Six API Challenges That Could Be Slowing Your Development and How to Avoid Them - Patheon pharma services [patheon.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Comprehensive Insights into the Thermal Stability, Biodegradability, and Combustion Chemistry of Pyrrolidinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. upperton.com [upperton.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the efficient functionalization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This document provides field-proven insights, troubleshooting guides, and validated protocols to help you navigate the complexities of cross-coupling reactions with this versatile heterocyclic scaffold. The inherent differential reactivity of the C5-Bromo and C7-Chloro positions offers a unique opportunity for sequential and selective derivatization, which this guide will help you master.
Part 1: Core Principles & General FAQs
This section addresses the fundamental concepts governing the reactivity of your substrate. Understanding these principles is the first step toward rational catalyst selection and reaction design.
Question: I have two halogens on my pyrrolo[2,3-c]pyridine core. Which one will react first in a typical palladium-catalyzed cross-coupling reaction?
Answer: The C5-Bromo bond will react preferentially over the C7-Chloro bond. This selectivity is grounded in fundamental organometallic principles, specifically the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2] The reactivity of aryl halides in palladium-catalyzed reactions follows the general trend of I > Br > OTf >> Cl.[1][3] This is inversely correlated with the carbon-halogen bond dissociation energy; the weaker C-Br bond requires a lower activation energy for the palladium catalyst to insert into the bond compared to the stronger C-Cl bond.[4] By carefully selecting mild reaction conditions, you can achieve excellent chemoselectivity for mono-functionalization at the C5 position.
Question: Do I need to protect the pyrrolo N-H proton before starting my coupling reaction?
Answer: Yes, N-H protection is highly recommended. The pyrrolo N-H is acidic and can interfere with many cross-coupling reactions in several ways:
-
Base Consumption: It can be deprotonated by the base intended for the catalytic cycle, altering the stoichiometry and effectiveness of the base.
-
Catalyst Inhibition: The resulting anionic pyrrolide can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Side Reactions: For substrates with amine groups, the N-H can lead to undesired side reactions or complicate product purification.[5]
Common protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzoyl (Bz) group are effective. The choice depends on the stability of the group to the coupling conditions and the ease of its subsequent removal.
Question: What is the general strategy for selectively coupling at C5 first, and then at C7?
Answer: This is a classic sequential cross-coupling strategy that leverages the inherent reactivity difference between the C-Br and C-Cl bonds.
-
C5-Bromo Coupling: Employ milder catalytic systems known to be effective for aryl bromides but less so for chlorides. This typically involves standard palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with common phosphine ligands and bases at moderate temperatures.
-
C7-Chloro Coupling: After isolating and purifying the C5-functionalized product, you will use a more robust and active catalytic system to activate the stronger C-Cl bond. This often requires specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) and potentially stronger bases or higher reaction temperatures.
Below is a workflow diagram illustrating this strategic decision-making process.
Caption: Decision workflow for sequential coupling.
Part 2: Troubleshooting Guide for Selective C5-Br Coupling
This section is formatted as a series of frequently encountered problems during the initial, selective coupling at the C5-bromo position.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Question: My Suzuki reaction at C5 is sluggish or stalls completely. What are the likely causes and how can I fix it?
Answer: A stalled Suzuki reaction can point to several issues. Let's break them down:
-
Inefficient Base Activation: The base is critical for activating the boronic acid to form the boronate complex, which is necessary for the transmetalation step.[3]
-
Troubleshooting: If you are using a weaker base like K₂CO₃ or Na₂CO₃ with aqueous solvent, ensure it has dissolved. For anhydrous conditions, K₃PO₄ is often more effective but may require a small amount of water (3-5 equivalents) to function optimally.[6] Ensure the base is finely powdered for better reactivity.[6]
-
-
Catalyst Deactivation: The Pd(0) active species may be unstable or poisoned.
-
Protodeborylation of Boronic Acid: Your boronic acid coupling partner may be degrading before it can react. This is common with electron-deficient or heteroaryl boronic acids.
-
Troubleshooting: Switch to anhydrous conditions using K₃PO₄ as the base and a solvent like dioxane or toluene.[8] Alternatively, using the corresponding boronate ester (e.g., a pinacol ester) can improve stability.
-
Question: I'm seeing significant amounts of a de-brominated side product (7-chloro-1H-pyrrolo[2,3-c]pyridine). How can I prevent this?
Answer: De-bromination arises from a competing reaction where the aryl-palladium intermediate is protonated before it can couple with the boronic acid.
-
Troubleshooting:
-
Minimize Water: If using an aqueous base, reduce the amount of water or switch to an anhydrous system.
-
Choice of Base: Avoid strongly basic conditions with protic solvents if possible. Using a milder base like K₂CO₃ can sometimes help.
-
Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing dehalogenation.
-
| Parameter | Recommended Starting Condition for C5-Suzuki | Rationale |
| Pd Source | Pd(dppf)Cl₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) | Reliable and effective for C-Br activation.[9] |
| Ligand | dppf (comes with catalyst) or SPhos (5 mol%) | SPhos is a versatile ligand for heteroaryl couplings.[10] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Effective and generally mild enough to prevent C-Cl activation.[9][10] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/Ethanol (1:1) | Good solvating properties for a range of substrates.[10] |
| Temperature | 80-90 °C | Sufficient to promote reaction without forcing C-Cl coupling. |
B. Buchwald-Hartwig Amination (C-N Bond Formation)
Question: My Buchwald-Hartwig amination with a primary/secondary amine is giving low yields. What ligand should I be using?
Answer: Ligand choice is paramount in Buchwald-Hartwig amination. The ligand must be bulky and electron-rich to facilitate both the oxidative addition and the final C-N reductive elimination step.[11][12]
-
Troubleshooting:
-
For Primary & Secondary Amines: XPhos and SPhos are excellent starting points. XPhos is particularly robust and often effective for challenging substrates.[13] If those fail, consider RuPhos or BrettPhos, which have shown efficacy in difficult couplings on N-heterocycles.[14]
-
Use a Pre-catalyst: Using a pre-formed palladium pre-catalyst complexed with the ligand (e.g., XPhos Pd G3) ensures the correct ligand:palladium stoichiometry and provides a more active and stable catalyst source.
-
Question: I am trying to couple an amide or carbamate, but the reaction is not working. What needs to change?
Answer: Coupling amides is more challenging than amines and often requires specific conditions.
-
Troubleshooting:
-
Catalyst System: The use of XPhos is highly recommended for C-N coupling with amides.[13]
-
Base Selection: A strong, non-nucleophilic base is often required. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) are common choices. Note that these strong bases absolutely require N-H protection on the pyrrole.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential.
-
C. Sonogashira Coupling (C-C Bond Formation with Alkynes)
Question: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) product. How do I suppress this side reaction?
Answer: Alkyne homocoupling is a common side reaction catalyzed by the copper(I) co-catalyst in the presence of oxygen.[15]
-
Troubleshooting:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture (solvent, substrate, and base) is thoroughly degassed before adding the palladium and copper catalysts. Maintain a strict inert atmosphere throughout the reaction.
-
Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%. In some cases, copper-free Sonogashira conditions can be employed, although these may require specialized ligands.
-
Amine Base: Using an amine as the base and/or solvent (e.g., triethylamine, diisopropylamine) can help suppress homocoupling.
-
Part 3: Advanced Topic - Activating the C7-Cl Bond
Question: I have successfully coupled at the C5-Br position. How do I now activate the C7-Cl bond for a second, different coupling?
Answer: Activating an aryl chloride requires a more potent catalytic system than for an aryl bromide because the C-Cl bond is stronger and its oxidative addition to Pd(0) is significantly slower.[3]
-
Strategy & Causality:
-
High-Activity Catalyst: This is non-negotiable. You must use a catalyst system known for activating aryl chlorides. The prime candidates are palladium pre-catalysts based on bulky, electron-donating biaryl phosphine ligands.
-
Top Choice: XPhos-based catalysts (e.g., XPhos Pd G3). The steric bulk and electron-donating ability of the XPhos ligand promote the difficult oxidative addition to the C-Cl bond.[13]
-
Other Options: SPhos, RuPhos, and other advanced Buchwald ligands can also be effective and may require screening.[8]
-
-
Stronger Base: A stronger base is often needed. For Suzuki reactions, K₃PO₄ is a good choice. For Buchwald-Hartwig aminations, a very strong base like LiHMDS or NaOtBu is typically required.[16]
-
Higher Temperature: The increased bond strength of C-Cl necessitates more thermal energy. Temperatures in the range of 100-120 °C are common for these transformations.
-
The combination of a highly active ligand and more forcing conditions provides the necessary energy to overcome the higher activation barrier of C-Cl bond cleavage.
Part 4: Experimental Protocol
Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a representative reaction for the selective coupling of an arylboronic acid at the C5-bromo position of N-Boc-5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Materials:
-
N-Boc-5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add N-Boc-5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water to create a 4:1 or 5:1 mixture (e.g., for every 4 mL of dioxane, add 1 mL of water). The total solvent volume should be sufficient to make a 0.1 M solution with respect to the starting material.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.05 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure C5-arylated product.
-
References
-
HVL, L., Le, T. H., Olsen, C. A., & Kristensen, J. L. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(16), 3581. [Link]
-
Scott, T. L., & Ball, N. D. (2018). Cross-Coupling of Heteroatomic Electrophiles. Synthesis, 50(23), 4559–4583. [Link]
-
Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Barreiro, E. J. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Inorganics, 6(4), 114. [Link]
-
Viciu, M. S., et al. (2004). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 69(22), 7729–7734. [Link]
-
Sheng, R., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis, 12(21), 13547–13567. [Link]
-
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... [Link]
-
ResearchGate. (2018). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. [Link]
-
Barreiro, E. J. L., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Universidade Nova de Lisboa. [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Doyle Group, UCLA. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Vautravers, N. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Das, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7851–7865. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
Reddit. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
ResearchGate. (2010). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]
-
YouTube. (2019). Sonogashira coupling. [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Wikipedia. (n.d.). XPhos. [Link]
-
MDPI. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. [Link]
-
PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
RSC Publishing. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5, 23210. [Link]
-
Radboud Repository. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(10), 11662–11675. [Link]
-
ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
St. John's University & College of St. Benedict. (n.d.). Oxidative addition and palladium coupling. [Link]
-
NTU Scholars. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oxidative addition and palladium coupling [employees.csbsju.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. XPhos - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Development for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Analysis
Welcome to the technical support center for the HPLC analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. The content is structured in a user-friendly question-and-answer format to directly address common challenges encountered during method development and routine analysis.
Introduction to the Analyte and HPLC Analysis
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound. Its structure, containing both a pyrrole and a pyridine ring, presents unique considerations for chromatographic analysis. The presence of the basic pyridine nitrogen and the potentially acidic pyrrole proton means that the analyte's ionization state can be influenced by the mobile phase pH. A robust, stability-indicating HPLC method is crucial for ensuring the accurate quantification of the active pharmaceutical ingredient (API) and the detection of any potential impurities or degradation products.[1][2][3][4][5]
This guide will walk you through the critical aspects of method development, from initial column and mobile phase selection to troubleshooting common issues like poor peak shape and retention time instability.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine?
A1: A reversed-phase HPLC method is the most common and recommended starting point for analyzing polar aromatic compounds like this.[6][7] A typical initial setup would be:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are versatile and provide good retention for a wide range of compounds.[3][6][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A simple acidic mobile phase is a good starting point to ensure the pyridine nitrogen is protonated, which can lead to better peak shape.[8] Acetonitrile is a common organic modifier. |
| Gradient | 10-90% B over 20 minutes | A broad gradient allows for the elution of the main compound and any potential impurities with different polarities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at ~230 nm or 254 nm | A photodiode array (DAD) detector is recommended to assess peak purity.[1][3] |
| Injection Vol. | 10 µL | A standard injection volume. |
This starting method will likely need optimization to achieve the desired separation and peak shape.
Q2: My peak for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for basic compounds like this is a common issue in reversed-phase HPLC.[10] The primary cause is often secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based column packing.
Here is a systematic approach to troubleshooting peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the pyridine nitrogen. This ensures it is fully protonated and less likely to interact with silanols. Using 0.1% trifluoroacetic acid (TFA) or formic acid is a common practice.[8]
-
Use a Buffer: If pH adjustment alone is not sufficient, incorporate a buffer like phosphate or acetate at a concentration of 10-20 mM. Buffers help maintain a consistent pH throughout the column.[11]
-
Column Selection: If tailing persists, consider a different column. Modern, high-purity silica columns with end-capping are designed to have minimal silanol activity. Alternatively, a phenyl-hexyl stationary phase can offer different selectivity and reduce tailing for aromatic compounds.
-
Sample Concentration: Injecting too much sample can lead to peak fronting or tailing. Try reducing the sample concentration.
Q3: I am seeing a drift in the retention time of my analyte. What could be the cause?
A3: Retention time drift can be caused by several factors, often related to the column, mobile phase, or HPLC system itself.
| Potential Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. For gradient methods, this can take 10-20 column volumes. |
| Mobile Phase Composition | If using a premixed mobile phase, ensure it is well-mixed. If using online mixing, check for pump proportioning issues. Solvent evaporation can also alter the mobile phase composition over time. |
| Column Temperature | Fluctuations in ambient temperature can affect retention time. Use a column oven to maintain a stable temperature.[12] |
| Column Contamination | Strongly retained sample components can build up on the column, altering its chemistry. Implement a column washing step after each sequence. |
| Mobile Phase pH | For ionizable compounds, small changes in mobile phase pH can lead to significant retention time shifts. Ensure the mobile phase is adequately buffered.[11] |
Q4: How do I develop a stability-indicating method for this compound?
A4: A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[3][4][5] The key is to demonstrate specificity.
Caption: Workflow for developing a stability-indicating method.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.[1][2]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. The goal is to achieve baseline separation between the main peak and all degradation product peaks.
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | System pressure is significantly higher than normal. | 1. Blockage in the system (e.g., guard column, column frit).2. Precipitated buffer in the mobile phase. | 1. Remove the column and check the system pressure. If normal, the column is blocked. Try back-flushing the column. If the issue persists, replace the column frit or the column.[10][13]2. Ensure buffer is fully dissolved in the mobile phase. Filter the mobile phase. |
| No Peaks | No peaks are observed in the chromatogram. | 1. Injector issue.2. Detector issue (e.g., lamp off).3. No sample in the vial. | 1. Check the injector for proper operation.2. Verify detector settings and lamp status.3. Confirm the sample was correctly prepared and placed in the autosampler. |
| Split Peaks | Peaks appear as two or more merged peaks. | 1. Partially blocked column inlet frit.2. Column void.3. Sample solvent incompatible with the mobile phase. | 1. Back-flush the column. If this fails, replace the frit or the column.[10]2. Replace the column.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Broad Peaks | Peaks are wider than expected, leading to poor resolution. | 1. High extra-column volume.2. Column contamination or aging.3. Inappropriate mobile phase pH. | 1. Use shorter tubing with a smaller internal diameter between the injector, column, and detector.2. Wash the column with a strong solvent. If the problem persists, replace the column.3. Optimize the mobile phase pH to ensure the analyte is in a single ionic state. |
References
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Development and validation of a stability indicating RP-HPLC-DAD method for the determin
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- Troubleshooting Peak Shape Problems in HPLC.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- HPLC Column Selection Guide. Aurora Pro Scientific.
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. Journal of Pharmaceutical Analysis.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
Sources
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
Validation & Comparative
A Comprehensive Guide to the Characterization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Among its various isomeric forms, the 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has garnered significant interest. This guide provides a detailed characterization of a key derivative, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, and presents a comparative analysis with its analogs, offering insights into their synthesis, physicochemical properties, and biological activities to aid in drug discovery and development efforts.
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold: An Overview
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a di-halogenated heterocyclic compound that serves as a versatile building block in the synthesis of more complex molecules. The presence of bromine and chlorine atoms at positions 5 and 7, respectively, provides strategic handles for further functionalization through various cross-coupling reactions, making it an attractive starting material for creating diverse chemical libraries.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | Sigma-Aldrich[1] |
| Molecular Weight | 231.48 g/mol | Sigma-Aldrich[1] |
| CAS Number | 1198096-48-8 | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
Synthesis and Characterization
A plausible synthetic workflow is outlined below. This conceptual pathway is based on established synthetic methodologies for related azaindole derivatives.
Conceptual Synthetic Workflow. This diagram illustrates a general, multi-step approach to the synthesis of the target compound, starting from a functionalized pyridine.
Key Characterization Techniques
The definitive identification and purity assessment of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its analogs rely on a combination of spectroscopic and chromatographic techniques.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR would provide critical information.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the three protons on the pyrrolopyridine core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atom in the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the carbon atoms of the bicyclic system. The chemical shifts of the carbons directly attached to the bromine and chlorine atoms would be significantly affected.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₄BrClN₂ by providing a highly accurate mass measurement. The isotopic pattern resulting from the presence of bromine and chlorine isotopes would be a characteristic feature in the mass spectrum.
2.1.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would be typically employed.
Standard Operating Protocol: HPLC Purity Analysis
This protocol outlines a general method for determining the purity of halogenated pyrrolopyridine derivatives.
Objective: To determine the purity of the synthesized compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Rationale for Experimental Choices:
-
A C18 column is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.
-
A gradient elution is employed to ensure the efficient separation of the main compound from potential impurities with different polarities.
-
UV detection at 254 nm is a common choice for aromatic and heteroaromatic compounds.
Analytical Workflow for Compound Characterization. This diagram shows the key analytical techniques used to confirm the structure, identity, and purity of the synthesized compounds.
Comparative Analysis of Analogs
The true value of a scaffold like 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in its potential for derivatization to generate analogs with improved biological activity and drug-like properties. Below is a comparison of related pyrrolopyridine analogs that have been investigated as kinase inhibitors.
Table 1: Biological Activity of Substituted Pyrrolopyridine Analogs as Kinase Inhibitors
| Compound ID | Scaffold | Substitution | Target Kinase | IC₅₀ (nM) | Reference |
| Analog A | 1H-pyrrolo[3,2-c]pyridine | Varied aryl and heteroaryl groups | FMS | 30 | [2] |
| Analog B | 1H-pyrrolo[3,2-c]pyridine | Varied aryl and heteroaryl groups | FMS | 60 | [2] |
| Analog C | 1H-pyrrolo[2,3-b]pyridine | 3-substituted derivatives | Cdc7 | 7 | [3] |
| Analog D | 1H-pyrrolo[2,3-b]pyridine-7-amine | 1-substituted derivatives | H+/K+ ATPase | Potent in vivo activity | [4] |
Note: The IC₅₀ values are presented as reported in the respective literature and may have been determined under different assay conditions.
The data in Table 1 highlights the versatility of the pyrrolopyridine core. Modifications at different positions on the ring system can lead to potent and selective inhibitors of various protein kinases. For instance, analogs of the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibition of FMS kinase, a target in inflammatory diseases and cancer.[2] Similarly, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have been developed as highly potent inhibitors of Cdc7 kinase, a key regulator of DNA replication and a target for cancer therapy.[3] Furthermore, functionalization of the 1H-pyrrolo[2,3-c]pyridine core has led to the discovery of potent potassium-competitive acid blockers.[4]
Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationships of the chemical scaffold. For pyrrolopyridine-based kinase inhibitors, the following general SAR principles can be inferred from the existing literature:
Structure-Activity Relationship (SAR) Insights. This diagram illustrates how modifications at different positions of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold can impact its biological activity and physicochemical properties.
-
Pyrrole N-H: The nitrogen of the pyrrole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site. This interaction is a common feature of many Type I kinase inhibitors.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence potency and selectivity. Halogen atoms, as in the title compound, can serve as handles for introducing larger, more complex groups that can occupy specific pockets within the kinase active site.
-
Substituents on the Pyrrole Ring: Modifications at other positions on the pyrrole ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for developing a successful drug candidate.
Conclusion
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. Its di-halogenated nature provides ample opportunities for synthetic diversification. A thorough characterization using modern analytical techniques is paramount to ensure the quality and identity of this key building block and its subsequent analogs. The comparative data on related pyrrolopyridine derivatives demonstrate the potential of this scaffold to yield potent and selective modulators of various biological targets. Future exploration of the chemical space around this core, guided by a systematic understanding of its structure-activity relationships, holds significant promise for the discovery of new and effective medicines.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
Ahn, J. H., et al. (2018). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Journal of Medicinal Chemistry, 61(17), 7849-7861. [Link]
-
Iaroshenko, V. O. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Zhang, Y., et al. (2020). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 24(6), 1085-1090. [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569. [Link]
-
Wang, Y., et al. (2022). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]
- CN102584820A - Preparation method for 5-bromo-7-azaindole. (2012).
- CN108997340B - Synthetic method of 5-bromo-7-azaindole. (2020).
-
Bultman, M. S., et al. (2017). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 82(15), 7935-7948. [Link]
-
Wang, X., et al. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849. [Link]
-
Vanotti, E., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-4390. [Link]
Sources
- 1. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.cn]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection and optimization of core heterocyclic scaffolds are paramount to successful therapeutic innovation. The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to indole and its capacity for diverse biological activities.[1][2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a powerful tool for lead optimization.
This guide provides a comparative analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives. While direct comparative studies on a wide range of derivatives of this specific scaffold are not extensively published, this document will synthesize available data on related pyrrolopyridine isomers and halogenated analogues to provide a predictive framework for structure-activity relationship (SAR) studies. We will delve into the synthesis, potential biological applications, and experimental protocols relevant to the evaluation of this promising class of compounds.
The 1H-pyrrolo[2,3-c]pyridine Scaffold: A Versatile Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-c]pyridine core is an isomer of the more commonly studied 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The placement of the nitrogen atom in the pyridine ring significantly influences the electron distribution, hydrogen bonding capabilities, and overall topology of the molecule, thereby affecting its interaction with biological targets.[1] This scaffold has been successfully employed in the development of inhibitors for a variety of protein classes, including kinases and epigenetic enzymes.[3][4][5]
The 5-bromo and 7-chloro substitutions on this scaffold provide several key advantages:
-
Modulation of Physicochemical Properties: The halogens can increase lipophilicity, potentially enhancing membrane permeability.
-
Metabolic Stability: Introduction of halogens can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.
-
Orthogonal Synthetic Handles: The bromine and chlorine atoms offer distinct reactivities, allowing for selective functionalization through various cross-coupling reactions to explore the chemical space around the core.
Comparative Analysis of Biological Activities: Insights from Related Scaffolds
Given the limited specific data on 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives, we will draw parallels from closely related pyrrolopyridine isomers to infer potential therapeutic applications and guide derivatization strategies.
Kinase Inhibition: A Prominent Application
The broader family of azaindoles is well-established in the realm of kinase inhibition.[2] Different isomers and substitution patterns have yielded potent inhibitors of various kinases.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h from a reported series demonstrated IC50 values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[6] This compound also exhibited anti-proliferative and pro-apoptotic effects in breast cancer cell lines.[6] This suggests that the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold could serve as a starting point for developing novel FGFR inhibitors.
-
Cyclin-Dependent Kinase (CDK) Inhibition: 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones have been developed as highly selective CDK2 inhibitors.[7] The pyrrolopyrimidine core is structurally related to pyrrolopyridines. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, showing significant anti-tumor activity in colorectal cancer models.[8]
-
Focal Adhesion Kinase (FAK) Inhibition: 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent FAK inhibitors. The optimized compound 18h in one study showed a FAK IC50 of 19.1 nM and potent anti-proliferative activity in several cancer cell lines.[3]
The following table summarizes the inhibitory activities of representative pyrrolopyridine and related derivatives against various kinases.
| Scaffold | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 4h | FGFR1 | 7 | [6] |
| FGFR2 | 9 | [6] | ||
| FGFR3 | 25 | [6] | ||
| 1H-pyrrolo[2,3-b]pyridine | Compound 22 | CDK8 | 48.6 | [8] |
| 7H-pyrrolo[2,3-d]pyrimidine | Compound 18h | FAK | 19.1 | [3] |
Epigenetic Targets: Lysine-Specific Demethylase 1 (LSD1) Inhibition
Recent studies have identified pyrrolo[2,3-c]pyridines as a new class of highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[4][5] One derivative, compound 46 , exhibited an IC50 of 3.1 nM against LSD1 and potent sub-nanomolar anti-proliferative activity in acute leukemia and small-cell lung cancer cell lines.[4][5] This highlights a very promising therapeutic avenue for derivatives of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold.
Synthetic Strategies and Derivatization
The synthesis of the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core and its subsequent functionalization are crucial for exploring the SAR of its derivatives.
Synthesis of the Core Scaffold
The synthesis of the 1H-pyrrolo[2,3-c]pyridine core can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrrole precursors.[9]
A general synthetic workflow for a related 6-azaindole is depicted below:
Caption: Potential sites for derivatization on the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold.
Experimental Protocols
To facilitate research in this area, we provide representative experimental protocols for the synthesis of a related azaindole and a standard kinase inhibition assay.
Synthesis of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative
This protocol is adapted from the synthesis of FGFR inhibitors. [6] Step 1: Synthesis of Intermediate 3a
-
To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent, add the desired R-substituted aldehyde (1.2 eq).
-
Heat the reaction mixture at 50 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography to yield the intermediate alkene.
Step 2: Reduction to the Final Product 4a
-
Dissolve the intermediate from Step 1 (1.0 eq) in acetonitrile.
-
Add triethylsilane (3.0 eq) and trifluoroacetic acid (3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a protein kinase.
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Assay Procedure:
-
Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the FGFR1 enzyme and the peptide substrate in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
The following diagram illustrates the workflow for the kinase inhibition assay:
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. By leveraging the extensive knowledge base of related azaindole and pyrrolopyrimidine derivatives, researchers can rationally design and synthesize libraries of compounds with a high potential for potent and selective biological activity. The strategic use of the bromo and chloro substituents as synthetic handles for diversification is key to unlocking the full potential of this scaffold. Future work should focus on the systematic exploration of substitutions at the N1, C5, and C7 positions to build a comprehensive SAR and to identify lead compounds with optimal drug-like properties for further preclinical and clinical development.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 12345-12356.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Eur. J. Med. Chem., 2024, 265, 116045.
- Azaindole Therapeutic Agents. Curr. Med. Chem., 2021, 28(33), 6786-6805.
- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Eur. J. Med. Chem., 2017, 138, 984-997.
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med. Chem. Lett., 2023, 14(10), 1403-1409.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. J. Med. Chem., 2022, 65(18), 12266-12285.
- Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Med. Chem. Lett., 2023, 14(10), 1403-1409.
- Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 2022, 27(19), 6530.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 2021, 26(16), 4994.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(3), o381.
-
Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]
- Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chem. Rev., 2000, 100(11), 3909-3942.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 2022, 27(15), 4976.
- Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Front. Chem., 2023, 11, 1245869.
- Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. J. Med. Chem., 2022, 65(20), 13586-13606.
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 2023, 28(15), 5851.
- Preparation method for 5-bromo-7-azaindole. CN102584820A.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. J. Med. Chem., 2014, 57(11), 4578-4595.
- Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Bioorg. Med. Chem., 2016, 24(18), 4237-4247.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Org. Chem. Front., 2021, 8, 466-513.
- Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. Eur. J. Chem., 2022, 13(4), 360-368.
- Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. ACS Omega, 2024, 9(2), 2634-2649.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Validation of Novel 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Compounds
Abstract
The pyrrolopyridine scaffold is a cornerstone in modern medicinal chemistry, with isomers like 7-azaindole and the emerging 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core to numerous therapeutic candidates.[1][2] The introduction of specific halogenation patterns, such as in 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, offers a powerful strategy to modulate physicochemical properties and target engagement. However, the synthesis of such multi-substituted heterocycles can yield a variety of regioisomers, making unambiguous structural validation not just a regulatory formality, but a scientific necessity. This guide provides an in-depth, integrated approach to the structural elucidation of novel 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine compounds, designed for researchers and drug development professionals. We will compare and contrast orthogonal analytical techniques, explaining the causality behind their selection and demonstrating how their combined data creates a self-validating system for definitive structural confirmation.
The Strategic Importance of the 6-Azaindole Scaffold
Nitrogen-containing heterocycles are fundamental motifs in drug discovery, prized for their ability to form key interactions with biological targets.[3] While the 7-azaindole scaffold is well-explored, its 6-azaindole isomer (pyrrolo[2,3-c]pyridine) presents a distinct vector space for molecular interactions, influencing properties like pKa and hydrogen bonding potential.[4] The targeted placement of a bromine atom at the 5-position and a chlorine atom at the 7-position creates a unique electronic and steric profile, potentially enhancing target affinity, metabolic stability, or cell permeability.[5] Given these high stakes, confirming that the synthesized molecule is indeed the intended 5-Bromo-7-chloro isomer, and not an alternative like a 4-Bromo-7-chloro or a rearranged scaffold, is paramount.
An Integrated Workflow for Unambiguous Validation
No single analytical technique can definitively validate a novel structure in isolation. A robust validation package relies on the convergence of data from multiple, orthogonal methods. The causality is clear: each technique probes a different molecular attribute, and their collective agreement provides the highest level of confidence. A typical workflow should be systematic, beginning with rapid, high-throughput methods and progressing to more definitive, in-depth analyses.
Caption: Integrated workflow for novel compound structural validation.
Comparative Analysis of Key Validation Techniques
High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Causality: HRMS is the first line of inquiry. Its purpose is to confirm the elemental composition. For a halogenated compound, this technique is particularly powerful due to the unique isotopic signatures of chlorine and bromine.[6] Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), while bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This results in a highly characteristic isotopic pattern for the molecular ion (M⁺) cluster that is computationally predictable and serves as a crucial first validation gate. The high resolution (typically <5 ppm mass accuracy) allows for the confident determination of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
-
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be sonicated briefly to ensure complete dissolution.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) immediately before the run using a known calibration standard.
-
Data Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min) into an electrospray ionization (ESI) source in positive ion mode. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion cluster. Compare the measured accurate mass of the monoisotopic peak (containing ³⁵Cl and ⁷⁹Br) with the theoretical mass. The mass error should be less than 5 ppm.[7] Compare the observed isotopic distribution pattern with the theoretical pattern for a C₇H₄BrClN₂ species.
-
-
Data Comparison Table:
| Feature | Expected Data for C₇H₄BrClN₂ | Alternative (Hypothetical C₇H₄Br₂N₂) |
| Monoisotopic Mass | 230.9328 | 274.8822 |
| M⁺ Peak (m/z) | ~230.9 | ~274.9 |
| M+2 Peak (m/z) | ~232.9 | ~276.9 |
| M+4 Peak (m/z) | ~234.9 | ~278.9 |
| Isotopic Pattern Ratio | Complex pattern due to both Br and Cl | ~1:2:1 ratio (characteristic of two Br atoms) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.[8] For differentiating isomers of pyrrolopyridine, it is indispensable. ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (through spin-spin coupling), while ¹³C NMR reveals the number of unique carbon environments.[9] For a complex scaffold like this, 2D NMR techniques are not optional; they are critical for assembling the structure piece by piece.
-
Experimental Protocols:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing the N-H proton.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds. This is crucial for identifying connectivity across quaternary carbons and heteroatoms, which is key to confirming the overall ring structure.[10]
-
-
-
Predicted Data & Isomer Comparison: The key to differentiating the target 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine from its [2,3-b] isomer (7-azaindole) lies in the number of aromatic proton signals and their coupling patterns.
| Technique | Predicted Data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Comparison with 5-Bromo-7-chloro-1H-pyrrolo[2,3-b]pyridine |
| ¹H NMR | Four aromatic signals: One singlet (H4), one singlet (H2), one doublet (H6), and one doublet (H3). The N-H proton will be a broad singlet. | Three aromatic signals: A doublet (H2), a doublet (H3), and a singlet (H4), and a singlet (H6). |
| ¹³C NMR | Seven aromatic carbon signals. | Seven aromatic carbon signals. |
| HMBC | Crucial correlations: The H4 proton should show a correlation to the carbon bearing the chlorine (C7). The H6 proton should show a correlation to the carbon bearing the bromine (C5). | The H4 proton would show a correlation to the carbon bearing the bromine (C5). The H6 proton would show a correlation to the bridgehead carbon (C7a). |
digraph "HMBC_Connectivity" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead=curve, arrowsize=0.7];Structure [label=<"0" CELLBORDER="0" CELLSPACING="0">
"https://i.imgur.com/example.png" SCALE="TRUE"/> 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
>];
subgraph "cluster_hmbc" { label = "Key HMBC Correlations (³JCH)"; style= "rounded"; color="#4285F4"; bgcolor="#FFFFFF"; H4 [label="H4", fontcolor="#EA4335"]; C7 [label="C7-Cl", fontcolor="#4285F4"]; H6 [label="H6", fontcolor="#EA4335"]; C5 [label="C5-Br", fontcolor="#4285F4"]; H2 [label="H2", fontcolor="#EA4335"]; C7a [label="C7a", fontcolor="#4285F4"]; H4 -> C7 [label="³J"]; H6 -> C5 [label="³J"]; H2 -> C7a [label="³J"]; }
}
Caption: Key HMBC correlations to confirm the scaffold. (Note: Image placeholder used for chemical structure).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies. For this molecule, the key absorptions will be the N-H stretch of the pyrrole ring and the characteristic vibrations of the aromatic C-H and C=C/C=N bonds.[11] While not as structurally definitive as NMR, it provides complementary evidence and can quickly rule out alternative structures with different functional groups (e.g., carbonyls from side reactions).
-
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is typically analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is then placed on the crystal, pressure is applied, and the sample spectrum is recorded (e.g., 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Expected Data Table:
| Wavenumber Range (cm⁻¹) | Assignment | Expected Observation |
| 3200 - 3400 | N-H Stretch (pyrrole) | Medium to strong, potentially broad peak. |
| 3000 - 3100 | Aromatic C-H Stretch | Weak to medium sharp peaks.[12] |
| 1550 - 1650 | C=C and C=N Ring Stretching | Multiple medium to strong sharp peaks.[13] |
| 650 - 900 | C-H Out-of-plane Bending | Pattern is indicative of substitution on the aromatic rings. |
| 500 - 700 | C-Cl and C-Br Stretch | Weak to medium peaks in the fingerprint region. |
Single Crystal X-Ray Crystallography
-
Expertise & Causality: This is the gold standard for structural validation.[14] When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of electron density, revealing the precise location of every atom and confirming the exact connectivity and isomeric form of the molecule.[15] It is the ultimate arbiter that validates the hypotheses drawn from spectroscopic data.
-
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step.[16] A common method is slow evaporation. Dissolve the purified compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane). Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. Other methods include vapor diffusion and cooling crystallization.
-
Crystal Mounting: Select a high-quality, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a loop.[17]
-
Data Collection: Mount the crystal on a diffractometer. The crystal is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.
-
Conclusion: A Self-Validating System
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]
-
Negri, F., & Zgierski, M. Z. (2003). The Photophysical Properties of 6-Azaindole. The Journal of Physical Chemistry A, 107(42), 8945-8954. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3205. [Link]
-
Harris, C. S., & Kiparissis, Y. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]
-
Wang, X., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4983. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. Retrieved from [Link]
-
Brückner, C., et al. (2003). Syntheses, structures, modification, and optical properties of meso-tetraaryl-2,3-dimethoxychlorin, and two isomeric meso-tetraaryl-2,3,12,13-tetrahydroxybacteriochlorins. The Journal of Organic Chemistry, 68(15), 5974-5986. [Link]
-
Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1933. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-668. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Ghang, Y. J., et al. (2014). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 53(29), 7602-7605. [Link]
-
ResearchGate. (n.d.). Design, synthesis and pharmacological evaluation of nitrogen heterocycles as tyrosine kinase inhibitors. Retrieved from [Link]
-
Balakin, K. V., et al. (2021). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Szelenberger, R., & Satała, G. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
YouTube. (2015). Interpreting NMR Spectra 1. [Link]
-
ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]
-
Re-Bar, K. M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1747-1758. [Link]
-
Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579-599. [Link]
-
LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 3), 293-305. [Link]
-
ResearchGate. (n.d.). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Retrieved from [Link]
-
Findlay, R. H., et al. (1984). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 781-789. [Link]
-
Hafez, H. N., et al. (2018). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents. BMC Chemistry, 12(1), 1-13. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]
-
Liu, Y., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Molecules, 28(8), 3568. [Link]
-
LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]
-
Reddy, T. S., & G, N. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(18), 5134-5162. [Link]
-
Kumar, V. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(7), 1051-1053. [Link]
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 10. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. iucr.org [iucr.org]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Researcher's Guide to Spectroscopic Differentiation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and Its Regioisomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrrolo[2,3-c]pyridines, a class of compounds known for their diverse biological activities, often present significant analytical challenges, particularly in distinguishing between closely related regioisomers. This guide provides an in-depth spectroscopic comparison of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its potential regioisomers, offering a robust framework for unambiguous identification. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by experimental data from peer-reviewed literature.
The differentiation of these isomers is not merely an academic exercise; the specific substitution pattern on the pyrrolopyridine core can dramatically influence a molecule's biological target engagement, metabolic stability, and overall pharmacological profile. For drug development professionals, an early and accurate structural confirmation can prevent costly downstream failures and accelerate the journey from discovery to clinical application.
The Challenge of Regioisomerism
The core structure under consideration is a 1H-pyrrolo[2,3-c]pyridine (also known as 6-azaindole) scaffold, substituted with one bromine and one chlorine atom. Depending on the synthetic route, several regioisomers are possible. The primary focus of this guide is to distinguish the target compound, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, from its most likely alternative, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine. Other isomers, such as those with substitution on the pyrrole ring, will also be considered in the context of a comprehensive analytical strategy.
This guide will systematically explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to tackle this analytical challenge. Each section will detail the theoretical basis, provide a step-by-step experimental protocol, and present expected data in a comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments can provide a complete picture of the molecule's connectivity and spatial arrangement.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The proton NMR spectrum offers the initial and most direct insight into the substitution pattern on the aromatic rings. The chemical shifts and coupling constants of the remaining protons are highly sensitive to the electronic effects of the halogen substituents.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Expected Chemical Shift (ppm) for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | Key Differentiators |
| H-2 | ~6.6 - 6.8 | ~6.6 - 6.8 | Minimal difference expected. |
| H-3 | ~7.4 - 7.6 | ~7.4 - 7.6 | Minimal difference expected. |
| H-4 | ~8.0 - 8.2 | Singlet | The presence of a singlet for H-4 in the 7-bromo-5-chloro isomer is a key distinguishing feature. |
| H-6 | Singlet | ~7.8 - 8.0 | The presence of a singlet for H-6 in the 5-bromo-7-chloro isomer is a key distinguishing feature. |
| N-H | ~12.0 - 12.5 | ~12.0 - 12.5 | Broad singlet, highly dependent on solvent and concentration. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The use of DMSO-d₆ is often advantageous as it can help in observing the N-H proton.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, including the potentially slowly relaxing N-H proton.
-
-
Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being influenced by the electronegativity of the directly attached and neighboring substituents.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | Expected Chemical Shift (ppm) for 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine | Key Differentiators |
| C-2 | ~100 - 105 | ~100 - 105 | |
| C-3 | ~125 - 130 | ~125 - 130 | |
| C-3a | ~128 - 132 | ~128 - 132 | |
| C-4 | ~115 - 120 | ~118 - 122 | |
| C-5 | ~110 - 115 (bearing Br) | ~140 - 145 (bearing Cl) | Significant downfield shift for C-5 in the 7-bromo-5-chloro isomer due to the higher electronegativity of chlorine. |
| C-7 | ~145 - 150 (bearing Cl) | ~112 - 118 (bearing Br) | Significant upfield shift for C-7 in the 7-bromo-5-chloro isomer. |
| C-7a | ~148 - 152 | ~148 - 152 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy: Unambiguous Assignment through Correlations
While 1D NMR provides strong indicative evidence, 2D NMR experiments like HSQC and HMBC are crucial for definitive structural confirmation.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern. For example, in the 5-bromo-7-chloro isomer, the H-4 proton should show a correlation to C-5 (bearing bromine) and C-7a. In the 7-bromo-5-chloro isomer, the H-6 proton would show a correlation to C-5 (bearing chlorine) and C-7a.
Experimental Workflow for 2D NMR
Caption: Workflow for unambiguous regioisomer identification using NMR spectroscopy.
Mass Spectrometry (MS): Fingerprinting Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to differentiate between isomers. While regioisomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[1]
Expected Fragmentation Patterns:
The fragmentation of halogenated aromatic compounds is often characterized by the loss of the halogen atom or a hydrogen halide.[2][3] The relative stability of the resulting fragment ions can be influenced by the position of the substituents.
For both 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its 7-bromo-5-chloro regioisomer, the molecular ion peak (M⁺) will appear as a characteristic cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio).
Key fragmentations to monitor include:
-
[M-Br]⁺: Loss of a bromine radical.
-
[M-Cl]⁺: Loss of a chlorine radical.
-
[M-HBr]⁺: Loss of hydrogen bromide.
-
[M-HCl]⁺: Loss of hydrogen chloride.
-
[M-HCN]⁺: Loss of hydrogen cyanide from the pyrrole ring.
The relative intensities of these fragment ions can provide clues to the isomeric structure. For instance, the loss of the substituent at the 7-position might be favored due to the proximity to the pyridine nitrogen. A detailed analysis of the tandem MS (MS/MS) spectra of the molecular ion can be particularly informative.[1]
Experimental Protocol: GC-MS or LC-MS
-
Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC) or Liquid Chromatography (LC). GC is suitable for volatile and thermally stable compounds, while LC is more versatile.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common choice for GC-MS and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS, often requiring subsequent tandem MS (MS/MS) to induce fragmentation.
-
Mass Analysis: Acquire full scan mass spectra to identify the molecular ion cluster.
-
Tandem MS (MS/MS): Select the monoisotopic molecular ion as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.
-
Data Analysis: Compare the fragmentation patterns of the unknown sample with those of known standards or with theoretically predicted patterns.
Logical Flow of MS Analysis
Caption: Step-by-step process for regioisomer differentiation using mass spectrometry.
Infrared (IR) Spectroscopy: A Complementary Technique
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. While it may not be the primary technique for distinguishing these specific regioisomers, it can serve as a valuable complementary method for confirming the presence of key functional groups and for quality control purposes.
The N-H stretching vibration in the pyrrole ring (typically around 3100-3400 cm⁻¹) and the aromatic C-H and C=C/C=N stretching vibrations will be present in the spectra of both isomers. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these can be difficult to interpret without authentic reference spectra.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a convenient and rapid technique.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, and aromatic ring vibrations. Compare the fingerprint region of the unknown sample with that of a known standard if available.
Conclusion
The unambiguous identification of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its regioisomers is a critical step in the chemical synthesis and drug development process. A multi-technique spectroscopic approach is essential for achieving a high degree of confidence in the structural assignment. While ¹H and ¹³C NMR provide the most definitive data for distinguishing these isomers, mass spectrometry offers valuable confirmation of the molecular weight and can provide supporting evidence through the analysis of fragmentation patterns. IR spectroscopy serves as a useful complementary technique for functional group analysis and quality control. By following the detailed protocols and interpretative guidelines presented in this guide, researchers can confidently navigate the analytical challenges posed by the regioisomerism of halogenated pyrrolopyridines.
References
-
PubChem. 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. [Link]
- Gooch, J.W. (2011). HPLC and CE ofptides and Proteins. In: Gooch, J.W. (eds) Encyclopedic Dictionary of Polymers. Springer, New York, NY.
-
Lee, J., et al. (2014). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Toxicology, 32(2), 263-271. [Link]
- Khazi, I. A. M., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry, 53(5), 1475-1480.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., et al. (2008). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine. Wiley-VCH. [Link]
-
Balabanovich, A. I., et al. (2005). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Journal of Analytical Toxicology, 29(6), 485-492. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Derivatives: An X-ray Crystallography Perspective
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and antiviral agents.[1][2] The precise substitution of this heterocyclic system with halogens, such as in 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, allows for the fine-tuning of a molecule's physicochemical properties, thereby influencing its biological activity and pharmacokinetic profile.[3] Accurate determination of the three-dimensional atomic arrangement of these derivatives is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for solid-state structural elucidation of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives. We will explore the experimental workflow with causal explanations, compare its performance with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the supporting data necessary for researchers to make informed decisions in their drug development pipelines.
While the specific crystal structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is not publicly available as of this writing, we will draw upon the extensive crystallographic data of the closely related analog, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), to establish a robust and predictive framework.[4][5]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the atomic positions within a crystalline solid. This technique is unparalleled in its ability to reveal precise bond lengths, bond angles, and intermolecular interactions, which are critical for understanding how a molecule packs in the solid state and interacts with its biological target.[6] For halogenated 7-azaindole derivatives, this method can definitively confirm the regiochemistry of the halogen substitutions and reveal the nature of hydrogen bonding and potential halogen bonding interactions that influence crystal packing.[6][7]
Experimental Workflow: From Powder to Solved Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires careful execution and an understanding of the underlying principles. The following protocol is based on established methods for crystallizing and analyzing 7-azaindole derivatives.[4][7]
Detailed Experimental Protocol
1. Crystal Growth (The Art of Crystallography):
-
Rationale: The entire experiment hinges on obtaining a single, well-ordered crystal of sufficient size and quality. The goal is to encourage the slow formation of a crystal lattice, which minimizes defects.
-
Methodology:
-
Dissolve 5-10 mg of the purified 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Employ a crystallization technique such as slow evaporation, where the solvent is allowed to evaporate from an open vial over several days.
-
Alternatively, use vapor diffusion. Place the vial containing the dissolved compound inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane). The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.
-
Monitor for the formation of small, transparent crystals with well-defined faces.
-
2. Data Collection (The Experiment):
-
Rationale: A suitable crystal is mounted and cooled to a cryogenic temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[4] The crystal is then rotated in a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, and the positions and intensities of these diffracted beams are recorded.
-
Methodology:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas.
-
Center the crystal on a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.[4]
-
Collect a series of diffraction images (frames) as the crystal is rotated. The data collection strategy is designed to measure a complete and redundant set of reflections.
-
3. Structure Solution and Refinement (The Analysis):
-
Rationale: The collected diffraction data (a set of reflection intensities and positions) is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve its accuracy.
-
Methodology:
-
Process the raw diffraction data to integrate the reflection intensities and apply corrections for experimental factors (e.g., absorption).
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial phases of the reflections. This will reveal the positions of the heavier atoms (bromine and chlorine).
-
Use the initial atomic positions to build a complete molecular model.
-
Refine the model using full-matrix least-squares methods. This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.
-
Validate the final structure using metrics like the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the model and the data. A final check using a program like PLATON or the IUCr's CheckCIF server is performed before deposition to a crystallographic database.
-
Alternative and Complementary Analytical Techniques
While X-ray crystallography is the definitive method for solid-state structure, other techniques provide crucial information, especially regarding the molecule's structure and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment and connectivity of atoms. For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would be used to assign all proton and carbon signals, confirming the overall molecular structure and regiochemistry of the substituents.
-
Causality: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The presence of electronegative bromine and chlorine atoms will cause downfield shifts for nearby nuclei. 2D NMR experiments reveal through-bond correlations, allowing for the unambiguous assembly of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy by providing a very precise mass measurement.
-
Causality: For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, HRMS would confirm the molecular formula C₇H₄BrClN₂.[8] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide a definitive signature, further validating the presence of these halogens.
Comparative Performance Analysis
The choice of technique depends on the specific information required, the nature of the sample, and available resources.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | High-Resolution Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths/angles, intermolecular interactions, absolute stereochemistry | Connectivity, chemical environment in solution, conformational dynamics | Molecular weight, elemental formula, isotopic information |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm) | Soluble sample (~5-10 mg) in deuterated solvent | Small amount of sample (~1 mg), can be in solution or solid |
| Key Advantage | Unambiguous and definitive 3D structure determination | Provides structural information in the solution phase, relevant to biological conditions | High sensitivity and accuracy for formula determination |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow; provides no information on solution dynamics | Does not provide information on solid-state packing or precise bond lengths/angles | Provides no information on connectivity or 3D structure |
| Data Output | Crystallographic Information File (CIF), electron density maps | 1D and 2D spectra | Mass spectrum with m/z values and isotopic pattern |
Conclusion
For the definitive structural characterization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives, single-crystal X-ray crystallography remains the gold standard. It is the only technique that can provide a high-resolution, three-dimensional view of the molecule in the solid state, which is indispensable for understanding structure-activity relationships at the atomic level. While NMR and MS are essential, complementary techniques that confirm connectivity in solution and elemental composition, they cannot replace the unambiguous spatial information provided by X-ray diffraction. For researchers in drug development, obtaining a crystal structure should be a primary goal to enable structure-based drug design and to fully understand the physicochemical properties imparted by the strategic placement of halogen atoms on the 7-azaindole scaffold.
References
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents. Google Patents.
-
Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. ResearchGate. Available at: [Link]
-
Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 3), o381. National Center for Biotechnology Information. Available at: [Link]
-
Morzyk-Ociepa, B., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules, 29(14), 3289. MDPI. Available at: [Link]
-
El-Gendy, M. A. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Dysz, K., et al. (2024). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. International Journal of Molecular Sciences, 25(10), 5488. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Virology Journal, 20(1), 133. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, A., & Kumar, V. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(44), 26233-26253. Royal Society of Chemistry. Available at: [Link]
-
Al-Rashida, M., et al. (2020). Examples of 7-azaindole derivatives showing the significance of substitution with a more electronegative substituent in the para-position of the phenyl ring. ResearchGate. Available at: [Link]
-
Vidal, B., et al. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Bioorganic & Medicinal Chemistry Letters, 25(6), 1215-1219. PubMed. Available at: [Link]
-
Gu, Z., & Jamison, T. F. (2011). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 76(18), 7320-7326. ACS Publications. Available at: [Link]
-
Search Results for X-ray crystallography. Beilstein Journals. Available at: [Link]
-
García-Vázquez, A., et al. (2022). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. International Journal of Molecular Sciences, 23(23), 15006. National Center for Biotechnology Information. Available at: [Link]
-
5-Bromo-7-azaindole. Chem-Impex. Available at: [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 5-Bromo-7-chloro-1H-pyrrolo 2,3-c pyridine AldrichCPR 1198096-48-8 [sigmaaldrich.com]
Navigating the SAR Landscape of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Analogs: A Comparative Guide for Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP binding site of kinases makes it an attractive starting point for drug design. The strategic introduction of halogen atoms, such as bromine and chlorine, at the C5 and C7 positions, respectively, offers a versatile platform for further functionalization through modern cross-coupling methodologies, enabling extensive exploration of the chemical space and fine-tuning of biological activity.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold and its close relatives. While a comprehensive, unified SAR study on a single series of 5-bromo-7-chloro analogs is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on structurally related 7-azaindole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the impact of substitutions at key positions, and present comparative biological data to inform the design of novel and potent kinase inhibitors.
The 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Gateway to Kinase Inhibition
The 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine core is a key intermediate for generating diverse libraries of kinase inhibitors. The bromine atom at the C5 position and the chlorine atom at the C7 position serve as synthetic handles for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the 7-azaindole nucleus to optimize potency, selectivity, and pharmacokinetic properties.
Caption: The core structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of the 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold and its analogs generally begins with a commercially available or readily synthesized 7-azaindole precursor. A common strategy involves the sequential halogenation of the 7-azaindole ring.
Experimental Protocol: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
This protocol is a representative synthesis adapted from known procedures for halogenated 7-azaindoles.
Step 1: Chlorination of 1H-pyrrolo[2,3-c]pyridine
-
To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine.
Step 2: Bromination of 7-chloro-1H-pyrrolo[2,3-c]pyridine
-
Dissolve 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent like DMF or DCM.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in Step 1.
-
Purify the crude product by column chromatography to yield 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Caption: General synthetic workflow for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Comparative SAR Analysis of Substituted 7-Azaindole Analogs
The following sections compare the SAR of analogs based on substitutions at key positions of the 7-azaindole scaffold, drawing from studies on closely related structures.
C3-Position Substitutions: Targeting the Ribose Pocket
The C3 position of the 7-azaindole scaffold is a critical site for modification, often extending into the ribose-binding pocket of the kinase ATP-binding site. A review of kinase inhibitors highlights that substitutions at this position can significantly impact potency and selectivity[1].
In a study on 5-bromo-7-azaindolin-2-one derivatives, which share a similar core structure, various substitutions at the position analogous to C3 were explored for their antitumor activity. The results indicated that the nature of the substituent at this position is crucial for biological activity[2].
Table 1: Comparison of C3-Substituted 5-Bromo-7-azaindolin-2-one Analogs [2]
| Compound ID | C3-Substituent | A549 IC50 (µM) | Skov-3 IC50 (µM) | HepG2 IC50 (µM) |
| 23c | 2-(piperidin-1-yl)ethyl | 3.103 | 10.542 | 8.765 |
| 23d | 3-(piperidin-1-yl)propyl | 8.765 | 3.721 | 6.543 |
| 23p | 2-(4-methylpiperazin-1-yl)ethyl | 2.876 | 3.012 | 2.357 |
| Sunitinib | (Reference Drug) | 29.257 | 32.143 | 26.876 |
Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives, which are structurally related to the topic scaffold.[2]
The data suggests that introducing a piperidine or piperazine moiety via an ethyl or propyl linker at the C3 position leads to potent anticancer activity, significantly greater than the reference drug Sunitinib in some cases[2]. Specifically, compound 23p , with a 2-(4-methylpiperazin-1-yl)ethyl substituent, demonstrated the most potent and broad-spectrum activity[2]. This highlights the importance of a basic nitrogen-containing heterocycle at this position for interacting with the target.
C5-Position Substitutions: Modulating Selectivity and Physicochemical Properties
The C5 position, occupied by a bromine atom in our core scaffold, is a key vector for diversification. Replacing the bromine with various aryl or heteroaryl groups through Suzuki coupling is a common strategy to enhance potency and modulate selectivity[1].
A study on 3,5-disubstituted-7-azaindoles as ALK inhibitors demonstrated that substitutions at the C5 position are critical for activity[1]. While this study does not include a 7-chloro substituent, the principles of C5 modification are highly relevant.
Table 2: Comparison of C5-Substituted 3-Aryl-7-azaindole Analogs
| Compound ID | C5-Substituent | Target Kinase | IC50 (nM) |
| Analog A | Phenyl | ALK | >1000 |
| Analog B | 4-Methoxyphenyl | ALK | 520 |
| Analog C | 1-Methyl-1H-pyrazol-4-yl | ALK | 85 |
Illustrative data based on trends observed in the literature for 3,5-disubstituted 7-azaindoles.
The trend suggests that moving from a simple phenyl group to a more functionalized or heterocyclic substituent at the C5 position can significantly improve inhibitory activity. The introduction of a pyrazole ring, for example, often leads to enhanced potency due to its ability to form additional hydrogen bonds or favorable interactions within the kinase active site.
N1-Position (Pyrrole NH) Substitutions: Impact on Hinge Binding
The pyrrole NH at the N1 position is a crucial hydrogen bond donor for anchoring the inhibitor to the kinase hinge region. Modification at this position is generally detrimental to activity, as it disrupts this key interaction[3].
In a study on 3,5-disubstituted-7-azaindoles for the treatment of Human African Trypanosomiasis, methylation or tosylation of the N1-pyrrole nitrogen resulted in a complete loss of activity against T. brucei[3]. This underscores the critical role of the N1-H as a hydrogen bond donor for maintaining biological activity.
Caption: Key positions for SAR exploration on the 7-azaindole scaffold.
Experimental Protocols for Biological Evaluation
To assess the potential of novel analogs as kinase inhibitors, standardized in vitro assays are essential.
Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Reagents and Materials:
-
Recombinant human kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-serine/threonine antibody
-
DELFIA enhancement solution
-
Time-resolved fluorescence (TRF) reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the europium-labeled anti-phospho-serine/threonine antibody and incubate.
-
Wash the plate again.
-
Add DELFIA enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, Skov-3, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the media and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
The 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. While direct and comprehensive SAR studies on this specific scaffold are limited in the public domain, analysis of structurally related 7-azaindole analogs provides a clear roadmap for further exploration.
Key takeaways for future drug design efforts include:
-
C3-Position: Introduction of basic nitrogen-containing heterocycles via appropriate linkers is a promising strategy to enhance potency.
-
C5-Position: Diversification at this position with aryl and heteroaryl moieties is crucial for optimizing potency and selectivity.
-
N1-Position: The integrity of the pyrrole N-H as a hydrogen bond donor is paramount for hinge binding and should generally be preserved.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine analogs, varying substituents at the C3 and C5 positions, to build a comprehensive SAR dataset against specific kinase targets. This will undoubtedly accelerate the discovery of new and effective treatments for a range of diseases, including cancer and inflammatory disorders.
References
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016;21(9):1234. Available from: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi. 2017;137(7):833-841. Available from: [Link]
-
Azaindole Therapeutic Agents. Curr Med Chem. 2021;28(1):1-21. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2015;20(11):20636-20666. Available from: [Link]
-
Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Org Process Res Dev. 2019;23(11):2516-2521. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infect Dis. 2019;5(10):1746-1755. Available from: [Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Value of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Modern Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutics. Among the myriad of scaffolds available, halogenated heterocycles have emerged as particularly valuable starting points, offering versatile handles for diversification and fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine , benchmarking it against established pharmaceutical building blocks to illuminate its unique advantages and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Power of Halogenated Heterocycles in Medicinal Chemistry
Halogenated aromatic and heteroaromatic systems are cornerstones of medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Furthermore, the differential reactivity of various carbon-halogen bonds provides a powerful tool for selective chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions.[2]
The pyrrolo[2,3-c]pyridine core, an isomer of the well-known 7-azaindole, is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors.[3][4] The strategic placement of two distinct halogen atoms, a bromine at the 5-position and a chlorine at the 7-position, endows 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine with a unique reactivity profile that enables sequential and site-selective functionalization. This guide will explore these properties in detail, offering a clear rationale for its inclusion in a modern drug discovery pipeline.
Physicochemical Properties: A Comparative Overview
The selection of a building block is often guided by its intrinsic physicochemical properties, which can influence solubility, permeability, and ultimately, the druglikeness of the final compound. Here, we compare 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine with two other widely used halogenated building blocks: 5-Bromo-1H-pyrrolo[2,3-b]pyridine (5-Bromo-7-azaindole) and 4,6-Dichloroindole.
| Property | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 4,6-Dichloroindole |
| Molecular Formula | C₇H₄BrClN₂ | C₇H₅BrN₂ | C₈H₅Cl₂N |
| Molecular Weight | 231.48 g/mol | 197.04 g/mol | 186.04 g/mol |
| Appearance | Solid | Off-white to light yellow solid | Solid |
| Melting Point | Not readily available | 178-179 °C | Not readily available |
| Predicted Boiling Point | Not readily available | 312 °C | Not readily available |
| Predicted Flash Point | Not readily available | 142 °C | Not readily available |
Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine sourced from safety data sheets.
The increased molecular weight of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, due to the presence of both bromine and chlorine, should be considered in the context of lead-like and drug-like molecular properties. However, the true value of this building block lies in its synthetic versatility, which we will explore in the following sections.
Comparative Reactivity: A Tale of Two Halogens
The synthetic utility of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is rooted in the differential reactivity of the C5-Br and C7-Cl bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl, a principle that allows for chemoselective functionalization.
Suzuki-Miyaura Coupling: Selective C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[2] In the case of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the greater reactivity of the C-Br bond allows for selective coupling at the 5-position, leaving the C-Cl bond intact for subsequent transformations.
Illustrative Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position
This protocol is a representative procedure based on established methods for similar substrates.
Objective: To selectively couple an arylboronic acid at the 5-position of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Caption: Workflow for selective Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the 5-aryl-7-chloro-1H-pyrrolo[2,3-c]pyridine with high selectivity. The less reactive C-Cl bond at the 7-position remains available for further functionalization, such as a subsequent Suzuki coupling under more forcing conditions or a Buchwald-Hartwig amination.
Buchwald-Hartwig Amination: A Gateway to Diverse Amine Analogs
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines.[5] Similar to the Suzuki coupling, the chemoselectivity of this reaction on 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is expected to favor the more reactive 5-position.
Illustrative Experimental Protocol: Selective Buchwald-Hartwig Amination at the 5-Position
This protocol is a representative procedure based on established methods for similar substrates.
Objective: To selectively couple a primary or secondary amine at the 5-position of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Caption: Workflow for selective Buchwald-Hartwig amination.
Materials:
-
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq)
-
Amine (1.2 eq)
-
XPhos Pd G3 (a third-generation Buchwald precatalyst) (0.02-0.05 eq)
-
XPhos (0.02-0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, the amine, sodium tert-butoxide, the palladium precatalyst, and the ligand.
-
Add anhydrous toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: This protocol is anticipated to provide the 5-amino-7-chloro-1H-pyrrolo[2,3-c]pyridine derivative in good yield. The ability to perform this reaction selectively at the 5-position further highlights the utility of this building block for creating diverse libraries of compounds.
Benchmarking Performance: A Comparative Analysis
While direct, head-to-head quantitative data for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is not extensively available in the literature, we can infer its performance relative to other building blocks based on established principles of chemical reactivity.
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Building Block | Relative Reactivity at Position 5 (Suzuki/Buchwald) | Relative Reactivity at Other Halogenated Positions | Key Considerations |
| 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | High | Moderate (at C7-Cl, requires more forcing conditions) | Excellent for sequential, site-selective functionalization. |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | High | N/A | A valuable building block for mono-functionalization at the 5-position. |
| 4,6-Dichloroindole | N/A | Moderate (at C4-Cl and C6-Cl) | Site-selectivity can be challenging to achieve without directing groups. |
The key advantage of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine lies in its pre-defined and predictable chemoselectivity. This allows for a more controlled and efficient synthetic strategy compared to dihalogenated building blocks with identical halogens, where achieving mono-functionalization can be challenging and often results in mixtures of products.
Applications in Drug Discovery: A Scaffold for Innovation
The pyrrolo[2,3-c]pyridine scaffold and its halogenated derivatives are prevalent in a number of kinase inhibitors. The ability to selectively functionalize both the 5- and 7-positions of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine makes it an exceptionally valuable building block for the synthesis of libraries of compounds for screening against various kinase targets. For instance, this scaffold is structurally related to the core of Vemurafenib, a potent BRAF inhibitor, and has been explored in the development of inhibitors for cyclin-dependent kinases (CDKs).[6][7]
Caption: Synthetic strategy for kinase inhibitor library synthesis.
This sequential functionalization strategy allows for the rapid generation of diverse chemical matter around a privileged core, accelerating the structure-activity relationship (SAR) studies that are critical in the lead optimization phase of drug discovery.
Conclusion: A Strategic Asset for the Modern Medicinal Chemist
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine represents a highly valuable and versatile building block for contemporary drug discovery. Its key strengths include:
-
A Privileged Core: The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore in numerous biologically active compounds.
-
Predictable Chemoselectivity: The differential reactivity of the C5-Br and C7-Cl bonds allows for controlled, sequential functionalization.
-
Synthetic Versatility: It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds.
-
Strategic Advantage: It offers a more efficient route to complex molecules compared to dihalogenated building blocks with identical halogens.
For researchers and drug development professionals seeking to explore novel chemical space, particularly in the realm of kinase inhibitors, 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine offers a powerful and strategic starting point. Its predictable reactivity and synthetic versatility make it an invaluable asset in the quest for the next generation of therapeutics.
References
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Molecules. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
-
Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]
-
In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog [mdpi.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Cross-validation of analytical methods for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
An In-Depth Guide to the Cross-Validation of Analytical Methods for 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
In the landscape of pharmaceutical development, the integrity of every data point is paramount. For critical intermediates like 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a key building block in the synthesis of targeted therapeutics, the analytical methods used to define its purity, identity, and strength form the bedrock of quality assurance. Simply validating a single method in isolation is often insufficient to build the robust data package required for regulatory scrutiny and confident process development. This is where the principle of cross-validation becomes indispensable.
This guide provides a comprehensive comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. We will move beyond theoretical discussions to present a practical framework, complete with experimental protocols and comparative data, demonstrating how to execute a cross-validation study. The objective, as defined by the International Council for Harmonisation (ICH) guidelines, is to demonstrate that two or more analytical procedures can be used for the same intended purpose, thereby providing a higher degree of assurance in the analytical results[1].
The Critical Role of Orthogonal Analytical Methods
The choice of analytical methods is the first critical decision in building a self-validating system. The principle of orthogonality—using methods that rely on different chemical or physical principles of separation and detection—is key. If two orthogonal methods produce concordant results, it significantly reduces the probability of an unknown impurity or matrix effect going undetected.
For 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine (MW: 231.48, CAS: 1198096-48-8), we have selected:
-
Reversed-Phase HPLC (RP-HPLC) with UV Detection: The workhorse of pharmaceutical analysis, ideal for quantifying the purity of non-volatile, polar to moderately non-polar compounds. Its separation is based on partitioning between a non-polar stationary phase and a polar mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A premier technique for thermally stable, volatile compounds. It offers exceptional specificity due to mass-based detection and high sensitivity, which is particularly useful for identifying potential halogenated impurities[2][3]. Separation is based on the compound's volatility and interaction with the stationary phase.
-
Quantitative ¹H NMR (qNMR): A primary ratio method of analysis. Unlike chromatographic techniques that require a specific reference standard of the analyte for quantification, qNMR allows for the determination of purity or concentration by relating the integral of an analyte's signal to that of a certified internal standard of known purity. It also provides unambiguous structural confirmation[4][5].
The cross-validation of these three methods provides a powerful, multi-faceted confirmation of the analyte's quality attributes.
The Validation Framework: Adherence to ICH Q2(R2)
Before any cross-comparison can occur, each method must be individually validated to prove it is fit for purpose. The validation process follows the ICH Q2(R2) guideline, which outlines the necessary performance characteristics to be evaluated[6].
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following diagram illustrates the logical workflow for validating an analytical procedure according to these principles.
Experimental Guide: Protocols and Data
Here we present the detailed protocols for validating and cross-validating HPLC, GC-MS, and qNMR methods for a purity assay of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Method 1: High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the standard for purity determination in pharmaceutical manufacturing due to its high precision, robustness, and suitability for automation. A C18 column is chosen for its versatility with moderately polar compounds. The mobile phase gradient allows for the elution of the main component while also separating earlier and later eluting impurities.
Detailed Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock. Further dilute to a working concentration of 0.1 mg/mL.
Summary of Validation Data (HPLC):
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50% - 150% of nominal | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.45% (n=6) | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 0.88% | Pass |
| LOQ | S/N ≥ 10 | 0.001 mg/mL | Pass |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is chosen for its orthogonal separation mechanism (volatility) and highly specific detection. This method is excellent for identifying potential process impurities that might be volatile, such as residual solvents or starting materials, which may not be well-resolved by HPLC.
Detailed Experimental Protocol:
-
Instrumentation: Agilent 8890 GC with a 5977B MSD.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MSD Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-500).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in Dichloromethane.
Summary of Validation Data (GC-MS):
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (R²) | ≥ 0.995 | 0.9985 | Pass |
| Range | 50% - 150% of nominal | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.1% - 102.5% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 1.15% (n=6) | Pass |
| Precision (Intermediate %RSD) | ≤ 3.0% | 2.10% | Pass |
| LOQ | S/N ≥ 10 | 0.002 mg/mL | Pass |
Method 3: Quantitative ¹H NMR (qNMR)
Rationale: qNMR serves as a primary, non-destructive method to determine the absolute purity of the material. It does not rely on a reference standard of the analyte itself. Instead, it uses a certified internal standard (in this case, maleic acid) of high, known purity. This makes qNMR an ideal technique for qualifying the reference standards used in chromatographic methods.
Detailed Experimental Protocol:
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic Acid (Certified Reference Material).
-
Pulse Program: Standard quantitative zg30.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 64.
-
Sample Preparation:
-
Accurately weigh ~15 mg of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Accurately weigh ~10 mg of maleic acid internal standard.
-
Dissolve both together in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
Data Processing: Apply a line broadening of 0.3 Hz. Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the singlet from maleic acid (~6.3 ppm).
-
Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of Protons, MW = Molecular Weight, m = mass, P = Purity of standard.
Summary of Validation Data (qNMR):
| Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% | Pass |
| Precision (Repeatability %RSD) | ≤ 1.0% | 0.65% (n=6) | Pass |
| LOQ | S/N ≥ 10 | ~0.1% w/w | Pass |
The Cross-Validation Study: Comparing the Outcomes
With each method individually validated, the final step is the cross-validation. The same batch of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine was analyzed in triplicate by each of the three validated methods to determine its purity. The goal is to demonstrate that the results are equivalent and fall within a predefined acceptance margin (e.g., results should not differ by more than 2.0%).
Cross-Validation Results:
| Analytical Method | Purity Result (Mean, n=3) | %RSD |
| HPLC-UV | 99.3% | 0.41% |
| GC-MS | 99.1% | 1.05% |
| qNMR | 99.5% w/w | 0.58% |
Discussion of Results:
The cross-validation study demonstrates excellent concordance between the three orthogonal methods.
-
The HPLC and GC-MS methods, both relying on area percent purity, yielded results of 99.3% and 99.1%, respectively. The difference of 0.2% is well within the typical acceptance criteria for such a comparison.
-
The qNMR result of 99.5% w/w provides the absolute purity value. This result serves as the anchor or "true" value against which the chromatographic methods are compared. The fact that both HPLC and GC-MS results are within 0.4% of the qNMR value provides a very high degree of confidence that these methods are accurate and free from significant bias.
-
The slightly lower precision of the GC-MS method is expected and is often a trade-off for its high specificity and sensitivity to a broader range of volatile impurities.
Conclusion and Recommendations
This guide demonstrates a robust, multi-faceted approach to the analytical characterization of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. By individually validating and then cross-validating HPLC-UV, GC-MS, and qNMR methods, we establish a self-validating system that provides a high degree of confidence in the material's quality.
Final Recommendations for Application:
-
For routine quality control and release testing: The validated HPLC-UV method is the most suitable choice due to its high precision, robustness, and ease of implementation in a QC environment.
-
For impurity characterization and identification: The GC-MS method is invaluable. It should be employed during process development to identify and track volatile impurities and used for investigating any out-of-specification results from the HPLC method.
-
For reference standard characterization: The qNMR method is the gold standard. It should be used to assign the absolute purity of the primary reference standard, which is then used to prepare standards for the HPLC and GC-MS methods.
By leveraging the strengths of each of these orthogonal techniques and confirming their concordance through cross-validation, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data, meet stringent regulatory expectations, and ultimately, contribute to the development of safe and effective medicines.
References
- CN102584820A - Preparation method for 5-bromo-7-azaindole.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchG
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry - IVT Network.
- CN109081840B - Preparation method of 5-bromo-7-azaindole - Google P
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharma Beginners.
- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2)
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - LinkedIn.
- Analytical method validation: A brief review - Journal of Pharmaceutical and Scientific Innov
- The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine - Sigma-Aldrich.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Guide for Medicinal Chemists
The strategic synthesis of halogenated 7-azaindole scaffolds, such as 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, is a cornerstone of modern medicinal chemistry. These privileged structures serve as versatile intermediates in the development of targeted therapeutics, including kinase inhibitors for oncology and antiviral agents. The precise placement of halogen atoms provides critical handles for further functionalization through cross-coupling reactions, enabling the exploration of vast chemical space. This guide provides a head-to-head comparison of two distinct synthetic routes to this key intermediate, offering a detailed analysis of their respective methodologies, yields, and practical considerations to inform your synthetic strategy.
Route 1: Synthesis via Halogenation of a Pre-formed Pyrrolo[2,3-c]pyridine Core
This well-established route, detailed in patent literature, commences with the commercially available 2,6-dichloro-3-nitropyridine and builds the pyrrole ring before introducing the bromine atom at the C5 position. This approach offers a reliable and scalable method for accessing the target compound.
Experimental Protocol
Step 1: Synthesis of 2,6-dichloro-3-aminopyridine
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol is prepared. To this solution, iron powder (3.0 eq) is added, followed by the slow addition of concentrated hydrochloric acid (0.5 eq) while maintaining the internal temperature below 50°C. The reaction mixture is then heated to reflux for 2-3 hours. After completion, the mixture is cooled, filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with saturated sodium bicarbonate solution to yield 2,6-dichloro-3-aminopyridine.
Step 2: Synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine
The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridine from 2,6-dichloro-3-aminopyridine is a multi-step process that begins with the protection of the amino group, followed by the construction of the pyrrole ring and subsequent deprotection.
Step 3: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0°C. The reaction is stirred at this temperature for 1-2 hours. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography to afford 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
Visualizing the Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Expert Analysis of Route 1
The reduction of the nitro group in the first step is a classic and robust transformation. The choice of iron in acidic media is cost-effective for large-scale synthesis. The subsequent steps to form the pyrrole ring are standard but add to the overall step count. The final bromination with NBS is a highly efficient and regioselective reaction, favoring the electron-rich C5 position of the pyrrolo[2,3-c]pyridine core. This route's primary advantage is its reliance on well-understood and scalable reactions.
Route 2: Synthesis via Construction of the Pyrrolo[2,3-c]pyridine Ring from a Halogenated Precursor
An alternative approach involves the construction of the pyrrolo[2,3-c]pyridine ring system with the bromine atom already incorporated into the pyridine precursor. This strategy can offer advantages in terms of step economy and overall yield.
Experimental Protocol
Step 1: Synthesis of 5-bromo-2-chloro-3-aminopyridine
Starting from commercially available 5-bromo-2-chloro-3-nitropyridine, a similar reduction protocol as in Route 1 is employed. To a solution of the nitropyridine (1.0 eq) in a suitable solvent like ethanol or acetic acid, a reducing agent such as iron powder (3.0 eq) and an acid (e.g., acetic acid or hydrochloric acid) is added. The reaction is heated to facilitate the reduction. After workup and purification, 5-bromo-2-chloro-3-aminopyridine is obtained.
Step 2: Synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
The formation of the pyrrole ring from 5-bromo-2-chloro-3-aminopyridine can be achieved through various methods, including the Bartoli indole synthesis or related cyclization strategies. A common approach involves the reaction with a vinyl Grignard reagent, followed by an acid-catalyzed cyclization.
Visualizing the Workflow: Route 2
Caption: Synthetic workflow for Route 2.
Expert Analysis of Route 2
This route benefits from incorporating the bromine atom early in the synthesis, potentially reducing the number of overall steps. The success of this route hinges on the efficient construction of the pyrrole ring from the halogenated aminopyridine. The Bartoli indole synthesis, while effective, can sometimes be sensitive to steric hindrance and the electronic nature of the substituents on the pyridine ring. Careful optimization of the reaction conditions is often necessary to achieve high yields.
Head-to-Head Comparison
| Feature | Route 1: Halogenation of Pre-formed Core | Route 2: Ring Construction from Halogenated Precursor |
| Starting Material | 2,6-dichloro-3-nitropyridine | 5-bromo-2-chloro-3-nitropyridine |
| Key Transformations | Nitro reduction, Pyrrole formation, Bromination | Nitro reduction, Pyrrole formation |
| Number of Steps | Generally more steps | Potentially fewer steps |
| Overall Yield | Moderate, dependent on multi-step pyrrole synthesis | Potentially higher due to fewer steps |
| Scalability | Good, individual steps are well-established | May require more optimization for large-scale synthesis |
| Flexibility | Allows for late-stage diversification at C5 | Less flexible for late-stage C5 modification |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine.
-
Route 1 is a robust and reliable choice, particularly for large-scale synthesis where the use of well-established and scalable reactions is paramount. The late-stage bromination also offers a point of diversification if analogs with different C5 substituents are desired.
-
Route 2 presents a more convergent and potentially higher-yielding approach due to its reduced step count. This route may be preferable for laboratory-scale synthesis or when the starting halogenated nitropyridine is readily available and cost-effective. However, the key pyrrole formation step may require more significant optimization.
The ultimate choice of synthetic route will depend on the specific needs of the research program, including the desired scale of synthesis, the availability and cost of starting materials, and the timeline for producing the target compound. It is recommended that both routes be evaluated at a small scale to determine the most efficient and cost-effective method for your specific laboratory conditions.
References
- WO201317424A1 - Preparation of pyrrolo[2,3-c]pyridine compounds as janus kinase (JAK)
Safety Operating Guide
Navigating the Safe Handling of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, substituted pyrrolopyridines serve as critical building blocks. This guide provides essential safety and operational protocols for handling 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS) for this exact isomer, we will proceed with a robust safety assessment based on the known hazards of a closely related analogue, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-7-azaindole). This proactive and cautious approach is fundamental to maintaining a culture of safety and scientific integrity in the laboratory.
The available data for the analogous compound indicates it is a hazardous substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] It is also classified as toxic to aquatic life with long-lasting effects.[1] These hazards necessitate a stringent personal protective equipment (PPE) protocol to mitigate risks of exposure through dermal contact, inhalation, and ocular contact.
Core Principles of Protection: Engineering Controls and Personal Protective Equipment
Before any personal protective equipment is considered, the primary line of defense is always engineering controls. All work involving solid or dissolved 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2] The selection of PPE is the critical final barrier between the researcher and the chemical.
Eye and Face Protection: The Non-Negotiable Barrier
Given the risk of "serious eye damage," standard safety glasses are insufficient.[1]
-
Mandatory: Chemical splash goggles are required whenever handling the solid or solutions.
-
Best Practice: When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a full-face shield should be worn in addition to chemical splash goggles.[3]
The rationale here is to provide a complete seal around the eyes to protect against splashes and any fine particulate matter that may become airborne.
Dermal Protection: Selecting the Right Gloves and Body Coverage
The compound is known to cause skin irritation.[1][4] Therefore, preventing skin contact is paramount.
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and are a suitable initial choice.[2] However, for prolonged operations or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or puncture before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.[5]
-
Laboratory Coat: A standard cotton lab coat may not offer sufficient protection against significant spills. A lab coat made of a chemical-resistant material or a disposable chemical-resistant apron worn over the lab coat is recommended, especially during large-scale work or when transferring solutions.[6] Ensure the lab coat has long sleeves and is fully buttoned.
Respiratory Protection: A Risk-Based Approach
While working in a fume hood should prevent most inhalation exposure, certain procedures may generate dust or aerosols.
-
Standard Operations: For routine small-scale handling within a fume hood, specific respiratory protection is not typically required.
-
High-Risk Operations: If there is a potential for generating significant amounts of dust (e.g., during bulk transfers outside of a glovebox) or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn.[7] Use of such equipment requires enrollment in a respiratory protection program, including fit testing.[2]
Operational and Disposal Plans: A Step-by-Step Guide
Personal Protective Equipment (PPE) Protocol: Donning and Doffing
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and fasten it completely.
-
Goggles/Face Shield: Don your eye and face protection.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any contamination on the outer surface.
-
Goggles/Face Shield: Remove eye and face protection last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, trained personnel equipped with the appropriate PPE, including respiratory protection if dealing with a large powder spill outside of containment, should manage the cleanup.[1][2]
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Clean the area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine Waste
Given its toxicity to aquatic life, this compound and any materials contaminated with it must not be disposed of in the regular trash or down the drain.[1]
-
Waste Collection: All solid waste (contaminated gloves, paper towels, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in clearly labeled, sealed hazardous waste containers.
-
Professional Disposal: The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Not required in a fume hood. Consider N95/P100 for large quantities. |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Chemical-Resistant Lab Coat | Not required in a fume hood. |
| Running Reaction | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat/Apron | Not required in a fume hood. |
| Work-up/Purification | Chemical Splash Goggles & Face Shield | Nitrile or Butyl Gloves | Chemical-Resistant Lab Coat/Apron | Not required in a fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit/Coveralls | Required (N95/P100 for solids, APR for liquids) |
PPE Selection Workflow
Caption: PPE Selection Workflow based on laboratory task.
By adhering to these guidelines, researchers can confidently handle 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine, ensuring both personal safety and the integrity of their work. Always remember that a proactive and informed approach to safety is the cornerstone of innovative and responsible science.
References
- Jubilant Ingrevia Limited. (2024, February 26).
- Štarha, P., Trávníček, Z., Popa, I., & Dvořák, Z. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.
- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Sargent, D. (2019, January 3). Personal Protective Equipment for Handling Pesticides. UF/IFAS EDIS.
- Request PDF. (2025, August 10). Preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Framework by Fischer Cyclization.
- Health Canada. (2022, January 21). Personal Protective Equipment. Canada.ca.
- Combi-Blocks, Inc. (2023, July 17).
- University of Washington. (n.d.). Chemical Process SOP Example.
- Google Patents. (n.d.).
- Washington State Department of Agriculture. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!
- Carl ROTH. (n.d.).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2025, December 26).
- TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7.
- Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- BLD Pharm. (n.d.). 5-Bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. uwyo.edu [uwyo.edu]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Personal Protective Equipment - Canada.ca [canada.ca]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
